DI-N-DECYL SULPHONE
Description
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Properties
IUPAC Name |
1-decylsulfonyldecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O2S/c1-3-5-7-9-11-13-15-17-19-23(21,22)20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDCCDLGCOFZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)CCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597967 | |
| Record name | 1-(Decane-1-sulfonyl)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500026-38-0 | |
| Record name | 1-(Decane-1-sulfonyl)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"DI-N-DECYL SULPHONE fundamental properties"
An In-depth Technical Guide to the Fundamental Properties of Di-n-Decyl Sulphone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS No. 111530-37-1) is a symmetrical aliphatic sulfone characterized by a central sulfonyl functional group flanked by two ten-carbon alkyl chains.[1][2][3] This unique molecular architecture imparts a combination of properties, including significant thermal stability, chemical resistance, and surface-active characteristics.[1] While not as extensively studied as its aromatic counterparts like diphenyl sulfone, this compound holds potential in specialized applications ranging from high-performance surfactants and detergents to stability-enhancing additives in agricultural and polymer formulations.[1] This guide provides a comprehensive overview of its core physicochemical properties, outlines a robust methodology for its synthesis and characterization, discusses its current and potential applications, and establishes essential safety protocols for its handling.
Molecular Structure and Core Physicochemical Properties
This compound is structurally defined by two n-decyl groups covalently bonded to a central sulfur atom, which is in its highest oxidation state (+6), double-bonded to two oxygen atoms. The formal IUPAC name is 1-(decane-1-sulfonyl)decane.[4]
The molecule's structure is key to its function. The long, nonpolar C₁₀H₂₁ alkyl chains render the molecule highly lipophilic, while the polar sulfonyl (O=S=O) group provides a site for intermolecular interactions and contributes to its notable chemical and thermal stability.[1] This dual nature is the foundation for its utility as an emulsifying agent.[1]
Caption: Chemical structure of this compound.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 111530-37-1 | [1][4][5] |
| Molecular Formula | C₂₀H₄₂O₂S | [1][3] |
| Molecular Weight | 346.61 g/mol | [1][5] |
| Density | 0.912 g/cm³ | [1][2][5] |
| Boiling Point | 445.9 °C at 760 mmHg | [1][2][5] |
| Flash Point | 230.3 °C | [1][5] |
| Vapor Pressure | 1.0 x 10⁻⁷ mmHg at 25°C | [1][2][5] |
| Refractive Index | 1.457 | [1][2][5] |
| LogP (Octanol/Water) | 7.76 - 8.6 | [4][5] |
| Polar Surface Area (PSA) | 42.52 Ų | [5] |
| Solubility | Insoluble in water | [6] |
Synthesis and Purification
The most direct and industrially scalable route to this compound is the oxidation of its corresponding sulfide, di-n-decyl sulfide. This transformation is typically a two-step process where the sulfide is first oxidized to di-n-decyl sulfoxide, which is then further oxidized to the sulphone.[1] Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, or organic peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[7]
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- 7. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
"synthesis and characterization of DI-N-DECYL SULPHONE"
An In-Depth Technical Guide to the Synthesis and Characterization of Di-n-Decyl Sulfone
Authored by: A Senior Application Scientist
Abstract
Di-n-decyl sulfone (C₂₀H₄₂O₂S) is a dialkyl sulfone characterized by a central sulfonyl group flanked by two ten-carbon alkyl chains.[1] While not as extensively studied as aromatic or medicinally active sulfones, it holds significance in material science and industrial applications, notably as a surfactant, a thermal stabilizer in polymers, and an additive in agricultural formulations.[1] Its long alkyl chains impart unique solubility and interfacial properties. This guide presents a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of di-n-decyl sulfone, designed for researchers in organic synthesis, material science, and drug development. The protocols herein are structured to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure reproducibility and high purity of the final product.
Rationale and Strategy for Synthesis
The sulfone functional group is exceptionally stable, being resistant to further oxidation and many chemical transformations.[2] The most direct and reliable route to symmetrical dialkyl sulfones is the oxidation of the corresponding dialkyl sulfide.[2][3][4] This approach is favored for its high atom economy and the ready availability of the sulfide precursor.
The core transformation is the oxidation of di-n-decyl sulfide to di-n-decyl sulfone. The primary challenge in this reaction is controlling the oxidation state. Sulfides first oxidize to sulfoxides, which can then be further oxidized to sulfones. To ensure a high yield of the desired sulfone, reaction conditions must be chosen to drive the reaction to completion, bypassing the stable sulfoxide intermediate.
Causality of Reagent Selection: While numerous oxidants can effect this transformation, aqueous hydrogen peroxide (H₂O₂) is selected as the exemplar reagent for this guide.[5][6][7]
-
Expertise & Experience: Unlike stoichiometric oxidants like m-chloroperoxybenzoic acid (mCPBA), H₂O₂ is inexpensive, safer to handle in large quantities, and its only byproduct is water, aligning with the principles of green chemistry.[5][7]
-
Trustworthiness: To achieve complete conversion to the sulfone and avoid stalling at the sulfoxide stage, the reaction is performed in an acidic medium (acetic acid) and often requires elevated temperatures or a catalyst.[3][7] The acidic environment protonates the sulfoxide intermediate, rendering it more susceptible to nucleophilic attack by H₂O₂ for the second oxidation step.
The overall synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of di-n-decyl sulfone.
Experimental Protocol: Synthesis and Purification
This protocol details the oxidation of di-n-decyl sulfide to di-n-decyl sulfone. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Di-n-decyl sulfide
-
Glacial Acetic Acid (CH₃COOH)
-
30% Hydrogen Peroxide (H₂O₂) solution
-
Sodium bisulfite (NaHSO₃)
-
Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol
Protocol Steps:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve di-n-decyl sulfide (1 equivalent) in glacial acetic acid (approx. 5-10 mL per gram of sulfide).
-
Begin stirring the solution at room temperature.
-
-
Oxidation:
-
Slowly add 30% hydrogen peroxide (2.5 - 3.0 equivalents) to the stirring solution dropwise using an addition funnel. The reaction is exothermic; maintain the temperature below 50°C during the addition.
-
After the addition is complete, heat the reaction mixture to 70-80°C and maintain for 4-6 hours.
-
Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The product sulfone will have a lower Rf value than the starting sulfide. The disappearance of the starting material spot indicates reaction completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing an ice-cold saturated solution of sodium bisulfite to quench any unreacted hydrogen peroxide. Stir until bubbling ceases.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, a white waxy solid, can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization and Data Analysis
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized di-n-decyl sulfone.
Physical and Chemical Properties
A summary of the key physical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₂O₂S | [8][9] |
| Molecular Weight | 346.61 g/mol | [1][9][10] |
| Appearance | White crystalline/waxy solid | --- |
| Boiling Point | 445.9°C at 760 mmHg | [1][11] |
| Density | 0.912 g/cm³ | [1][8][11] |
| Refractive Index | 1.457 | [1][11] |
Spectroscopic Characterization
The following diagram illustrates the relationship between different analytical techniques used for structural elucidation.
Caption: Interrelation of spectroscopic techniques for structural validation.
Infrared (IR) Spectroscopy
Protocol: A small amount of the solid sample is analyzed using a Fourier-Transform Infrared (FTIR) spectrometer, typically with a diamond attenuated total reflectance (ATR) accessory. A background spectrum should be collected first.
Expected Data: The IR spectrum provides definitive evidence for the presence of the sulfonyl group.
-
S=O Asymmetric Stretch: A very strong, sharp absorption band is expected in the 1350–1300 cm⁻¹ region.
-
S=O Symmetric Stretch: A second strong, sharp band is expected in the 1160–1120 cm⁻¹ region.[12]
-
C-H Aliphatic Stretches: Multiple bands will appear in the 2950–2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the decyl chains.
Trustworthiness: The presence of two distinct, intense S=O stretching bands is a hallmark of the sulfone group and confirms the success of the oxidation reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a ¹H and ¹³C NMR spectrometer.
Expected ¹H NMR Data: The proton NMR spectrum is expected to be simple and highly symmetrical.[13]
-
~3.0 ppm (triplet, 4H): These are the protons on the methylene groups directly adjacent (alpha) to the sulfonyl group (-SO₂-CH₂ -). The electron-withdrawing nature of the sulfone deshields these protons, shifting them downfield. They appear as a triplet due to coupling with the adjacent CH₂ group.
-
~1.8 ppm (multiplet, 4H): Protons on the beta-methylene groups (-SO₂-CH₂-CH₂ -).
-
~1.2-1.4 ppm (broad multiplet, 28H): A large, overlapping signal corresponding to the remaining seven methylene groups in the middle of each decyl chain.
-
~0.88 ppm (triplet, 6H): The terminal methyl groups (-CH₃) of the decyl chains. They appear as a triplet due to coupling with the adjacent CH₂ group.
Expected ¹³C NMR Data:
-
~55-60 ppm: Carbon atom alpha to the sulfonyl group (C H₂-SO₂-). This carbon is significantly shifted downfield.
-
~22-32 ppm: A series of peaks corresponding to the other eight methylene carbons in the decyl chain.
-
~14 ppm: The terminal methyl carbon (C H₃).
Expertise & Experience: The key diagnostic signal in the ¹H NMR is the downfield triplet around 3.0 ppm, which confirms the presence of the -SO₂-CH₂- moiety. The integration of this signal (4H) relative to the terminal methyl signal (6H) provides a quick check for structural integrity and purity.
Mass Spectrometry (MS)
Protocol: The sample can be analyzed using various ionization techniques, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
Expected Data:
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to the calculated exact mass of C₂₀H₄₂O₂S (346.2906).[10]
-
Fragmentation Pattern: Common fragmentation pathways for dialkyl sulfones include alpha-cleavage (loss of an alkyl radical) and cleavage of the carbon-sulfur bond. Expect to see fragments corresponding to the loss of a decyl chain (C₁₀H₂₁) or other characteristic fragments.
Applications and Significance
The successful synthesis and characterization of di-n-decyl sulfone provide a pure, well-defined material for various applications. Its amphiphilic nature, arising from the polar sulfone head and long nonpolar alkyl tails, makes it an effective surfactant in cleaning and detergent industries.[1] Furthermore, its high thermal and chemical stability allows for its use as an additive in the production of polymers and plastics, enhancing their durability.[1] For researchers, this compound can serve as a non-reactive, high-boiling point solvent or plasticizer in specialized applications.
Conclusion
This guide has outlined a robust and reproducible methodology for the synthesis of di-n-decyl sulfone via the oxidation of its sulfide precursor. The detailed characterization protocols, including IR, NMR, and mass spectrometry, provide a comprehensive framework for validating the structure and purity of the final product. The emphasis on the rationale behind procedural choices equips researchers with the foundational knowledge to adapt and troubleshoot the synthesis, ensuring a reliable supply of this versatile chemical for further investigation and application development.
References
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Umierski, N., & Manolikakes, G. (2013). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliodonium Salts. Organic Letters. Available at: [Link]
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Ward, R. S., & Diaper, R. L. (Year N/A). Synthesis of Aryl Sulfones. Taylor & Francis Online. Available at: [Link]
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LookChem. (n.d.). DI-N-DECYL SULPHONE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of diaryl sulfones via C−H activation. Retrieved from [Link]
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PubMed. (2004). Divinyl sulfone as a postdigestion modifier for enhancing the a(1) Ion in MS/MS and postsource decay: potential applications in proteomics. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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National Institutes of Health. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. Available at: [Link]
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PubChem. (n.d.). 1-(Decane-1-sulfonyl)decane. Retrieved from [Link]
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Letopharm Limited. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at.... Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of sulfide to sulfone in different conditions. Retrieved from [Link]
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ResearchGate. (2004). Divinyl Sulfone as a Postdigestion Modifier for Enhancing the a 1 Ion in MS/MS and Postsource Decay: Potential Applications in Proteomics. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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SciSpace. (2016). Recent Advances in the Synthesis of Sulfones. Available at: [Link]
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National Institutes of Health. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0004983). Retrieved from [Link]
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MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts. Available at: [Link]
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PubMed. (2012). 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry. Available at: [Link]
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ResearchGate. (2006). Vibrational frequencies and structural determinations of di-vinyl sulfone. Available at: [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
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NIST. (n.d.). Divinyl sulphone. Retrieved from [Link]
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National Institutes of Health. (2018). Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites. Available at: [Link]
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ResearchGate. (n.d.). The ¹H NMR spectra of 4,4′‐dichlorodiphenyl sulfone (DCDPS) (a) and.... Retrieved from [Link]
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NIST. (n.d.). Diphenyl sulfone. Retrieved from [Link]
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"DI-N-DECYL SULPHONE chemical structure and analysis"
An In-depth Technical Guide to the Chemical Structure and Analysis of DI-N-DECYL SULPHONE
Introduction
This compound (CAS No. 111530-37-1) is a high-molecular-weight aliphatic sulfone characterized by a central sulfonyl functional group flanked by two ten-carbon alkyl chains.[1][2][3] Its molecular formula is C₂₀H₄₂O₂S, with a molecular weight of 346.61 g/mol .[1][3] The unique structure, combining a polar sulfonyl core with long, non-polar decyl groups, imparts valuable physicochemical properties. Consequently, this compound finds application across various industries. It is utilized as a high-performance surfactant and detergent, leveraging its emulsifying properties to remove oils and grease.[1] Furthermore, its exceptional thermal and chemical stability makes it a valuable additive in the production of durable polymers and plastics and as a performance-enhancing additive in pesticide formulations.[1]
This guide provides a comprehensive overview of the chemical nature of this compound, outlines a field-proven synthetic methodology, and details a robust, multi-technique analytical workflow for its structural confirmation and purity assessment.
Chemical Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its function. The central sulfur atom is in its highest oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to two n-decyl chains. This sulfonyl group is highly polar and rigid, while the long alkyl chains are non-polar and flexible. This amphipathic-like character, albeit with a dominant non-polar nature, drives its surfactant capabilities. The absence of reactive protons and the strength of the carbon-sulfur and sulfur-oxygen bonds contribute to its notable chemical inertness and thermal stability.
Caption: Chemical structure of this compound (1,1'-sulfonyldidecane).
A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 111530-37-1 | [1] |
| Molecular Formula | C₂₀H₄₂O₂S | [2] |
| Molecular Weight | 346.61 g/mol | [3] |
| Boiling Point | 445.9°C at 760 mmHg | [1][4] |
| Density | 0.912 g/cm³ | [1][4] |
| Refractive Index | 1.457 | [1][4] |
| Flash Point | 230.3°C | [1] |
| XLogP3 | 8.6 | [5] |
| Topological Polar Surface Area | 42.5 Ų | [6] |
Synthesis of this compound
The most direct and widely adopted method for preparing aliphatic sulfones is the oxidation of the corresponding thioether (sulfide).[7][8] This strategy is advantageous due to the availability of various selective oxidizing agents and the generally high yields. The synthesis is conceptualized as a two-stage process: first, the formation of the di-n-decyl sulfide precursor, followed by its oxidation to the target sulfone.
Caption: Conceptual workflow for the synthesis of this compound.
Protocol 1: Synthesis of Di-n-decyl Sulfide (Precursor)
This procedure is analogous to the Williamson ether synthesis, where a thiolate anion acts as a potent nucleophile to displace a halide from an alkyl halide via an SN2 mechanism.[7][8]
Causality: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to ensure complete deprotonation of the weakly acidic decanethiol, forming the decylthiolate nucleophile required for the SN2 reaction. A polar aprotic solvent like THF is used to solvate the cation without interfering with the nucleophile.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.
-
Thiolate Formation: Wash the NaH dispersion with dry hexanes to remove the oil, then suspend the NaH in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Nucleophile Generation: Add 1-decanethiol (1.0 eq) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution will be observed.
-
SN2 Reaction: Add 1-bromodecane (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and cautiously quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude di-n-decyl sulfide can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Oxidation to this compound
The oxidation of the thioether to the sulfone must proceed past the intermediate sulfoxide stage. Hydrogen peroxide is an ideal oxidant from a green chemistry perspective, as its only byproduct is water.[9][10] The reaction is often catalyzed to ensure full conversion.
Causality: Acetic acid is a common solvent for this oxidation as it facilitates the activity of H₂O₂. The reaction is exothermic, so controlled addition of the oxidant at a low temperature is crucial to prevent runaway reactions. The excess oxidant ensures the reaction is driven completely to the sulfone product.
Step-by-Step Methodology:
-
Setup: Dissolve the purified di-n-decyl sulfide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask to 0-5 °C in an ice-water bath.
-
Oxidation: Add 30% aqueous hydrogen peroxide (H₂O₂) (2.5 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Completion Check: Monitor the reaction by TLC or GC-MS to confirm the disappearance of the starting thioether and the intermediate sulfoxide.
-
Workup: Pour the reaction mixture into a beaker of cold water. The solid this compound will precipitate.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol. Dry the final product under vacuum.
Comprehensive Analytical Workflow
Unambiguous characterization and purity verification of this compound require a coordinated analytical approach. This involves a primary separation technique to assess purity, followed by multiple spectroscopic methods for definitive structural elucidation.[11]
Caption: Integrated analytical workflow for the characterization of this compound.
Purity Assessment via Chromatography
Given the highly non-polar and thermally stable nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for determining its purity.[12][13]
Causality: A C18 stationary phase is selected due to its high hydrophobicity, which is necessary to achieve adequate retention for the very non-polar analyte.[14] A gradient elution is employed for method development because it can effectively separate the main component from potential impurities with a wide range of polarities, such as residual starting material (more non-polar) or the intermediate sulfoxide (more polar).[14] Due to the lack of a strong UV chromophore, detection can be challenging. A low UV wavelength (e.g., 210 nm) may be used, but a universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is preferable for accurate quantitation.
Protocol 3: RP-HPLC Method for Purity Analysis
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-Grade Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm or ELSD/CAD.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in isopropanol or THF. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: The purity is calculated based on the relative peak area of the main component in the chromatogram.
Structural Elucidation via Spectroscopy
FTIR is a rapid and effective tool for confirming the presence of the key sulfonyl functional group.
Expected Results: The spectrum is expected to be dominated by C-H stretching and bending vibrations from the long alkyl chains. The definitive peaks are the two strong absorption bands corresponding to the sulfonyl group.[15]
-
Asymmetric S=O Stretch: ~1350–1300 cm⁻¹
-
Symmetric S=O Stretch: ~1160–1120 cm⁻¹
NMR provides an unambiguous map of the molecule's carbon-hydrogen framework, confirming the connectivity and chemical environment of all atoms.
Expected Results: The spectrum will be relatively simple, reflecting the molecule's symmetry.
-
¹H NMR: The protons on the carbons alpha to the sulfonyl group (–SO₂–CH₂ –) are deshielded and will appear as a triplet significantly downfield from typical alkane signals. The terminal methyl protons (–CH₃ ) will appear as a triplet furthest upfield. The remaining eight methylene groups in each chain will form a large, complex multiplet in the middle of the spectrum.
-
¹³C NMR: The carbon alpha to the sulfonyl group (–SO₂–C H₂–) will be the most deshielded alkyl carbon. The remaining nine carbons of the decyl chain will appear in the typical upfield aliphatic region.
Predicted NMR Data (in CDCl₃):
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| –SO₂–CH₂ – | ~3.0 (triplet) | ~55-58 |
| –SO₂–CH₂–CH₂ – | ~1.8 (multiplet) | ~28-30 |
| –(CH₂ )₇– | ~1.2-1.4 (multiplet) | ~22-32 (multiple peaks) |
| –CH₃ | ~0.9 (triplet) | ~14 |
Mass spectrometry confirms the molecular weight of the compound and provides structural clues through analysis of its fragmentation patterns.
Expected Results:
-
Molecular Ion: A clear peak corresponding to the molecular ion [M]⁺ at m/z 346.3.
-
Key Fragments:
-
Loss of SO₂: A fragment corresponding to [M - SO₂]⁺.[16]
-
Alpha-Cleavage: Cleavage of the C-S bond to produce a decyl cation [C₁₀H₂₁]⁺ (m/z 141.2).
-
Mc Lafferty-type rearrangements involving the sulfonyl oxygens are also possible, leading to characteristic fragmentation patterns.
-
Conclusion
This compound is a specialty chemical with a well-defined structure that gives rise to its useful properties as a surfactant and stable additive. Its synthesis via the oxidation of its thioether precursor is a robust and scalable method. A comprehensive analytical workflow, anchored by RP-HPLC for purity and a suite of spectroscopic techniques (FTIR, NMR, and MS) for structural verification, is essential for ensuring the quality and identity of the final product. The methodologies and data presented in this guide provide a self-validating framework for researchers and professionals working with this compound.
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"physicochemical properties of DI-N-DECYL SULPHONE"
An In-depth Technical Guide to the Physicochemical Properties of Di-n-Decyl Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-n-decyl sulfone (C₂₀H₄₂O₂S) is an organosulfur compound featuring a central sulfonyl functional group flanked by two n-decyl alkyl chains.[1][2][3] This structure imparts a unique combination of properties, including significant thermal and chemical stability.[1] While not as extensively studied as other sulfones, its characteristics suggest potential utility in diverse fields. Its long aliphatic chains provide lipophilicity, making it a candidate for applications requiring solubility in nonpolar media, while the polar sulfonyl group maintains a degree of polarity. This guide offers a comprehensive analysis of the core physicochemical properties of di-n-decyl sulfone, providing insights into its behavior and laying the groundwork for its potential applications in research and development. The compound is also known by synonyms such as n-Decylsulfone and 1,1'-sulfonyldidecane.[1][3][4]
Core Physicochemical Properties
The molecular architecture of di-n-decyl sulfone dictates its physical and chemical behavior. The presence of two ten-carbon chains results in a relatively high molecular weight and influences properties such as boiling point and density. The highly oxidized sulfur atom in the sulfonyl group creates a significant dipole moment, which is a critical factor in its interactions with solvents and other molecules.
A summary of the key quantitative physicochemical data for di-n-decyl sulfone is presented below. It is important to note that while some data points are from chemical supplier databases, others are predicted values and should be considered with that context.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₂S | [2][4] |
| Molecular Weight | 346.61 g/mol | [1][2][4][5] |
| CAS Number | 111530-37-1 | [1][4] |
| Boiling Point | 445.9 °C at 760 mmHg | [1][5] |
| Density | 0.912 g/cm³ | [1][5] |
| Refractive Index | 1.457 | [1][5] |
| Flash Point | 230.3 °C | [1][5] |
| Vapor Pressure | 1.0 x 10⁻⁷ mmHg at 25 °C | [1][5] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1] |
| XLogP3 | 8.6 | [4] |
Analysis of Physicochemical Characteristics
Physical State and Thermal Properties
The melting point for di-n-decyl sulfone is not consistently reported in available databases.[1] However, the related compound, di-n-decyl sulfide, is a low-melting solid with a melting point of 24-26 °C.[6][7] Given the increased polarity from the sulfonyl group, which typically raises melting points, it is reasonable to hypothesize that di-n-decyl sulfone is a solid at standard room temperature.
The high boiling point of 445.9 °C underscores the compound's low volatility and significant thermal stability, which is a characteristic feature of high molecular weight sulfones.[1][5] This stability is attributed to the strong covalent bonds within the sulfonyl group and the substantial van der Waals forces from the long alkyl chains. This thermal robustness makes it suitable for applications requiring high temperatures, such as a solvent for polymer synthesis or as a stable component in industrial formulations.[1][8][9]
Solubility Profile
While quantitative solubility data is scarce, the molecular structure provides strong indicators of its expected behavior. The principle of "like dissolves like" is paramount here.[10] Di-n-decyl sulfone possesses a dual nature: the two long n-decyl chains are highly nonpolar, while the central sulfonyl group (O=S=O) is strongly polar. The overall character of the molecule is dominated by the long alkyl chains, as reflected by its high calculated XLogP3 value of 8.6, which indicates a strong preference for lipophilic environments.[4]
Therefore, di-n-decyl sulfone is expected to be:
-
Highly soluble in nonpolar organic solvents such as toluene, hexane, and diethyl ether.
-
Poorly soluble in highly polar protic solvents like water and ethanol.
This solubility profile is critical for its application as a surfactant or emulsifying agent, where the nonpolar tails can interact with oils and greases while the polar head group can interface with more polar substances.[1]
Spectroscopic and Structural Characterization
Infrared (IR) Spectroscopy
The IR spectrum of di-n-decyl sulfone would be dominated by characteristic absorption bands of the sulfonyl group and the alkyl chains.
-
S=O Asymmetric Stretch: A strong, distinct peak expected in the range of 1300-1350 cm⁻¹.[11]
-
S=O Symmetric Stretch: Another strong peak expected between 1120-1160 cm⁻¹.[11]
-
C-H Aliphatic Stretches: Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the stretching vibrations of the CH₂ and CH₃ groups in the decyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would be relatively simple. The protons on the carbon alpha to the sulfonyl group (α-CH₂) would be the most deshielded of the alkyl protons, appearing as a triplet around 2.9-3.1 ppm. The large number of methylene groups (-CH₂-) in the middle of the chains would create a broad, complex multiplet around 1.2-1.4 ppm. The terminal methyl protons (-CH₃) would appear as a triplet at approximately 0.8-0.9 ppm.[12]
-
¹³C NMR: The carbon NMR spectrum would show a distinct signal for the alpha-carbon around 50-60 ppm. The other methylene carbons of the decyl chains would have signals in the 20-35 ppm range, with the terminal methyl carbon appearing furthest upfield around 14 ppm.
Mass Spectrometry (MS)
In a mass spectrum, di-n-decyl sulfone would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (346.61). Common fragmentation patterns for long-chain alkyl sulfones would involve cleavage of the C-S bond and fragmentation along the alkyl chains.[11]
Synthesis and Manufacturing
Di-n-decyl sulfone is typically synthesized through the oxidation of its corresponding sulfide, di-n-decyl sulfide.[1] This is a common and effective method for preparing sulfones. The oxidation can be achieved using various oxidizing agents, with hydrogen peroxide often being a preferred reagent due to its efficiency and the production of water as the only byproduct.
Caption: General workflow for the synthesis of Di-n-decyl Sulfone.
Experimental Protocols for Property Determination
To validate and expand upon the available data, standardized experimental protocols are necessary. As a self-validating system, each protocol must include controls and calibration steps to ensure accuracy.
Protocol 1: Determination of Solubility
This protocol outlines a method for quantifying the solubility of di-n-decyl sulfone in a given solvent using the isothermal shake-flask method, followed by analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
Preparation: Select a range of solvents (e.g., water, ethanol, toluene, hexane). Prepare a calibration curve for di-n-decyl sulfone in a suitable analysis solvent (e.g., acetonitrile for HPLC).
-
Equilibration: Add an excess amount of di-n-decyl sulfone to a known volume of the test solvent in a sealed vial.
-
Incubation: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
Phase Separation: Cease agitation and allow the excess solid to settle. A centrifugation step may be required to ensure clear separation.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with the analysis solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of the dissolved sulfone.
-
Calculation: Use the determined concentration and the dilution factor to calculate the solubility in units such as g/L or mol/L.
Caption: Experimental workflow for determining solubility.
Applications and Relevance
The physicochemical properties of di-n-decyl sulfone make it a versatile compound with several established and potential applications.
-
Surfactants and Detergents: Its amphiphilic nature, with long nonpolar tails and a polar sulfonyl head, allows it to act as a surfactant, making it effective in cleaning and detergent formulations for removing oils and grease.[1]
-
Agrochemicals: It is used as an additive in pesticide formulations, likely to improve the dispersion, adhesion, and effectiveness of the active ingredients.[1]
-
Polymer Science: Due to its excellent thermal and chemical stability, it can be incorporated into polymers and plastics to enhance their durability and resistance to degradation.[1] It may also serve as a high-temperature solvent for the synthesis of high-performance polymers like poly(arylene ether sulfone)s (PAES).[9][13]
-
Drug Development: While di-n-decyl sulfone itself is not a therapeutic agent, the sulfone functional group is a key structural motif in many biologically active molecules.[14][15][16] Understanding the properties of a simple, long-chain dialkyl sulfone provides foundational knowledge for the design of more complex sulfone-containing drug candidates where lipophilicity and metabolic stability are crucial parameters.
Safety and Handling
Di-n-decyl sulfone is noted to have the potential to cause skin and eye irritation upon direct contact.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn when handling the compound. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should always be consulted.
Conclusion
Di-n-decyl sulfone is an organosulfur compound defined by its high molecular weight, thermal stability, and amphiphilic character. Its physicochemical profile, characterized by a high boiling point and predicted solubility in nonpolar solvents, makes it a valuable component in industrial applications such as detergents, pesticides, and polymers. For researchers in drug development, the study of such a molecule provides a fundamental understanding of the contributions of the sulfone moiety and long alkyl chains to properties like solubility, stability, and molecular interactions, which is essential for the rational design of new therapeutic agents. Further experimental validation of its properties, particularly its melting point and solubility in a wide range of solvents, will be crucial for unlocking its full potential in new and advanced applications.
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National Center for Biotechnology Information. (n.d.). Divinyl sulfone. PubChem Compound Database. Retrieved from [Link]
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- De Fina, K. M., Van, T. T., Fletcher, K. A., & Acree, Jr., W. E. (2000). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Canadian Journal of Chemistry.
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Unveiling the Potential of DI-N-DECYL SULPHONE (CAS 111530-37-1): A Technical Guide for Researchers and Drug Development Professionals
Abstract
DI-N-DECYL SULPHONE (CAS 111530-37-1) is a long-chain dialkyl sulfone whose specific biological and pharmaceutical properties remain largely unexplored in publicly available literature. However, the broader class of sulfone-containing molecules has established significance in medicinal chemistry and material science. This technical guide provides a comprehensive overview of this compound, drawing upon foundational chemical principles and analogous data from related long-chain sulfone compounds. It is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar molecules. This document covers its physicochemical properties, plausible synthetic routes, potential mechanisms of action in biological systems, analytical characterization methodologies, and a preliminary safety and toxicological profile based on related structures.
Introduction: The Sulfone Moiety in Scientific Research
The sulfone group (R-S(=O)₂-R'), characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in the development of novel chemical entities. Its strong electron-withdrawing nature and metabolic stability make it a privileged functional group in drug design and a versatile component in polymer and materials science. While diaryl sulfones have been extensively studied, leading to approved therapeutics, the lipophilic character of long-chain dialkyl sulfones like this compound presents unique opportunities and challenges, particularly in areas requiring interaction with lipid bilayers or hydrophobic pockets of target proteins.
Physicochemical Properties of this compound
Understanding the fundamental physicochemical properties of a molecule is paramount for predicting its behavior in both experimental and biological systems.
| Property | Value | Source |
| CAS Number | 111530-37-1 | [1] |
| Molecular Formula | C₂₀H₄₂O₂S | [1] |
| Molecular Weight | 346.61 g/mol | [1] |
| Boiling Point | 445.9 °C at 760 mmHg | [1] |
| Density | 0.912 g/cm³ | [1] |
| Appearance | Not specified, likely a waxy solid or viscous liquid at room temperature | Inferred |
| Solubility | Expected to be soluble in nonpolar organic solvents and poorly soluble in water | Inferred |
Synthesis of this compound: A Proposed Workflow
While specific industrial synthesis protocols for this compound are proprietary, a common and reliable method for preparing dialkyl sulfones is through the oxidation of the corresponding dialkyl sulfide. This process offers high yields and can be achieved using various oxidizing agents.
Proposed Synthetic Pathway
The most direct route involves a two-step process starting from 1-decanethiol:
-
Nucleophilic Substitution: Reaction of 1-decanethiol with a decyl halide (e.g., 1-bromodecane) under basic conditions to form di-n-decyl sulfide.
-
Oxidation: Oxidation of the resulting di-n-decyl sulfide to this compound.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Di-n-decyl Sulfide
-
To a solution of 1-decanethiol (1 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Stir the mixture at room temperature for 30 minutes to form the sodium thiolate salt.
-
Add 1-bromodecane (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude di-n-decyl sulfide.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Oxidation to this compound
-
Dissolve di-n-decyl sulfide (1 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 equivalents of a 30% solution) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents). The choice of oxidant can influence reaction time and work-up procedures.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
For the hydrogen peroxide method, carefully quench any excess peroxide. For the m-CPBA method, the benzoic acid by-product can be removed by a basic wash.
-
Extract the product into an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Potential Applications in Research and Drug Development
While no specific biological activities have been reported for this compound, the properties of long-chain dialkyl sulfones suggest several areas of potential interest for researchers.
-
Surfactant and Excipient in Formulations: Its amphiphilic nature, with a polar sulfone head and long nonpolar alkyl tails, suggests utility as a surfactant or emulsifying agent in pharmaceutical formulations, potentially for improving the solubility and bioavailability of poorly water-soluble drugs.
-
Membrane-Interacting Agent: The long decyl chains could facilitate insertion into and interaction with lipid bilayers, making it a candidate for studies on membrane disruption or as a component of lipid-based drug delivery systems.
-
Antimicrobial Research: Some sulfone-containing compounds exhibit antimicrobial properties. The lipophilic nature of this compound could enhance its ability to penetrate microbial cell membranes.
-
Chemical Probe for Hydrophobic Pockets: This molecule could serve as a chemical probe to investigate the nature of hydrophobic binding pockets in proteins, where the sulfone group can act as a hydrogen bond acceptor.
Hypothetical Signaling Pathway Involvement
Given the potential for membrane interaction, a long-chain dialkyl sulfone could hypothetically modulate signaling pathways that are dependent on membrane integrity or involve membrane-bound proteins.
Caption: Hypothetical modulation of a cell signaling pathway by this compound.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected analytical signatures based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple.
-
A triplet corresponding to the terminal methyl (CH₃) groups of the decyl chains, likely in the range of δ 0.8-1.0 ppm.
-
A complex multiplet for the methylene (CH₂) groups of the decyl chains, likely in the range of δ 1.2-1.8 ppm.
-
A distinct multiplet for the methylene groups alpha to the sulfone group (SO₂-CH₂-), shifted downfield due to the electron-withdrawing effect of the sulfone, likely in the range of δ 2.8-3.2 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments in the decyl chains.
-
A signal for the terminal methyl carbons around δ 14 ppm.
-
A series of signals for the internal methylene carbons between δ 22-32 ppm.
-
A downfield signal for the methylene carbons alpha to the sulfone group, expected around δ 50-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the alkyl chains and the sulfone group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (alkane) | 2850-2960 |
| S=O stretch (sulfone, asymmetric) | 1300-1350 |
| S=O stretch (sulfone, symmetric) | 1120-1160 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 346.6. Common fragmentation patterns would involve cleavage of the C-S bond and fragmentation of the alkyl chains.
Safety and Toxicological Profile (Inferred)
-
Acute Toxicity: Long-chain alkyl sulfonates generally exhibit low to moderate acute oral toxicity in animal studies.[2][3]
-
Dermal and Eye Irritation: Direct contact may cause skin and eye irritation.[2]
-
Environmental Fate: Long-chain alkyl sulfonates are generally biodegradable.[4] Their lipophilicity suggests a potential for bioaccumulation, though this is often offset by metabolic degradation.
It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. A full safety data sheet (SDS) should be consulted before handling.
Conclusion and Future Directions
This compound represents a molecule with untapped potential. While this guide provides a foundational understanding based on its chemical structure and analogy to related compounds, further empirical research is necessary to fully elucidate its properties and potential applications. Future research should focus on:
-
Definitive Synthesis and Characterization: Performing and fully documenting the synthesis and analytical characterization to confirm the predicted data.
-
Biological Screening: Conducting a broad range of biological assays to identify any potential therapeutic activities.
-
Formulation Studies: Investigating its utility as an excipient in various drug delivery systems.
-
Toxicological Evaluation: Performing detailed in vitro and in vivo toxicological studies to establish a comprehensive safety profile.
This technical guide serves as a starting point to encourage and facilitate further investigation into the intriguing possibilities offered by this compound and other long-chain dialkyl sulfones.
References
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National Industrial Chemicals Notification and Assessment Scheme. (2014). Linear alkylbenzenesulfonic acids (C10-C16): Human health tier II assessment. Available at: [Link]
-
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EWG. AMMONIUM ALKYL SULFATE (C10-C16). Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability of Di-n-decyl Sulfone
This guide provides a comprehensive overview of the thermal stability of di-n-decyl sulfone, a key physicochemical property for its application in various industrial and research settings. As a long-chain aliphatic sulfone, its behavior under thermal stress dictates its suitability in high-temperature applications, such as in the manufacturing of polymers and plastics where it is valued for its chemical stability. This document will delve into the theoretical underpinnings of sulfone thermal decomposition, present a detailed methodology for its empirical determination using thermogravimetric analysis (TGA), and discuss the interpretation of the resulting data.
Introduction to Di-n-decyl Sulfone and the Significance of Thermal Stability
Di-n-decyl sulfone (C₂₀H₄₂O₂S) is an organic compound characterized by a sulfonyl functional group flanked by two n-decyl chains. Its molecular structure imparts properties such as high boiling point and low vapor pressure, making it a candidate for applications requiring thermal robustness.[1] The thermal stability of a compound refers to its ability to resist decomposition at elevated temperatures. For di-n-decyl sulfone, this is a critical parameter for defining its operational limits and ensuring safety and efficacy in its applications.
The general thermal decomposition of sulfones often proceeds via homolytic cleavage of the carbon-sulfur bond, leading to the formation of radicals and the eventual elimination of sulfur dioxide (SO₂).[2] For acyclic aliphatic sulfones, the onset of thermal decomposition is typically observed at temperatures greater than 350°C.[3][4] Understanding the specific decomposition profile of di-n-decyl sulfone is essential for its safe handling and for optimizing processes where it is used as a high-performance solvent, plasticizer, or synthetic intermediate.
Theoretical Framework of Sulfone Thermal Degradation
The thermal degradation of sulfones is a complex process that can be influenced by factors such as the molecular structure of the sulfone, the presence of impurities, and the atmospheric conditions (inert or oxidative). The primary decomposition pathway for simple alkyl sulfones is believed to involve the homolytic cleavage of a carbon-sulfur bond to form an alkyl radical and a sulfonyl radical (RSO₂•). The sulfonyl radical is unstable and readily decomposes to release sulfur dioxide (SO₂), a common gaseous byproduct of sulfone pyrolysis.[2]
The general mechanism can be summarized as follows:
R-SO₂-R' → R• + •SO₂-R' •SO₂-R' → R'• + SO₂
The resulting alkyl radicals can then undergo a variety of reactions, including recombination, disproportionation, and hydrogen abstraction, leading to the formation of a mixture of hydrocarbon products. The presence of oxygen can significantly alter the degradation pathway, often leading to oxidation products and a lower decomposition temperature.
Experimental Determination of Thermal Stability: A Focus on Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The output, a thermogram, provides quantitative information about the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
Step-by-Step Experimental Protocol for TGA of Di-n-decyl Sulfone
-
Sample Preparation: A small, representative sample of di-n-decyl sulfone (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study the intrinsic thermal stability without oxidative effects. A flow rate of 20-50 mL/min is common.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, over a temperature range that encompasses the expected decomposition, such as from ambient temperature to 600°C.
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key thermal stability parameters.
Interpreting TGA and DTG Curves
The TGA thermogram of a stable compound will show a flat baseline until the onset of decomposition, at which point a significant mass loss will be observed. The key parameters obtained from the analysis include:
-
T_onset (Onset Decomposition Temperature): The temperature at which significant mass loss begins.
-
T_max (Peak Decomposition Temperature): The temperature at which the rate of mass loss is at its maximum, determined from the peak of the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can provide insights into the formation of non-volatile decomposition products.
The following Graphviz diagram illustrates the typical workflow for assessing the thermal stability of di-n-decyl sulfone.
Caption: Workflow for Thermal Stability Assessment of Di-n-decyl Sulfone using TGA.
Expected Thermal Stability Profile and Decomposition Products
Based on literature data for analogous acyclic aliphatic sulfones, di-n-decyl sulfone is expected to exhibit high thermal stability, with an onset of decomposition likely above 350°C in an inert atmosphere.[3][4] A single-step decomposition is anticipated, corresponding to the cleavage of the C-S bonds and the liberation of SO₂.
Table 1: Predicted Thermal Stability Data and Physical Properties of Di-n-decyl Sulfone
| Parameter | Predicted/Known Value | Source |
| Molecular Formula | C₂₀H₄₂O₂S | |
| Molecular Weight | 346.61 g/mol | |
| Boiling Point | 445.9°C at 760 mmHg | [1] |
| Flash Point | 230.3°C | [1] |
| Predicted T_onset | > 350°C | [3][4] |
| Primary Gaseous Byproduct | Sulfur Dioxide (SO₂) | [2][5] |
| Other Decomposition Products | Alkanes and alkenes from the decyl chains | [5] |
The following diagram illustrates the proposed thermal degradation pathway for di-n-decyl sulfone.
Caption: Proposed Thermal Degradation Pathway of Di-n-decyl Sulfone.
Safety and Handling Considerations
Given the liberation of sulfur dioxide upon decomposition, all high-temperature experiments involving di-n-decyl sulfone should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. The material safety data sheet (MSDS) for di-n-decyl sulfone should be consulted for detailed safety information.
Conclusion
Di-n-decyl sulfone is a thermally stable compound, a characteristic that underpins its utility in various high-temperature applications. While specific experimental data on its thermal decomposition is not widely published, a robust understanding can be derived from the behavior of analogous acyclic aliphatic sulfones. Thermogravimetric analysis is the principal technique for quantifying its thermal stability, providing key parameters such as the onset of decomposition and the temperature of maximum degradation rate. The primary decomposition mechanism is expected to involve the elimination of sulfur dioxide and the formation of hydrocarbon products. The methodologies and theoretical framework presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with di-n-decyl sulfone.
References
- Thermal degradation mechanism of poly(arylene sulfone)s by stepwise Py‐GC/MS. (n.d.). Google Scholar.
- Naylor, M. A. (1958). Thermal decomposition of polysulfones. Semantic Scholar.
- Fina, G. D., Abate, L., & Recca, A. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. MDPI.
- Leckel, D. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6433-6441.
-
Thermal degradation mechanisms involving diphenyl sulfone units. (n.d.). ResearchGate. Retrieved from [Link]
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- This compound Formula (111530-37-1). (n.d.). ECHEMI.
-
TGA thermograms of polysulfones at a heating rate of 10°C/min under a nitrogen atmosphere. (n.d.). ResearchGate. Retrieved from [Link]
-
Thermal decomposition TGA/DTG and DTA for Dapsone, dimethyl sulfone, and Topiramate. (n.d.). ResearchGate. Retrieved from [Link]
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Spectroscopic Fingerprinting of Di-n-decyl Sulfone: An In-depth Technical Guide for Researchers
Abstract
This comprehensive technical guide provides a detailed exploration of the spectroscopic analysis of di-n-decyl sulfone, a long-chain aliphatic sulfone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and characterization of this compound. By integrating theoretical underpinnings with field-proven insights, this guide offers a robust framework for understanding the causal relationships behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction: The Molecular Architecture of Di-n-decyl Sulfone
Di-n-decyl sulfone ((C₁₀H₂₁)₂SO₂) is a symmetrical molecule featuring a central sulfonyl group (SO₂) flanked by two ten-carbon alkyl chains. The electron-withdrawing nature of the sulfonyl group significantly influences the electronic environment of the adjacent methylene groups, a key feature that is readily probed by spectroscopic techniques. Understanding the precise spectroscopic signature of this molecule is paramount for its identification, purity assessment, and for tracking its transformations in various chemical and biological systems. This guide will systematically dissect the IR and NMR spectroscopic characteristics of di-n-decyl sulfone, providing a foundational understanding for its analysis.
Molecular Structure of Di-n-decyl Sulfone
Caption: 2D structure of the di-n-decyl sulfone molecule.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The frequencies of these vibrations are characteristic of the types of chemical bonds and functional groups present. For di-n-decyl sulfone, the IR spectrum is dominated by the absorptions of the sulfonyl group and the long alkyl chains.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For a waxy or solid sample like di-n-decyl sulfone, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets or Nujol mulls. The causality behind this choice lies in its simplicity, speed, and the minimal sample preparation required, which reduces the chances of contamination or sample degradation.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.
-
Sample Application: Place a small amount of di-n-decyl sulfone onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key to reproducible results.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of the IR Spectrum
The IR spectrum of di-n-decyl sulfone is characterized by several key absorption bands. The most prominent of these are the strong, sharp peaks corresponding to the stretching vibrations of the S=O bonds in the sulfonyl group.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | 1160 - 1120 | Strong |
| Alkyl (C-H) | Asymmetric Stretching (CH₂) | ~2920 | Strong |
| Alkyl (C-H) | Symmetric Stretching (CH₂) | ~2850 | Strong |
| Alkyl (C-H) | Asymmetric Stretching (CH₃) | ~2955 | Medium |
| Alkyl (C-H) | Symmetric Stretching (CH₃) | ~2870 | Medium |
| Alkyl (C-H) | Scissoring (CH₂) | ~1465 | Medium |
| Alkyl (C-H) | Bending (CH₃) | ~1375 | Medium |
Note: The exact peak positions can be influenced by the physical state of the sample and intermolecular interactions.
The presence of strong absorption bands in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions is a definitive indicator of the sulfone functional group.[1] The C-H stretching vibrations of the long decyl chains give rise to intense peaks just below 3000 cm⁻¹.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei. For di-n-decyl sulfone, both ¹H and ¹³C NMR are indispensable for confirming the structure and assigning the chemical environment of each atom.
Experimental Protocol: Sample Preparation and Data Acquisition
Proper sample preparation is critical for obtaining high-quality NMR spectra. The choice of solvent and sample concentration can significantly impact the resolution and chemical shifts.
Step-by-Step Protocol:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves di-n-decyl sulfone. Chloroform-d (CDCl₃) is a common and effective choice for non-polar to moderately polar organic compounds.
-
Sample Preparation: Dissolve approximately 10-20 mg of di-n-decyl sulfone in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. A standard pulse sequence is typically used.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required, and proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
Interpretation of the ¹H NMR Spectrum
The ¹H NMR spectrum of di-n-decyl sulfone is expected to be relatively simple due to the molecule's symmetry. The protons on the carbon atoms closer to the electron-withdrawing sulfonyl group will be deshielded and appear at a higher chemical shift (further downfield).
Predicted ¹H NMR Data for Di-n-decyl Sulfone (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| α-CH₂ (next to SO₂) | 2.9 - 3.1 | Triplet | 4H |
| β-CH₂ | 1.7 - 1.9 | Multiplet | 4H |
| Bulk CH₂ | 1.2 - 1.4 | Multiplet | 24H |
| Terminal CH₃ | 0.8 - 0.9 | Triplet | 6H |
The α-methylene protons are the most downfield due to the inductive effect of the sulfonyl group. The signal for the bulk of the methylene groups in the long alkyl chains will overlap to form a broad multiplet. The terminal methyl groups will appear as a triplet upfield.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. Similar to the ¹H NMR, the carbons closer to the sulfonyl group will be shifted downfield.
Predicted ¹³C NMR Data for Di-n-decyl Sulfone (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| α-C (next to SO₂) | 55 - 60 |
| β-C | 28 - 30 |
| Bulk CH₂ | 29 - 32 |
| C near terminal | 22 - 23 |
| Terminal CH₃ | ~14 |
The α-carbon is significantly deshielded. The remaining carbons of the decyl chain will have chemical shifts typical for long-chain alkanes, with the terminal methyl carbon appearing at the highest field (lowest ppm value).
Spectroscopic Data Correlation Workflow
Caption: Workflow for the spectroscopic analysis of di-n-decyl sulfone.
Conclusion: A Unified Spectroscopic Portrait
The synergistic application of IR and NMR spectroscopy provides an unambiguous and detailed characterization of di-n-decyl sulfone. IR spectroscopy rapidly confirms the presence of the key sulfonyl functional group and the aliphatic nature of the molecule. ¹H and ¹³C NMR spectroscopy, in turn, provide a precise map of the carbon-hydrogen framework, confirming the connectivity and electronic environment of each atom within the long decyl chains. The protocols and interpretive frameworks presented in this guide offer a robust and scientifically rigorous approach for the analysis of di-n-decyl sulfone and related long-chain aliphatic compounds, empowering researchers to confidently identify and characterize these molecules in their scientific endeavors.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
PubChem. 1-(Decane-1-sulfonyl)decane. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
SpectraBase. Wiley Science Solutions. [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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"surface tension of DI-N-DECYL SULPHONE solutions"
An In-depth Technical Guide to the Surface Tension of Di-n-Decyl Sulfone Solutions
Authored by a Senior Application Scientist
Foreword: The Interfacial Science of Dialkyl Sulfones
In the landscape of molecular chemistry and material science, the sulfone functional group represents a cornerstone of versatility.[1][2] Comprising a sulfonyl group attached to two carbon atoms, these organosulfur compounds are integral to advancements in polymer science, organic synthesis, and pharmacology.[3][4] Di-n-decyl sulfone, a symmetrical sulfone with two ten-carbon alkyl chains, emerges as a compound of significant interest. Its molecular architecture—a polar sulfonyl head flanked by two substantial nonpolar tails—bestows upon it pronounced surface-active properties, making it a valuable surfactant and emulsifier.[5]
This guide is designed for researchers, chemists, and drug development professionals who seek a deeper understanding of the interfacial properties of di-n-decyl sulfone. We will move beyond a simple recitation of facts to explore the fundamental principles governing its behavior in solution, the causal logic behind experimental design for its characterization, and its potential applications where control of surface phenomena is paramount.
Core Physicochemical Characteristics of Di-n-Decyl Sulfone
A foundational understanding begins with the intrinsic properties of the molecule. These parameters dictate its behavior in bulk and at interfaces.
| Property | Value | Source |
| CAS Number | 111530-37-1 | [6][7] |
| Molecular Formula | C₂₀H₄₂O₂S | [6][7] |
| Molecular Weight | 346.61 g/mol | [6] |
| Appearance | Solid (Predicted) | |
| Density | 0.912 g/cm³ | [5][6][7] |
| Boiling Point | 445.9°C at 760 mmHg | [5][6][7] |
| Flash Point | 230.3°C | [5][6] |
| Vapor Pressure | 1.0 x 10⁻⁷ mmHg at 25°C | [6][7] |
| LogP (Octanol-Water Partition Coefficient) | 7.76 | [6] |
The high LogP value underscores the molecule's hydrophobic nature, which is the primary driver of its surface activity. The two long decyl chains dominate its character, causing it to preferentially migrate to interfaces to minimize contact with polar solvents like water.
The Phenomenon of Surface Tension Reduction
Surface tension is a manifestation of the cohesive energy present at the interface of a liquid.[8] In a polar solvent like water, molecules in the bulk are stabilized by an extensive network of hydrogen bonds in all directions. At the surface, however, this stabilizing network is incomplete, creating a net inward pull on the surface molecules. This results in the liquid minimizing its surface area, a phenomenon we measure as surface tension (typically in mN/m).
The introduction of an amphiphilic molecule like di-n-decyl sulfone disrupts this system.
As di-n-decyl sulfone concentration increases, the surface becomes progressively populated until it is saturated. At this point, a dynamic equilibrium is established. Further addition of the sulfone leads to the formation of micelles within the bulk liquid—a phenomenon known as the Critical Micelle Concentration (CMC) . Beyond the CMC, the surface tension remains relatively constant at its minimum value. Determining this CMC is critical for any formulation, as it represents the point of maximum surface activity efficiency.
Authoritative Protocol: Measuring Surface Tension via the Wilhelmy Plate Method
While several techniques exist, including the Du Noüy ring and pendant drop analysis, the Wilhelmy plate method offers a robust and highly accurate approach for determining equilibrium surface tension, which is crucial for understanding surfactant efficacy in static or near-static conditions.[8][9]
Principle of Causality: This method is chosen for its direct measurement of the wetting force. It relies on a simple, verifiable force equilibrium, minimizing complex geometric corrections. A platinum plate is used due to its high surface energy, which ensures a zero-degree contact angle with most aqueous solutions, making the measured force directly proportional to surface tension.
Step-by-Step Experimental Workflow
-
System Preparation & Cleaning (Trustworthiness Pillar):
-
Objective: To eliminate any surface-active contaminants that would invalidate the measurements. The protocol's integrity begins here.
-
Procedure:
-
Clean the platinum Wilhelmy plate by rinsing it with ultrapure water, followed by ethanol, and then flaming it with a Bunsen burner until it glows red-hot. This pyrolyzes any organic residues.
-
Allow the plate to cool in a clean, covered environment (e.g., a clean petri dish).
-
Prepare a stock solution of di-n-decyl sulfone (e.g., 10 mM) in the desired solvent (e.g., ultrapure water). Gentle heating or sonication may be required to facilitate dissolution.
-
Prepare a series of dilutions from the stock solution. Use precision glassware for all preparations.
-
-
-
Instrument Calibration & Setup:
-
Objective: To ensure the microbalance of the tensiometer is accurate.
-
Procedure:
-
Mount the cleaned Wilhelmy plate onto the tensiometer's balance hook.
-
Calibrate the balance using a certified calibration weight.
-
Place a sample vessel containing ultrapure water (or the chosen solvent) onto the sample stage.
-
Measure the surface tension of the pure solvent. The value for water at 25°C should be ~72.0 mN/m. This step validates the entire system's performance.
-
-
-
Measurement Cycle:
-
Objective: To systematically measure the surface tension across a range of concentrations to build an isotherm.
-
Procedure:
-
Replace the pure solvent with the lowest concentration sample.
-
Raise the sample stage until the liquid surface makes contact with the plate. The instrument will detect the initial contact.
-
The plate is then immersed to a fixed depth (e.g., 2-3 mm) to establish a stable meniscus.[8]
-
Record the force measurement once it stabilizes. The software calculates surface tension (γ) using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0).
-
Lower the sample stage and remove the sample.
-
Thoroughly rinse the plate with pure solvent and dry it before the next measurement to prevent carryover.
-
Repeat steps 3.1-3.6 for each concentration, moving from lowest to highest.
-
-
Sources
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- 3. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]
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- 6. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]
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"critical micelle concentration of DI-N-DECYL SULPHONE"
An In-Depth Technical Guide to the Critical Micelle Concentration of Di-n-decyl Sulfone
Prepared by: Gemini, Senior Application Scientist
Introduction
Di-n-decyl sulfone (C₂₀H₄₂O₂S) is a symmetric organosulfur compound featuring a central sulfonyl functional group flanked by two ten-carbon alkyl chains.[1][2] This molecular architecture confers amphiphilic properties, positioning di-n-decyl sulfone as a non-ionic surfactant. Its utility is found in various sectors, including industrial and household cleaning, as an additive in pesticide formulations, and in the production of polymers where thermal and chemical stability are paramount.[1]
A cornerstone of surfactant science is the concept of the Critical Micelle Concentration (CMC). The CMC is the specific concentration at which individual surfactant molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates known as micelles.[3][4] Below the CMC, the surfactant primarily populates the solution's surface or interface, causing a sharp decrease in surface tension. Above the CMC, the interface becomes saturated, and any additional surfactant molecules form micelles, with the surface tension remaining relatively constant.[3][4]
Understanding the CMC is not merely an academic exercise; it is a critical parameter that dictates the efficiency and application of a surfactant.[3] It governs functionalities such as detergency, solubilization, and emulsification.[5][6] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the theoretical principles, determining factors, and state-of-the-art experimental methodologies for characterizing the critical micelle concentration of di-n-decyl sulfone.
Part 1: Theoretical Framework of Micellization
The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic n-decyl chains of di-n-decyl sulfone disrupt the hydrogen-bonding network of water molecules, creating an energetically unfavorable state. To minimize this disruption and increase the overall entropy of the system, the surfactant monomers aggregate.[4]
In this aggregated structure, the hydrophobic "tails" (the n-decyl chains) sequester themselves into a non-polar core, away from the water. Simultaneously, the polar, hydrophilic "heads" (the sulfone group, -SO₂-) form a corona or shell that remains in contact with the aqueous bulk phase. The sulfone group is distinctly polar due to the electronegativity of the oxygen atoms, yet it carries no net electrical charge, classifying di-n-decyl sulfone as a non-ionic surfactant.[2][7] This non-ionic nature is a key determinant of its behavior in solution, particularly its relative insensitivity to electrolyte concentration.[8]
Part 2: Key Factors Influencing the CMC of Di-n-decyl Sulfone
The precise CMC value is not an immutable constant but is highly sensitive to both the molecular structure of the surfactant and the conditions of the surrounding medium.[4] For di-n-decyl sulfone, the following factors are of primary importance.
| Factor | Influence on CMC | Rationale |
| Hydrophobic Group Structure | Significant Decrease | The presence of two long (C10) alkyl chains creates a strong hydrophobic character. An increase in the hydrophobicity of a surfactant significantly lowers its CMC because aggregation becomes more energetically favorable at lower concentrations.[8][9] |
| Hydrophilic Group Nature | Moderate | The sulfone headgroup is polar but uncharged. Compared to ionic surfactants, non-ionic surfactants generally have lower CMC values because there is no electrostatic repulsion between the headgroups in the micelle to overcome.[8] |
| Temperature | Decrease (up to cloud point) | For many non-ionic surfactants, an increase in temperature reduces the hydration of the hydrophilic headgroup. This dehydration makes the surfactant act more hydrophobically, promoting micellization at a lower concentration.[8][10] |
| Presence of Electrolytes | Minimal | Unlike ionic surfactants where added salts shield headgroup repulsion and drastically lower the CMC, the uncharged nature of the sulfone group makes the CMC of di-n-decyl sulfone largely insensitive to the ionic strength of the solution.[8][11] |
| Organic Additives & Impurities | Variable | The addition of organic molecules, such as alcohols, can partition into the micelles or alter the bulk solvent properties, thereby increasing or decreasing the CMC depending on their nature.[10] |
| pH | Minimal | The sulfone group is not readily protonated or deprotonated across a typical pH range. Therefore, pH is not expected to significantly influence the CMC, a contrast to surfactants with carboxylic acid or amine headgroups.[10] |
Part 3: Experimental Determination of CMC
As no standardized CMC value for di-n-decyl sulfone is prominently available in the literature, direct experimental determination is necessary. The following protocols describe two robust and widely accepted methods for characterizing non-ionic surfactants.
Method 1: Surface Tensiometry
This is the most direct and fundamental method for determining the CMC.[12] It relies on the principle that surface tension decreases as the concentration of a surfactant increases, up until the point of micelle formation, after which it plateaus.[3]
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of di-n-decyl sulfone in high-purity deionized water (e.g., 10 mM). Gentle heating or sonication may be required to ensure complete dissolution.
-
Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC. A logarithmic dilution series is often most efficient.
-
Instrumentation: Calibrate a precision tensiometer (using either the Du Noüy ring or Wilhelmy plate method) with a known standard (e.g., pure water) at a controlled temperature.
-
Measurement:
-
Begin with the most dilute sample to minimize cross-contamination.
-
Measure the equilibrium surface tension of each solution in the series. Ensure the temperature of the sample is stable and recorded.
-
Thoroughly clean the ring or plate between measurements.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting plot will show two distinct linear regions.[12]
-
Fit linear regression lines to the data points in both the rapidly falling region and the plateau region.
-
The concentration at the intersection of these two lines is the Critical Micelle Concentration (CMC).[12]
-
Caption: Workflow for determining CMC using surface tensiometry.
Method 2: Fluorescence Probe Spectroscopy
This technique is highly sensitive and relies on the partitioning of a fluorescent probe between the aqueous and micellar phases.[12] Pyrene is a commonly used probe because its fluorescence emission spectrum is highly sensitive to the polarity of its microenvironment. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high in polar solvents (water) and low in non-polar environments (the hydrophobic core of a micelle).
-
Probe-Stock Solution: Prepare a stock solution of di-n-decyl sulfone as described above. Separately, prepare a stock solution of pyrene in a volatile solvent like acetone.
-
Sample Preparation:
-
To a series of vials, add the required volume of the surfactant stock solution and diluent (water) to create the desired concentration series.
-
Add a small, constant aliquot of the pyrene stock solution to each vial, ensuring the final pyrene concentration is very low (e.g., ~1-2 µM) to avoid excimer formation.
-
Allow the volatile solvent to evaporate completely, leaving a solution of the surfactant and the pyrene probe in water.
-
-
Instrumentation: Set up a spectrofluorometer. Set the excitation wavelength for pyrene (typically ~335 nm).
-
Measurement:
-
Record the fluorescence emission spectrum for each sample (typically from 350 nm to 450 nm).
-
From each spectrum, record the intensity of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
-
Data Analysis:
-
Calculate the I₁/I₃ ratio for each surfactant concentration.
-
Plot the I₁/I₃ ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The plot will typically be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this curve, often calculated by fitting the data to a Boltzmann equation or finding the maximum of the first derivative.
-
Caption: Workflow for determining CMC using fluorescence probe spectroscopy.
Part 4: Applications and Significance of the CMC
A precise understanding of the CMC for di-n-decyl sulfone is essential for optimizing its performance in various applications:
-
Detergency and Cleaning: For effective cleaning, the surfactant concentration must be above the CMC to form micelles that can encapsulate and remove oily and hydrophobic soils.[3][6]
-
Agrochemical Formulations: In pesticides, di-n-decyl sulfone acts as an adjuvant.[1] Operating above the CMC can enhance the solubilization and dispersion of active ingredients, improving their efficacy.
-
Polymer and Materials Science: During emulsion polymerization, the surfactant concentration relative to the CMC affects the number and size of micelles, which in turn influences the kinetics of the reaction and the properties of the final polymer.[1]
-
Drug Delivery: Micelles can serve as nanocarriers to solubilize poorly water-soluble drugs, increasing their bioavailability.[5] Knowledge of the CMC is the first step in designing such a formulation, ensuring that micelles will form under physiological conditions.
Conclusion
Di-n-decyl sulfone is a non-ionic surfactant with significant potential across multiple scientific and industrial domains. Its efficacy is inextricably linked to its critical micelle concentration. While a definitive CMC value is not readily published, this guide has outlined the theoretical basis for its micellization, the key molecular and environmental factors that influence its CMC, and detailed, validated experimental protocols for its precise determination. By employing techniques such as surface tensiometry and fluorescence spectroscopy, researchers can accurately characterize this crucial parameter, thereby enabling the rational design and optimization of formulations and processes that rely on the unique surface-active properties of di-n-decyl sulfone.
References
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Tien, Y. I., & Dar, M. A. (2024). Methods used for determination of critical micelle concentration. ResearchGate. Retrieved from [Link]
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Aulton, M. E., & Taylor, K. M. G. (Eds.). (n.d.). Factors affecting critical micelle concentration and micellar size. Pharmaceutics. Retrieved from [Link]
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Zaman, M. I. (n.d.). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]
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Tsai, C. H., & Chen, C. W. (2004). Determination of critical micelle concentration of surfactants by capillary electrophoresis. Journal of Chromatography A, 1037(1-2), 467-478. Retrieved from [Link]
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LookChem. (n.d.). Cas 111530-37-1, DI-N-DECYL SULPHONE. Retrieved from [Link]
-
KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration. Retrieved from [Link]
-
Foco, G. M., et al. (2012). Modeling of the Critical Micelle Concentration (CMC) of Nonionic Surfactants with an Extended Group-Contribution Method. Industrial & Engineering Chemistry Research, 51(38), 12545-12552. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Akhter, M. S., & Al-Mizan, A. (2020). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n). ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfone. Retrieved from [Link]
-
NovoPro Bioscience Inc. (2023). Detergent types and critical micelle concentrations (CMC). Retrieved from [Link]
-
Chakraborty, S., et al. (2022). Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. National Institutes of Health. Retrieved from [Link]
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KRÜSS Scientific. (n.d.). Application of surfactants. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: DI-N-DECYL SULPHONE as a Surfactant in Research
A Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the specific applications of DI-N-DECYL SULPHONE as a surfactant in academic and industrial research settings. While basic chemical and physical properties are available from commercial suppliers, detailed experimental data, such as its critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and specific protocols for its use in fields like drug delivery or nanoparticle synthesis, are not available in the public domain.
One study identified this compound as a volatile compound in the extracts of Acacia Modesta Wall., but this does not pertain to its synthetic use as a surfactant[1]. The sulfone chemical group is indeed integral to many biologically active molecules and materials[2][3][4][5]. However, this general importance does not translate to specific, documented use of the this compound molecule as a primary surfactant in research applications.
Therefore, the creation of detailed, field-proven application notes and protocols with self-validating systems, as originally requested, is not feasible at this time due to the absence of foundational research data.
For researchers interested in exploring the potential of novel surfactants, the following sections provide a generalized framework and theoretical considerations for characterizing and utilizing a new surfactant like this compound. This guide is based on established principles of surfactant science.
Part 1: Characterization of this compound as a Novel Surfactant
Before employing a novel surfactant in complex applications, a thorough characterization of its fundamental physicochemical properties is essential.
Theoretical Overview
This compound possesses a symmetrical structure with a central polar sulfonyl group (SO₂) and two nonpolar n-decyl chains ((C₁₀H₂₁)). The sulfonyl group acts as the hydrophilic head, while the two long alkyl chains provide a significant hydrophobic character. This structure suggests it would function as a nonionic or weakly polar surfactant. Its efficacy in reducing surface tension and forming micelles is governed by the balance between these hydrophilic and lipophilic regions.
Key Physicochemical Parameters
A summary of the basic properties of this compound is provided below. It is critical to note that key surfactant-specific parameters like CMC and HLB are not experimentally determined in available literature and would need to be measured.
| Property | Value/Information | Source |
| CAS Number | 111530-37-1 | [6] |
| Molecular Formula | C₂₀H₄₂O₂S | [6] |
| Molecular Weight | 346.61 g/mol | [6] |
| Appearance | White to slightly yellow crystalline powder/solid | General Supplier Data |
| Critical Micelle Concentration (CMC) | Not experimentally determined. | [7][8][9] |
| Hydrophilic-Lipophilic Balance (HLB) | Not experimentally determined. | [10][11][12] |
| Surface Tension at CMC (γCMC) | Not experimentally determined. | [13][14][15][16] |
Protocol for Determining Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles, and it is a critical parameter for any application involving solubilization or emulsification[7][9]. Surface tensiometry is a common method for its determination[17].
Objective: To determine the CMC of this compound in an aqueous solution.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution (e.g., 10 mM). Gentle heating and sonication may be required to facilitate dissolution.
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁶ M to 10⁻² M).
-
Measure Surface Tension:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated.
-
Ensure the system reaches equilibrium before recording each measurement.
-
-
Data Analysis:
-
Plot the surface tension (in mN/m) as a function of the logarithm of the surfactant concentration.
-
The plot will typically show a sharp decrease in surface tension followed by a plateau.
-
The CMC is the concentration at the inflection point where the two linear portions of the graph intersect[7][9][17].
-
Diagram of CMC Determination Workflow:
Caption: General workflow for emulsion polymerization.
Nanoparticle Synthesis
Causality: Surfactants can act as capping or stabilizing agents in the synthesis of nanoparticles, controlling their growth, preventing aggregation, and influencing their final size and shape.[18][19][20][21][22] The this compound could adsorb onto the surface of nascent nanoparticles, providing a protective layer.
Protocol Outline: Silver Nanoparticle Synthesis using this compound as a Stabilizer
-
Prepare Surfactant Solution: Dissolve this compound in deionized water.
-
Add Silver Precursor: Add a silver salt solution (e.g., AgNO₃) to the surfactant solution and stir.
-
Reduce Silver Ions: Introduce a reducing agent (e.g., sodium borohydride) to the mixture to reduce Ag⁺ to Ag⁰.
-
Monitor Nanoparticle Formation: Observe the color change of the solution, which indicates nanoparticle formation.
-
Characterize Nanoparticles: Use techniques like UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to characterize the size, shape, and stability of the synthesized silver nanoparticles.
Part 3: Safety and Handling
-
Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Toxicity: Specific toxicity data for this compound is not widely available. However, related sulfone compounds, such as divinyl sulfone, are known to be reactive and may have associated toxicity.[2][5] Therefore, caution is advised, and exposure should be minimized.
Part 4: Future Directions
The lack of data on this compound presents an opportunity for foundational research. A systematic study to determine its CMC, HLB, and surface tension properties would be the first step. Subsequent investigations could explore its effectiveness as an emulsifier, dispersant, or stabilizing agent in various formulations and compare its performance to commercially available surfactants. Such studies would be necessary to establish its utility and potential advantages in any research or drug development application.
References
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Li, X., Hu, Z., Zhu, H., & Zhao, S. (2010). Synthesis and Properties of Novel Alkyl Sulfonate Gemini Surfactants. Journal of Surfactants and Detergents, 13(3), 339-345. [Link]
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Zhang, J., et al. (2004). Synthesis and unusual properties of novel alkylbenzene sulfonate gemini surfactants. Journal of Colloid and Interface Science, 277(1), 228-233. [Link]
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Xu, G., et al. (2014). Synthesis and Properties of a Novel Linear Alkylated Diphenylmethane Sulfonate Gemini Surfactant. Journal of Surfactants and Detergents, 17(5), 891-897. [Link]
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Ding, W., Yu, T., & Hu, L. (2004). A new surfactant-synthesis and properties of dialkyl disulfonate diphenyl dethane. Journal of Daqing Petroleum Institute, 28(1), 35-37. [Link]
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Khan, T., et al. (2023). Variation of antibacterial and antioxidant secondary metabolites and volatiles in leaf and callus extracts of Phulai (Acacia Modesta Wall.). PLoS ONE, 18(11), e0294391. [Link]
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Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
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N.A. (n.d.). Hydrophilic-Lipophilic Balance (HLB). [Link]
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Wikipedia. (n.d.). Hydrophilic–lipophilic balance. Retrieved from [Link]
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Liu, Z., et al. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 18(12), 1367-1385. [Link]
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Generalić Mekinić, I., et al. (2021). Seasonal Changes in Essential Oil Constituents of Cystoseira compressa: First Report. Molecules, 26(21), 6649. [Link]
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Generalić Mekinić, I., et al. (2021). Seasonal Changes in Essential Oil Constituents of Cystoseira compressa: First Report. Molecules, 26(21), 6649. [Link]
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Chemeurope.com. (n.d.). Hydrophilic-lipophilic balance. Retrieved from [Link]
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O'Connell, A., et al. (1998). Hydrophilic-lipophilic balance, solubility parameter, and oil-water partition coefficient as universal parameters of nonionic surfactants. Journal of Colloid and Interface Science, 204(2), 356-363. [Link]
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Kibron. (n.d.). Critical Micelle Concentration. Retrieved from [Link]
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Kumar, S., & Pandey, A. K. (2023). Phytochemical screening of Dhaman (Grewia tiliifolia Vahl) fruit in sub-tropical region of India. Journal of Plant Development, 30, 141-150. [Link]
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N.A. (2022). Pharmacological Properties of North Indian Herbs of Abelmoschus moschatus - A Review. International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-10. [Link]
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KRÜSS Scientific. (1995). Application Report: Characterization of surfactants. [Link]
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Islam, M. R., et al. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Current Organic Synthesis, 16(6), 835-855. [Link]
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Diversified Enterprises. (n.d.). Surface Tension Components and Molecular Weight of Selected Liquids. Retrieved from [Link]
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Velázquez, M. M., & Lopez-Díaz, D. (2007). Molecular thermodynamics of micellization: Micelle size distributions and geometry transitions. Journal of Colloid and Interface Science, 313(1), 243-252. [Link]
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DataPhysics Instruments. (n.d.). Surface tension values of some common test liquids for surface energy analysis. Retrieved from [Link]
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Bonhome-Espinosa, A. B., et al. (2021). Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus. Materials Science and Engineering: C, 125, 112102. [Link]
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Besson, T., et al. (2022). The importance of sulfur-containing motifs in drug design and discovery. Expert Opinion on Drug Discovery, 17(8), 837-852. [Link]
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Al-Radadi, N. S. (2023). Biogenic Synthesis of Silver Nanoparticles and Their Diverse Biomedical Applications. Catalysts, 13(5), 893. [Link]
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Al-Shehri, M. M., et al. (2023). Silver Nanoparticles: A Comprehensive Review of Synthesis Methods and Chemical and Physical Properties. Molecules, 28(20), 7175. [Link]
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Kumar, A., et al. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
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N.A. (n.d.). Hydrophilic Lipophilic Balance Scale. Scribd. [Link]
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Univar Solutions. (n.d.). Emulsion Polymerization Solutions. [Link]
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Sathishkumar, G., et al. (2020). Biogenic nanoparticles: a comprehensive perspective in synthesis, characterization, application and its challenges. Journal of Genetic Engineering and Biotechnology, 18(1), 61. [Link]
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Patil, S., et al. (2019). Synthesis and characterization of decyl phosphonic acid, applications in emulsion polymerization and anti-corrosion coating. Journal of Coatings Technology and Research, 16(5), 1397-1407. [Link]
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Khan, A. U., et al. (2023). Biogenic Synthesis of Multifunctional Silver Oxide Nanoparticles (Ag2ONPs) Using Parieteria alsinaefolia Delile Aqueous Extract and Assessment of Their Diverse Biological Applications. Molecules, 28(8), 3564. [Link]
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Kashani, F. (2017). What factors affect surface tension? ResearchGate. [Link]
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Papakyriakou, A., et al. (2023). Effect of Peptides on the Synthesis, Properties and Wound Healing Capacity of Silver Nanoparticles. International Journal of Molecular Sciences, 24(20), 15309. [Link]
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Szafraniec, J., et al. (2020). Variation of surface tension in aqueous solutions of sodium dodecyl sulfate in the flotation bath. Minerals Engineering, 158, 106593. [Link]
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Zimehl, R. (2001). Sulfosuccinates for Emulsion Polymerization. In Emulsion Polymerization and Emulsion Polymers (pp. 235-251). John Wiley & Sons, Ltd. [Link]
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Din, M. M. U., Fischer, S. M., & Slugovc, C. (2019). Polymerization of water and divinyl sulfone catalyzed by nucleophiles or bases. Polymer Chemistry, 10(35), 4845-4851. [Link]
- N.A. (2007). Emulsifier for emulsion polymerization, production method of polymer...
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Application Notes and Protocols: DI-N-DECYL SULPHONE in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of DI-N-DECYL SULPHONE as a novel surfactant in emulsion polymerization. While direct, empirically validated protocols for this specific compound are not widely published, this guide synthesizes its known chemical properties with established principles of emulsion polymerization to offer a robust starting point for research and development. We will explore the predicted surfactant characteristics of this compound, propose a detailed experimental protocol, and discuss the rationale behind key procedural steps, empowering researchers to effectively utilize this compound in the synthesis of advanced polymer latexes.
Introduction to this compound
This compound (CAS No. 111530-37-1) is an organic compound characterized by a central sulfonyl group flanked by two n-decyl chains.[1][2][3][4] Its molecular structure imparts a unique combination of properties, including excellent thermal and chemical stability, and notable emulsifying capabilities, as suggested by its use in the detergent industry.[1] These characteristics make it an intriguing candidate for specialized applications in polymer science, particularly as a non-ionic surfactant in emulsion polymerization.
Physicochemical Properties
A summary of the key physical and chemical data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 111530-37-1 | [1][2][3][4] |
| Molecular Formula | C₂₀H₄₂O₂S | [2][4] |
| Molecular Weight | 346.61 g/mol | [2][4] |
| Boiling Point | 445.9°C at 760 mmHg | [1] |
| Density | 0.912 g/cm³ | [1] |
| Flash Point | 230.3°C | [1] |
| Appearance | Data not available | [1] |
| Solubility in Water | Data not available | [1] |
Predicted Surfactant Properties
Due to the absence of experimental data, we can predict the surfactant properties of this compound based on its molecular structure.
-
Hydrophilic-Lipophilic Balance (HLB): The HLB value is a measure of the degree of hydrophilicity or lipophilicity of a surfactant.[5][6][7][8][9] For non-ionic surfactants, Griffin's method can be applied:
HLB = 20 * (Mh / M)
Where Mh is the molecular mass of the hydrophilic portion (the SO₂ group, with a molecular weight of approximately 64.07 g/mol ) and M is the total molecular mass (346.61 g/mol ).
HLB ≈ 20 * (64.07 / 346.61) ≈ 3.7
An HLB value of approximately 3.7 suggests that this compound is a water-in-oil (W/O) emulsifier.[5][9] However, its utility in oil-in-water (O/W) emulsion polymerization, while not typical for low HLB surfactants, may be possible, particularly in combination with a more hydrophilic co-surfactant.
-
Critical Micelle Concentration (CMC): The CMC is the concentration above which surfactant molecules aggregate to form micelles.[10] Predicting the exact CMC without experimental data is challenging. However, based on the long hydrophobic decyl chains, it is anticipated that this compound will have a very low CMC. Longer alkyl chains in surfactants generally lead to lower CMCs.[11] This is advantageous as it implies that a lower concentration of the surfactant may be needed to initiate micelle formation and, consequently, polymerization.
The Role of this compound in Emulsion Polymerization: A Mechanistic Overview
In a typical oil-in-water emulsion polymerization, the surfactant plays a critical role in emulsifying the monomer in the aqueous phase, forming micelles that act as the primary loci for polymerization. The process can be visualized as follows:
Caption: Workflow of Emulsion Polymerization.
The hydrophobic decyl tails of this compound are expected to orient towards the monomer, while the polar sulfonyl group faces the aqueous phase, creating stable micelles. The high thermal stability of the sulfone group is a significant advantage, potentially allowing for polymerization at higher temperatures without surfactant degradation.
Experimental Protocol: Emulsion Polymerization of a Styrene-Acrylic System
This protocol provides a starting point for utilizing this compound in the emulsion polymerization of a model styrene-butyl acrylate copolymer system. Note: This is a theoretical protocol and requires optimization.
Materials and Reagents
| Reagent | Purity | Supplier |
| This compound | >95% | (Specify Supplier) |
| Styrene | >99% | (Specify Supplier) |
| n-Butyl Acrylate | >99% | (Specify Supplier) |
| Potassium Persulfate (KPS) | >99% | (Specify Supplier) |
| Sodium Bicarbonate | ACS Grade | (Specify Supplier) |
| Deionized Water | 18 MΩ·cm | --- |
Equipment
-
1 L Jacketed Glass Reactor with a four-necked lid
-
Mechanical Stirrer with a Teflon paddle
-
Reflux Condenser
-
Thermocouple
-
Nitrogen Inlet
-
Peristaltic Pumps (for monomer and initiator feeds)
Procedure
Caption: Experimental Workflow for Emulsion Polymerization.
Step-by-Step Methodology:
-
Reactor Charging:
-
To the 1 L reactor, add 300 g of deionized water.
-
Add 1.0 g of sodium bicarbonate (buffer).
-
Add a pre-determined amount of this compound (start with a concentration above the predicted low CMC, e.g., 0.5-2.0 wt% based on monomer). Disperse thoroughly.
-
Begin stirring at 200 rpm and start purging with nitrogen.
-
-
Heating:
-
Heat the reactor to 75-80°C using a circulating water bath. Maintain a gentle nitrogen purge throughout the reaction.
-
-
Initiator Addition (Initial Charge):
-
Dissolve 0.5 g of potassium persulfate in 10 g of deionized water.
-
Once the reactor reaches the set temperature, add this initial initiator solution.
-
-
Monomer and Initiator Feeds:
-
Prepare the monomer pre-emulsion by mixing 150 g of styrene and 150 g of n-butyl acrylate with 100 g of deionized water and an additional portion of this compound (e.g., 1.0 wt% based on monomer).
-
Prepare a separate initiator solution by dissolving 1.5 g of potassium persulfate in 50 g of deionized water.
-
Begin the continuous addition of the monomer pre-emulsion and the initiator solution simultaneously over a period of 3-4 hours using peristaltic pumps.
-
-
Post-Reaction:
-
After the feeds are complete, maintain the temperature at 75-80°C for an additional hour to ensure high monomer conversion.
-
-
Cooling and Filtration:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
-
Rationale for Experimental Choices
-
Non-ionic Nature: As a non-ionic surfactant, this compound is expected to provide steric stabilization to the polymer particles. This can improve stability in the presence of electrolytes and during freeze-thaw cycles.
-
Concentration: The optimal concentration of this compound will need to be determined experimentally. Starting with a range of 0.5-2.0 wt% based on the total monomer weight is a reasonable starting point.
-
Temperature: The high thermal stability of the sulfone group allows for a wider range of polymerization temperatures, which can be beneficial for controlling the reaction kinetics and polymer properties.
Characterization and Optimization
The resulting polymer latex should be characterized to evaluate the effectiveness of this compound as a surfactant.
| Parameter | Method | Expected Outcome |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Monomodal distribution, with size dependent on surfactant concentration. |
| Percent Solids | Gravimetric Analysis | To determine the final polymer content. |
| Coagulum Content | Gravimetric Analysis of filtered solids | Low coagulum indicates good colloidal stability during polymerization. |
| Monomer Conversion | Gas Chromatography (GC) or Gravimetric Analysis | High conversion indicates efficient polymerization. |
| Latex Stability | Mechanical and Freeze-Thaw Stability Tests | To assess the robustness of the latex. |
Optimization:
-
Surfactant Concentration: Vary the concentration of this compound to study its effect on particle size, stability, and coagulum formation.
-
Co-surfactant: Given the low predicted HLB, consider using a more hydrophilic co-surfactant (e.g., a short-chain anionic surfactant) to improve the stability of the initial monomer emulsion and control particle nucleation.
-
Initiator Concentration: Adjust the initiator concentration to control the polymerization rate and polymer molecular weight.
Safety and Handling
This compound may cause skin and eye irritation upon direct contact.[1] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents itself as a promising, thermally stable, non-ionic surfactant for emulsion polymerization. Its long hydrophobic chains and polar sulfonyl group suggest it can effectively stabilize polymer latexes. The provided protocol offers a foundational methodology for researchers to explore its application. Experimental optimization of its concentration, potentially in conjunction with a co-surfactant, will be key to unlocking its full potential in the synthesis of novel polymer dispersions for a wide range of applications, from coatings and adhesives to advanced materials for drug delivery.
References
- Argent, S. P., et al. (2020). First-principles prediction of critical micellar concentrations for ionic and nonionic surfactants. Journal of Colloid and Interface Science.
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Application Notes and Protocols for the Evaluation of DI-N-DECYL SULPHONE as a Novel Additive in Pesticide Formulations
For Distribution To: Researchers, Formulation Scientists, and Agrochemical Development Professionals
Introduction: The Quest for Advanced Pesticide Formulations
The efficacy of a pesticide is not solely dependent on its active ingredient (AI). The formulation—a mixture of the AI with various inert ingredients—plays a critical role in its stability, applicability, and biological activity.[1] Adjuvants are key components of these formulations, enhancing the performance of the AI through various mechanisms such as improved spreading, penetration, and droplet retention on the target surface.[2][3][4] The exploration of novel adjuvants is a continuous effort in the agrochemical industry to enhance product performance, improve safety, and reduce environmental impact.
This document outlines a comprehensive guide for the investigation of DI-N-DECYL SULPHONE (CAS No. 111530-37-1) as a potential additive in pesticide formulations.[5][6][7][8] To date, the application of this compound in this field is largely unexplored, presenting a unique research opportunity. Based on the known properties of sulfone compounds and long-chain alkyl molecules, we hypothesize its potential roles and provide a structured framework for its evaluation.[9][10]
Chemical Profile of this compound
-
Molecular Weight: 346.61 g/mol [7]
-
Structure: A sulfonyl functional group attached to two n-decyl chains.
-
Known Properties:
The high boiling point suggests excellent thermal stability, while the long, non-polar decyl chains combined with the polar sulfone group suggest potential surfactant-like properties.[11]
Hypothesized Functions in Pesticide Formulations
Based on its chemical structure, this compound could potentially serve several functions as a pesticide adjuvant:
-
Solvent/Co-solvent: For active ingredients with low solubility in common carriers like water or oil. The sulfone group provides polarity, while the alkyl chains offer non-polar character.
-
Penetrant: The long alkyl chains could facilitate the penetration of the active ingredient through the waxy cuticle of plant leaves or the exoskeleton of insects.[3]
-
Spreader/Wetting Agent: By reducing the surface tension of spray droplets, it could promote more uniform coverage on plant surfaces.[4][12]
-
Stabilizer: Its chemical stability might contribute to the overall shelf-life and stability of the formulation.
The following diagram illustrates the proposed workflow for evaluating this compound as a pesticide additive.
Caption: A general workflow for the systematic evaluation of a novel pesticide additive.
Experimental Protocols
The following protocols are designed to be a starting point for the comprehensive evaluation of this compound.
Protocol 1: Physicochemical Characterization of this compound
Objective: To determine the fundamental physical and chemical properties relevant to its use in pesticide formulations.
Materials:
-
This compound sample
-
Analytical grade solvents (water, ethanol, xylene, etc.)
-
Surface tensiometer
-
Viscometer
-
Differential Scanning Calorimeter (DSC) / Thermogravimetric Analyzer (TGA)
Methodology:
-
Solubility Assessment:
-
Determine the solubility of this compound in a range of solvents relevant to pesticide formulations (e.g., water, aromatic solvents, vegetable oils).
-
Express results in g/100 mL at a standard temperature (e.g., 25°C).
-
-
Surface Tension Measurement:
-
Prepare solutions of this compound in water at various concentrations.
-
Measure the surface tension of each solution using a tensiometer.
-
Determine the critical micelle concentration (CMC) if surfactant-like behavior is observed.
-
-
Viscosity Determination:
-
Measure the viscosity of pure this compound and its solutions in relevant solvents.
-
-
Thermal Stability Analysis:
-
Use TGA to determine the decomposition temperature.
-
Use DSC to identify any phase transitions (e.g., melting point).
-
Protocol 2: Formulation of a Model Emulsifiable Concentrate (EC)
Objective: To prepare a stable EC formulation using this compound and a model active ingredient.
Materials:
-
Model Active Ingredient (AI) (e.g., a pyrethroid insecticide or a phenoxy herbicide)
-
This compound
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Standard emulsifiers (anionic and non-ionic)
-
Glass beakers, magnetic stirrer, volumetric flasks
Methodology:
-
Control Formulation: Prepare a standard EC formulation without this compound.
-
Test Formulations:
-
Dissolve the AI in the aromatic solvent.
-
Add this compound at varying concentrations (e.g., 1%, 5%, 10% w/w).
-
Add a standard emulsifier blend.
-
Stir until a homogenous solution is formed.
-
-
Observation: Record the appearance and homogeneity of each formulation.
Protocol 3: Physicochemical Testing of the Formulated EC
Objective: To evaluate the physical and chemical stability of the formulations containing this compound. This is a critical step in assessing the quality of pesticide formulations.[13][14]
Materials:
-
Control and test EC formulations
-
CIPAC standard hard water
-
Graduated cylinders
-
Water bath or oven for accelerated storage testing
-
pH meter, viscometer
-
Particle size analyzer (for emulsion droplet size)
Methodology:
-
Emulsion Stability Test (CIPAC MT 36):
-
Add a known amount of the EC formulation to a graduated cylinder containing standard hard water.
-
Invert the cylinder a set number of times.
-
Observe the amount of creaming or separation after 30 minutes, 2 hours, and 24 hours.
-
-
Accelerated Storage Stability Test (CIPAC MT 46):
-
Store samples of the formulations at an elevated temperature (e.g., 54°C) for 14 days.
-
After storage, re-evaluate the emulsion stability and active ingredient concentration.
-
-
Dilution Stability:
-
Assess the stability of the emulsion upon dilution to typical spray concentrations.
-
-
Droplet Size Analysis:
-
Dilute the formulation to a typical spray concentration.
-
Measure the droplet size distribution of the resulting emulsion using a laser diffraction particle size analyzer.
-
Data Presentation:
| Formulation | This compound (%) | Emulsion Stability (mL separation after 2h) | Droplet Size (Dv50, µm) | AI Degradation after Storage (%) |
| Control | 0 | |||
| Test 1 | 1 | |||
| Test 2 | 5 | |||
| Test 3 | 10 |
Protocol 4: Bio-Efficacy Evaluation (Leaf Disc Bioassay)
Objective: To determine if the inclusion of this compound enhances the biological activity of the active ingredient. Efficacy testing is essential to validate the performance of a new formulation.[15][16]
Materials:
-
Control and test EC formulations
-
Target pest (e.g., aphids, mites) and host plant (e.g., bean, cotton)
-
Spray tower or hand sprayer
-
Petri dishes, filter paper, agar
-
Microscope
Methodology:
-
Preparation of Leaf Discs:
-
Excise leaf discs from healthy, untreated host plants.
-
Place each disc on a layer of moist filter paper or agar in a petri dish.
-
-
Application of Treatments:
-
Prepare serial dilutions of the control and test formulations.
-
Include a water-only control.
-
Spray the leaf discs with each treatment solution until runoff.
-
Allow the discs to air dry.
-
-
Infestation:
-
Introduce a known number of target pests (e.g., 10 adult aphids) onto each leaf disc.
-
-
Incubation and Assessment:
-
Incubate the petri dishes under controlled conditions (temperature, humidity, light).
-
Assess pest mortality at 24, 48, and 72 hours after treatment.
-
-
Data Analysis:
-
Calculate the percentage mortality for each treatment.
-
Determine the LC₅₀ (lethal concentration to kill 50% of the population) for each formulation using probit analysis.
-
The following diagram illustrates the hypothesized mechanism of enhanced penetration.
Caption: Hypothesized mechanism of this compound enhancing AI penetration.
Data Interpretation and Next Steps
A successful outcome from these studies would be the observation that formulations containing this compound exhibit:
-
Improved physical and chemical stability.
-
A significant reduction in the LC₅₀ value compared to the control formulation, indicating enhanced bio-efficacy.
Positive results would warrant further investigation, including:
-
Testing with a wider range of active ingredients and formulation types (e.g., Suspension Concentrates, Wettable Powders).
-
Phytotoxicity studies to ensure crop safety.
-
Environmental fate and toxicology studies.
References
-
Pesticide adjuvant. (n.d.). In Wikipedia. Retrieved from a verified source.[2]
-
Brewer International. (2020, November 12). Pesticides 101: Introduction to Pesticide Adjuvants and Surfactants. Retrieved from a verified source.[3]
-
Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from a verified source.[4]
-
Mississippi Soybean Promotion Board. (2023, April 13). Pesticide Spray Adjuvants. Retrieved from a verified source.[12]
-
Purdue University. (n.d.). Pesticides and Formulation Technology. Purdue Extension. Retrieved from a verified source.[1]
-
Labcorp. (n.d.). Physicochemical Properties and Technical Characteristics of Formulated Products. Retrieved from a verified source.[17]
-
World Health Organization. (n.d.). WHO Guidance for efficacy testing and risk assessment. Pesticide Registration Toolkit. Retrieved from a verified source.[15]
-
International Journal of Advanced Research. (2014). Studies on Physico-Chemical Properties of Commercially Available EC Formulations of Deltamethrin and Profenofos pesticides. International Journal of Advanced Research, 2(6), 972-978.[13]
-
ResearchGate. (2024, April 4). Pesticide formulation testing: importance and protocols. Retrieved from a verified source.[14]
-
International Journal of Engineering Research & Technology. (n.d.). Studies on Physico-Chemical Properties of Commercially Available EC Formulations Of Cypermethrin and Chlorpyrifos Pesticides. Retrieved from a verified source.
-
ECHEMI. (n.d.). This compound | 111530-37-1. Retrieved from a verified source.[5]
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LookChem. (n.d.). Cas 111530-37-1, this compound. Retrieved from a verified source.[11]
-
ResearchGate. (n.d.). Physicochemical classes of commercial pesticide formulations. Retrieved from a verified source.[18]
-
Agriculture Canada. (1993, April 5). Guidelines for Efficacy Assessment of Chemical Pesticides. Retrieved from a verified source.
-
The Korean Society of Pesticide Science. (n.d.). Physicochemical and Biological Properties of Controlled-release Insecticide Formulation using Biodegradable Aliphatic Polyester. Retrieved from a verified source.[19]
-
U.S. Environmental Protection Agency. (2025, May 15). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from a verified source.[16]
-
(n.d.). Guidelines for evaluation of pesticide bio efficacy trial reports. Retrieved from a verified source.
-
Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from a verified source.[9]
-
Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Sulfolane and Sulfones. Retrieved from a verified source.[20]
-
ChemicalBook. (n.d.). This compound | 111530-37-1. Retrieved from a verified source.[6]
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Chemsrc. (2025, August 23). This compound | CAS#:111530-37-1. Retrieved from a verified source.[7]
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Green Chemistry (RSC Publishing). (n.d.). Sulfoxides and sulfones as solvents for the manufacture of alkyl polyglycosides without added catalyst. Retrieved from a verified source.[10]
-
Alfa Chemistry. (n.d.). CAS 111530-37-1 this compound. Retrieved from a verified source.[8]
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Di-n-decyl Sulphone: A Comprehensive Technical Guide for Polymer and Materials Science
This guide provides an in-depth exploration of di-n-decyl sulphone (DnDS), a long-chain aliphatic sulfone, and its established and potential applications within polymer and materials science. While specific research on DnDS is emerging, its inherent properties—excellent thermal and chemical stability—position it as a valuable, yet underutilized, compound in the formulation and processing of advanced materials.[1] This document synthesizes the known characteristics of DnDS with established principles of polymer science to provide researchers, scientists, and drug development professionals with detailed application notes and robust experimental protocols.
Core Properties and Molecular Insights
This compound (CAS: 111530-37-1) is characterized by a central sulfonyl group flanked by two n-decyl chains.[1][2] This molecular architecture is pivotal to its functionality in a polymer matrix. The highly polar sulfonyl group imparts a high boiling point and thermal stability, while the long, non-polar decyl chains ensure compatibility with a range of polymer systems.
Key Physicochemical Properties of this compound:
| Property | Value | Reference |
| CAS Number | 111530-37-1 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₄₂O₂S | [2][5] |
| Molecular Weight | 346.61 g/mol | [5] |
| Boiling Point | 445.9 °C at 760 mmHg | [2] |
| Density | 0.912 g/cm³ | [2] |
| Flash Point | 230.3 °C | [1] |
| Appearance | Not explicitly stated, likely a waxy solid or viscous liquid at room temperature |
The combination of a high boiling point and flash point underscores its suitability for high-temperature polymer processing, where thermal degradation of additives is a significant concern.
Application Note I: High-Temperature Solvent for Polymer Synthesis
The exceptional thermal stability of dialkyl sulfones makes them excellent candidates as high-temperature solvents for the synthesis of engineering thermoplastics like poly(arylene ether sulfone)s (PAES). The synthesis of these high-performance polymers often requires elevated temperatures to maintain monomer and polymer solubility and to drive the polymerization to a high molecular weight.
Mechanistic Rationale:
The polar sulfonyl group in DnDS can effectively solvate the polar intermediates and growing polymer chains in polycondensation reactions. The long alkyl chains can help to maintain the solubility of both non-polar monomers and the resulting polymer. Its high boiling point allows for reaction temperatures that can facilitate challenging nucleophilic aromatic substitution (SNAr) reactions common in the synthesis of high-performance polymers.
Experimental Protocol: Synthesis of a Poly(arylene ether sulfone) using this compound as a Solvent
This protocol outlines a laboratory-scale synthesis of a representative PAES.
Materials:
-
Bisphenol A (BPA)
-
4,4'-Dichlorodiphenyl sulfone (DCDPS)
-
Anhydrous potassium carbonate (K₂CO₃)
-
This compound (DnDS), high purity
-
Toluene
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dean-Stark trap
-
Condenser
-
Thermocouple
-
Heating mantle
-
Nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the reaction flask with the mechanical stirrer, condenser with a Dean-Stark trap, and a nitrogen inlet. Ensure the system is purged with nitrogen to maintain an inert atmosphere.
-
Reagent Charging: Charge the flask with equimolar amounts of BPA and DCDPS, and a slight excess (5-10 mol%) of finely ground, anhydrous K₂CO₃.
-
Solvent Addition: Add DnDS to the flask to achieve a solids concentration of 20-30% (w/v). Add toluene to the reaction mixture to form an azeotrope with water.
-
Azeotropic Dehydration: Heat the mixture to reflux under a gentle flow of nitrogen. The water generated from the reaction will be removed as a toluene-water azeotrope, which is collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After complete dehydration, carefully remove the toluene via distillation. Increase the temperature of the reaction mixture to 180-220 °C to initiate polymerization. The reaction progress can be monitored by the increase in viscosity of the solution. Maintain the reaction at this temperature for 8-12 hours.
-
Polymer Precipitation and Purification: Cool the viscous polymer solution to approximately 100-120 °C and slowly pour it into a vigorously stirred excess of methanol to precipitate the polymer.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot deionized water and then methanol to remove any residual solvent, unreacted monomers, and salts. Dry the final polymer in a vacuum oven at 100-120 °C until a constant weight is achieved.
Application Note II: High-Permanence Plasticizer for Poly(vinyl chloride) (PVC)
The long aliphatic chains and the high molecular weight of DnDS suggest its potential as a high-permanence plasticizer for PVC. Plasticizers are essential additives that increase the flexibility, workability, and durability of PVC. High-permanence plasticizers are particularly important in applications where migration of the plasticizer is undesirable, such as in medical devices, automotive interiors, and wire insulation.
Rationale for Performance:
The two long decyl chains of DnDS can effectively intercalate between PVC polymer chains, disrupting the strong dipole-dipole interactions between them and thereby increasing flexibility. Its high molecular weight and low vapor pressure are expected to result in significantly lower migration and volatility compared to conventional phthalate plasticizers. The inherent thermal stability of the sulfone group would also contribute to the overall durability of the plasticized PVC.
Experimental Protocol: Evaluation of this compound as a PVC Plasticizer
This protocol details the preparation and testing of a plasticized PVC formulation.
Materials:
-
PVC resin (K-value 65-70)
-
This compound (DnDS)
-
Dioctyl phthalate (DOP) (as a standard for comparison)
-
Thermal stabilizer (e.g., Ca/Zn stearate)
-
Co-stabilizer (e.g., epoxidized soybean oil)
Equipment:
-
Two-roll mill
-
Hydraulic press with heating and cooling capabilities
-
Shore A durometer
-
Tensile testing machine
-
Thermogravimetric analyzer (TGA)
Procedure:
-
Formulation Preparation: Prepare two PVC formulations as detailed in the table below. All parts are by weight.
| Component | Formulation 1 (DnDS) | Formulation 2 (DOP) |
| PVC Resin | 100 | 100 |
| Plasticizer | 40 | 40 |
| Thermal Stabilizer | 2 | 2 |
| Co-stabilizer | 3 | 3 |
-
Compounding: Premix the components of each formulation in a high-speed mixer. Compound each formulation on a two-roll mill at a temperature of 160-170 °C until a homogeneous sheet is formed.
-
Sheet Preparation: Press the compounded sheets in a hydraulic press at 170-180 °C for 5 minutes under a pressure of 10 MPa. Cool the pressed sheets to room temperature under pressure.
-
Characterization:
-
Hardness: Measure the Shore A hardness of the prepared sheets.
-
Mechanical Properties: Determine the tensile strength, elongation at break, and 100% modulus using a tensile testing machine according to relevant ASTM standards.
-
Thermal Stability: Analyze the thermal stability of the plasticized PVC using TGA.
-
Plasticizer Migration: Perform a migration test by placing a weighed sample of the plasticized PVC in contact with a standard absorbent material (e.g., activated carbon) at an elevated temperature (e.g., 70 °C) for a specified time. The weight loss of the PVC sample corresponds to the amount of migrated plasticizer.
-
Potential Application Areas and Future Research Directions
Polymer Membranes
The controlled solubility and high thermal stability of DnDS make it a candidate for use as a pore-forming agent or a solvent in the casting of polymer membranes, particularly those based on polysulfones. In the non-solvent induced phase separation (NIPS) process, the solvent system plays a crucial role in determining the membrane morphology and performance. The use of a high-boiling point, thermally stable solvent like DnDS could offer advantages in controlling the phase inversion process and producing membranes with tailored pore structures.
Electrolyte Additive in Polymer Batteries
Sulfone-based electrolytes are known for their wide electrochemical windows and high anodic stability, making them suitable for high-voltage lithium-ion batteries.[6] While research has focused on smaller sulfone molecules, the long alkyl chains of DnDS could potentially form a stable solid electrolyte interphase (SEI) on the anode surface, contributing to improved battery performance and safety.[6]
Analytical Characterization of this compound in Polymer Matrices
The identification and quantification of DnDS in a polymer matrix are crucial for quality control and for studying its migration and long-term stability.
Recommended Analytical Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic S=O stretching vibrations of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹) can be used for qualitative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural confirmation and quantification of DnDS in a polymer solution.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After extraction from the polymer matrix, GC-MS can be used for the sensitive detection and quantification of DnDS.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the polymer with and without the additive and, in some cases, to quantify the amount of the additive if its decomposition temperature is distinct from that of the polymer.
Logical and Experimental Workflows
Workflow for Evaluating DnDS as a High-Temperature Solvent:
Caption: Workflow for assessing this compound as a high-temperature solvent.
Workflow for Evaluating DnDS as a PVC Plasticizer:
Caption: Workflow for evaluating this compound as a PVC plasticizer.
Conclusion
This compound presents a compelling profile for application in polymer and materials science, primarily due to its exceptional thermal and chemical stability. While direct, in-depth research on this specific compound is limited, strong evidence from analogous sulfone compounds and its inherent molecular structure suggests significant potential as a high-temperature solvent for the synthesis of advanced polymers and as a high-permanence plasticizer. The protocols and application notes provided in this guide offer a robust starting point for researchers to explore and unlock the full potential of this compound in creating more durable and high-performing materials. Further investigation into its performance in polymer membranes and as an electrolyte additive is warranted and could open up new avenues for innovation.
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-
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"high-performance liquid chromatography (HPLC) for DI-N-DECYL SULPHONE"
An Application Note for the Analysis of DI-N-DECYL SULPHONE by High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
Authored by: A Senior Application Scientist
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). Due to its chemical structure, which consists of two long alkyl chains attached to a sulfonyl group, this compound is highly hydrophobic and lacks a significant UV chromophore, making analysis by traditional HPLC with UV detection challenging. To overcome these limitations, a reversed-phase HPLC method was developed coupled with a universal detector. Charged Aerosol Detection (CAD) was chosen for its high sensitivity and consistent response for non-volatile analytes, irrespective of their optical properties. This guide provides a comprehensive protocol, from method development rationale to detailed experimental procedures, tailored for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction: The Analytical Challenge of this compound
This compound (C₂₀H₄₂O₂S) is a non-polar compound utilized in various industrial applications, including as a surfactant and additive in cleaning products and pesticides.[1] Its efficacy in these roles is tied to its structure: two ten-carbon alkyl chains bonded to a central sulfonyl functional group.[1] This structure, however, presents a significant analytical challenge.
The molecule's long hydrocarbon chains result in a very high hydrophobicity, with a calculated LogP value between 7.7 and 8.6.[2][3] Furthermore, it lacks any aromatic rings or extensive conjugated systems, rendering it effectively transparent to standard UV-Vis detectors used in HPLC.[4]
Therefore, a successful analytical strategy requires two key components:
-
A separation technique capable of retaining and eluting a highly non-polar analyte with good peak shape. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is the logical and established choice for such hydrophobic molecules.[5][6]
-
A detection method that is not dependent on the analyte's chromophoric properties. Universal detectors are essential in this context. While Refractive Index (RI) detectors are an option, they generally suffer from lower sensitivity and are incompatible with the gradient elution often required for strongly retained compounds.[7][8] Aerosol-based detectors, such as the Charged Aerosol Detector (CAD), provide a superior alternative. CAD offers universal detection for any non-volatile or semi-volatile analyte, exhibits high sensitivity often in the low-nanogram range, and is fully compatible with gradient elution, making it the ideal choice for this application.[9][10]
This document details the development and application of an RP-HPLC-CAD method for the reliable quantification of this compound.
Experimental Protocol
Reagents and Materials
-
This compound Standard: Purity ≥98%
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: Deionized (DI) Water, 18.2 MΩ·cm resistivity or higher
-
Isopropanol (IPA): HPLC grade (for sample diluent)
-
Nitrogen Gas: High purity (≥99.5%), for CAD instrument
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a binary pump, autosampler, and column thermostat was used.
| Parameter | Setting |
| HPLC Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Gradient Program | See Table 2 |
Table 1: Optimized HPLC System Parameters.
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 20 | 80 |
| 10.0 | 0 | 100 |
| 15.0 | 0 | 100 |
| 15.1 | 20 | 80 |
| 20.0 | 20 | 80 |
Table 2: Mobile Phase Gradient Program.
Charged Aerosol Detector (CAD) Settings
| Parameter | Setting |
| Evaporation Temperature | 50 °C |
| Nebulizer Gas (N₂) Flow | 35 psi |
| Data Collection Rate | 10 Hz |
| Power Function | 1.0 (or as optimized) |
Table 3: Charged Aerosol Detector (CAD) Parameters.
Step-by-Step Protocol: Standard and Sample Preparation
-
Prepare Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard. Transfer to a 10 mL volumetric flask. Dissolve and dilute to the mark with Isopropanol (IPA). Sonicate for 5 minutes to ensure complete dissolution.
-
Prepare Calibration Standards: Perform serial dilutions of the stock standard using IPA as the diluent to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, and 1 µg/mL).
-
Prepare Samples: Accurately weigh the sample containing this compound. Dissolve in a known volume of IPA to achieve a final concentration within the calibration range. Vortex and sonicate as needed.
-
Filter: Filter all standards and samples through a 0.45 µm PTFE syringe filter before transferring to HPLC vials for analysis.
Method Development Rationale: Explaining the Choices
The development of a robust analytical method is grounded in the physicochemical properties of the analyte.
Column Selection: Maximizing Hydrophobic Interaction
This compound is exceptionally non-polar. To achieve adequate retention and separate it from potential polar impurities, a stationary phase that maximizes hydrophobic interactions is required. A C18 (octadecylsilane) column is the industry standard for reversed-phase chromatography and provides the necessary hydrophobicity to strongly retain the analyte.[5] The selected column dimensions (150 mm x 4.6 mm, 3.5 µm) offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase and Gradient Elution: The Key to Elution
Due to the strong retention on a C18 column, a mobile phase with a high percentage of organic solvent is necessary for elution. Acetonitrile was chosen as the organic modifier (Mobile Phase B) for its strong elution strength and low viscosity. A gradient elution is critical for this analysis.[11][12] Starting with 80% ACN allows for the elution of any less-retained impurities. The gradient is then increased to 100% ACN to ensure that the highly retained this compound is eluted from the column in a reasonable time with a sharp, symmetrical peak shape. A post-run equilibration step returns the column to the initial conditions, ensuring reproducibility between injections.
Detector Selection and Optimization: Seeing the Unseen
The choice of the Charged Aerosol Detector (CAD) is the cornerstone of this method. The operational principle of CAD is a multi-step process perfectly suited for non-volatile analytes like this compound.[9][10]
Optimization of CAD parameters is crucial. The evaporation temperature must be high enough to volatilize the mobile phase but low enough to avoid degrading the analyte. Given the high boiling point of this compound (~446 °C), a moderate temperature of 50 °C is safe and effective for evaporating the water/acetonitrile mobile phase.[1][2][13] The nebulizer gas pressure is optimized to create a fine, uniform aerosol, which is essential for consistent evaporation and signal response.
System Workflow and Data Acquisition
The entire analytical process follows a logical and automated sequence, ensuring high throughput and reproducibility.
Expected Results and Method Performance
Using the prescribed method, a sharp, well-defined peak for this compound should be observed. The method should be validated by assessing its linearity, precision, and limits of detection.
-
Linearity: A calibration curve plotted with peak area versus concentration should yield a correlation coefficient (r²) of ≥0.995. It's important to note that CAD response can be non-linear over very wide ranges, and a power function or a weighted regression model may be applied for improved accuracy.[14]
-
Precision: The relative standard deviation (%RSD) for replicate injections of a mid-level standard should be ≤2.0%, demonstrating the method's excellent reproducibility.[14][15]
-
Sensitivity: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are expected to be in the low µg/mL to high ng/mL range, showcasing the high sensitivity of the CAD for this analyte.[14]
Conclusion
The developed Reversed-Phase HPLC method with Charged Aerosol Detection provides a reliable, sensitive, and robust solution for the quantitative analysis of this compound. This approach successfully overcomes the challenges posed by the analyte's high hydrophobicity and lack of a UV chromophore. The detailed protocol and the rationale behind the methodological choices offer a comprehensive guide for scientists to implement this method for quality control, purity assessment, and other quantitative applications involving this compound and other structurally similar non-polar, non-chromophoric compounds.
References
-
Wikipedia. Evaporative light scattering detector. [Link]
-
Moretton, C., et al. (2008). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry. [Link]
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Wikipedia. Charged aerosol detector. [Link]
-
Peak Scientific. (2016). The principles of ELSD. [Link]
-
Chromatography Online. (2023). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. [Link]
-
Grokipedia. Evaporative light scattering detector. [Link]
-
Agilent Technologies. 1290 Infinity III Evaporative Light Scattering Detector. [Link]
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LookChem. Cas 111530-37-1, this compound. [Link]
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Chemsrc. This compound | CAS#:111530-37-1. [Link]
-
Al-Sayah, M. A., & Variankaval, N. (2017). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
Moravek. (2023). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. [Link]
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Letopharm Limited. This compound| CAS:#111530-37-1. [Link]
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PubChem. 1-(Decane-1-sulfonyl)decane. [Link]
-
Reddit. (2017). What the heck is HPLC normal phase/reverse-phase and what does it tell us? [Link]
-
da Silva, C. M., et al. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Journal of the Brazilian Chemical Society. [Link]
-
Chromatography Today. (2023). Refractive index detector for sensitive HPLC analysis. [Link]
-
Biocompare. HPLC Refractive Index Detectors. [Link]
-
ResearchGate. (2016). What are the applications of refractive index detector in HPLC analysis? [Link]
-
KNAUER. RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
-
SCION Instruments. RI Detector HPLC. [Link]
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Di-n-decyl Sulphone as a Phase Transfer Catalyst: An Evaluation and Guide to Established Methodologies
An Initial Assessment: The Role of Di-n-decyl Sulphone in Phase Transfer Catalysis
Extensive research into the scientific literature reveals a notable absence of this compound being utilized as a phase transfer catalyst. While sulfones are a well-established and versatile class of compounds in organic synthesis, their primary roles are as key functional groups in pharmaceuticals, agrochemicals, and polymers, or as stable intermediates in various chemical transformations.[1] The defining characteristic of a phase transfer catalyst is its ability to transport a reactant, typically an anion, from an aqueous phase to an organic phase to facilitate a reaction. This is most commonly achieved by large, lipophilic onium salts (quaternary ammonium or phosphonium) or macrocyclic polyethers (crown ethers). The chemical structure of this compound does not inherently possess the features required for efficient phase transfer catalysis.
This document, therefore, serves a dual purpose. Firstly, it clarifies the established roles of sulfones in modern organic chemistry. Secondly, and more centrally, it provides a comprehensive guide to the principles and applications of well-established phase transfer catalysts, in line with the user's request for detailed application notes and protocols for researchers, scientists, and drug development professionals.
Part 1: The Chemistry of Sulfones
Sulfones are organosulfur compounds with the general structure R-S(=O)₂-R'. The sulfur atom is in the +6 oxidation state, resulting in a highly polarized functional group. This polarity imparts several key properties:
-
Chemical Stability: The sulfonyl group is generally resistant to oxidation and reduction, making it a stable component in a wide range of chemical environments.
-
Electron-Withdrawing Nature: The sulfonyl group is a powerful electron-withdrawing group, which can activate adjacent protons, making them acidic. This property is often exploited in C-C bond formation reactions.
-
Leaving Group Ability: In certain contexts, the sulfonyl group can act as a good leaving group, facilitating nucleophilic substitution reactions.
-
Synthetic Intermediates: Sulfones are valuable intermediates in organic synthesis, participating in reactions such as the Julia olefination and Ramberg-Bäcklund reaction.
Part 2: The Core Principles of Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[2][3] The PTC overcomes this phase barrier by introducing a catalyst that can transport the reactant from one phase to another.[3]
The general mechanism for anionic PTC is illustrated below:
Figure 1: General mechanism of phase transfer catalysis.
Key Advantages of Phase Transfer Catalysis:
-
Mild Reaction Conditions: PTC reactions often proceed at or near room temperature and atmospheric pressure.
-
Elimination of Expensive/Hazardous Solvents: The need for anhydrous or polar aprotic solvents is often circumvented.[2]
-
Increased Reaction Rates and Yields: By bringing reactants together, PTC significantly accelerates reaction rates and improves product yields.[3]
-
Use of Inexpensive Reagents: PTC allows for the use of inexpensive inorganic bases (e.g., NaOH, K₂CO₃) and salts.
-
Green Chemistry: PTC is considered a green chemistry technique due to its efficiency and reduced use of hazardous substances.[4]
Part 3: Established Phase Transfer Catalysts and Their Applications
The most common and effective phase transfer catalysts fall into two main categories: onium salts and macrocyclic polyethers.
Quaternary Ammonium and Phosphonium Salts
These are the most widely used PTCs. Their efficacy is dependent on the lipophilicity of the alkyl groups attached to the nitrogen or phosphorus atom.
| Catalyst Type | Common Examples | Key Characteristics |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336 (a mixture of trioctyl and tridecyl methylammonium chlorides) | Readily available, cost-effective, and effective for a wide range of reactions. |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB), Benzyltriphenylphosphonium chloride (BTPC) | More thermally stable than their ammonium counterparts, making them suitable for higher temperature reactions. |
Application Note: Williamson Ether Synthesis using TBAB
The Williamson ether synthesis is a classic example of a reaction that benefits greatly from PTC.
Reaction: R-OH + R'-X + NaOH → R-O-R' + NaX + H₂O
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the alcohol (1.0 eq.), the alkyl halide (1.2 eq.), and toluene (5 mL/mmol of alcohol).
-
Add a 50% aqueous solution of sodium hydroxide (3.0 eq.) and tetrabutylammonium bromide (TBAB) (0.05 eq.).
-
Heat the biphasic mixture to 70-80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Vigorous Stirring: Essential to maximize the interfacial surface area between the aqueous and organic phases, facilitating efficient ion exchange and phase transfer.[5]
-
Excess NaOH: Drives the deprotonation of the alcohol to the alkoxide.
-
Catalyst Loading: Typically, 1-10 mol% of the catalyst is sufficient. Higher loadings do not always lead to faster reactions and can complicate product purification.
-
Choice of Solvent: Toluene is a common choice as it is a non-polar organic solvent that is immiscible with water.
Figure 2: Workflow for PTC-mediated Williamson Ether Synthesis.
Crown Ethers and Cryptands
Crown ethers are cyclic polyethers that can selectively bind metal cations, forming a complex that is soluble in organic solvents. The size of the crown ether's cavity determines its selectivity for a particular cation.
| Catalyst | Cation Selectivity | Applications |
| 12-Crown-4 | Li⁺ | |
| 15-Crown-5 | Na⁺ | |
| 18-Crown-6 | K⁺ | Aromatic nucleophilic substitution, generation of "naked" anions. |
Application Note: Aromatic Nucleophilic Substitution (SNAr) with 18-Crown-6
Reaction: Ar-F + KCN → Ar-CN + KF (in a non-polar solvent)
Protocol:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend potassium cyanide (1.5 eq.) and 18-crown-6 (0.1 eq.) in anhydrous acetonitrile.
-
Add the activated aryl fluoride (1.0 eq.).
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the product by chromatography or recrystallization.
Causality Behind Experimental Choices:
-
18-Crown-6: Specifically chosen for its high affinity for K⁺ ions. It encapsulates the potassium ion, and the resulting complex [K(18-crown-6)]⁺ is soluble in organic solvents.
-
"Naked" Anion: The cyanide anion (CN⁻) is poorly solvated in the organic phase, making it a highly reactive nucleophile.
-
Anhydrous Conditions: Necessary to prevent the reaction of the highly basic "naked" anion with water.
Part 4: Troubleshooting and Optimization in PTC
| Problem | Potential Cause | Suggested Solution |
| Slow or No Reaction | - Insufficient mixing- Inappropriate catalyst- Catalyst poisoning | - Increase stirring speed- Screen different catalysts (e.g., phosphonium salts for higher temperatures)- Ensure purity of reagents |
| Emulsion Formation | - High catalyst concentration- Inappropriate solvent | - Reduce catalyst loading- Use a less polar solvent |
| Catalyst Degradation | - High temperatures (especially for ammonium salts)- Strongly basic conditions (Hoffmann elimination) | - Use a more stable phosphonium salt- Lower the reaction temperature |
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. [Link]
-
Makosza, M. (2000). Phase-transfer catalysis. A general and efficient method for synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. [Link]
-
Halpern, M. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. American Journal of Chemical Engineering, 10(4), 62. [Link]
-
Ooi, T., & Maruoka, K. (2007). Recent advances in asymmetric phase-transfer catalysis. Angewandte Chemie International Edition, 46(23), 4222-4266. [Link]
-
Dalal Institute. Phase Transfer Catalysis. [Link]
-
OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]
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Formulating Microemulsions with Di-n-decyl Sulfone: An Application Note and Protocol
Introduction: The Potential of Di-n-decyl Sulfone in Advanced Microemulsion Formulations
Microemulsions represent a unique class of thermodynamically stable, optically isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and typically a cosurfactant.[1][2][3] These systems have garnered significant interest across various industries, including pharmaceuticals, cosmetics, and material science, owing to their high solubilization capacity for both lipophilic and hydrophilic compounds, ease of preparation, and long-term stability.[3][4][5] The selection of the constituent components is paramount in dictating the final properties and performance of a microemulsion.
This application note introduces di-n-decyl sulfone (CAS No: 111530-37-1) as a novel component for the formulation of microemulsions. Di-n-decyl sulfone is a sulfone compound with two decyl chains attached to a sulfonyl group.[6] Its molecular structure, featuring a polar sulfonyl head group and long, nonpolar alkyl chains, suggests its potential utility as a primary surfactant, co-surfactant, or even as the oil phase itself in microemulsion systems. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically explore the incorporation of di-n-decyl sulfone into microemulsions, from initial component screening to final formulation characterization.
Physicochemical Properties of Di-n-decyl Sulfone
A thorough understanding of the physicochemical properties of di-n-decyl sulfone is the cornerstone of successful microemulsion formulation.
| Property | Value | Source |
| CAS Number | 111530-37-1 | [6][7][8] |
| Molecular Formula | C20H42O2S | [7][8] |
| Molecular Weight | 346.61 g/mol | [7] |
| Density | 0.912 g/cm³ | [6][7][8] |
| Boiling Point | 445.9 °C at 760 mmHg | [6][7][8] |
| Flash Point | 230.3 °C | [6][7] |
| Appearance | Not explicitly stated, likely a solid or viscous liquid at room temperature | |
| LogP | 7.76 | [7] |
The high LogP value suggests a strong lipophilic character, making it a candidate for the oil phase or as a lipophilic surfactant/co-surfactant. Its reported emulsifying properties further support its potential role at the oil-water interface.[6]
Strategic Approach to Formulation Development
The formulation of a microemulsion is a systematic process that involves the careful selection of an oil phase, an aqueous phase, a surfactant, and often a co-surfactant. The proposed workflow for incorporating di-n-decyl sulfone is as follows:
Part 1: Component Selection and Solubility Studies
The initial and most critical step is to determine the compatibility of di-n-decyl sulfone with other potential microemulsion components.
Protocol 1.1: Solubility Assessment of Di-n-decyl Sulfone
Objective: To determine the solubility of di-n-decyl sulfone in various oils, surfactants, and co-surfactants to inform its potential role in the microemulsion system.
Materials:
-
Di-n-decyl sulfone
-
A selection of oils (e.g., isopropyl myristate, oleic acid, mineral oil)
-
A selection of surfactants (e.g., Tween 80, Span 20, Cremophor EL)[9]
-
A selection of co-surfactants (e.g., ethanol, propylene glycol, Transcutol P)
-
Vials, magnetic stirrer, and water bath.
Procedure:
-
Add an excess amount of di-n-decyl sulfone to a known volume (e.g., 2 mL) of the selected oil, surfactant, or co-surfactant in a sealed vial.
-
Agitate the mixture using a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to separate the undissolved di-n-decyl sulfone.
-
Carefully extract the supernatant and quantify the amount of dissolved di-n-decyl sulfone using a suitable analytical technique (e.g., HPLC, GC-MS, or gravimetric analysis after solvent evaporation).
-
Repeat this process for all selected components.
Interpretation of Results:
-
High solubility in oils: Suggests di-n-decyl sulfone could be a suitable oil phase.
-
Good solubility in surfactants and co-surfactants: Indicates compatibility and potential for forming a stable interfacial film.
-
Amphiphilic behavior (solubility in both polar and non-polar solvents): Reinforces its potential as a surfactant or co-surfactant.
Part 2: Construction of Pseudo-Ternary Phase Diagrams
Pseudo-ternary phase diagrams are essential for identifying the boundaries of the microemulsion region for a given system.[9] This allows for the selection of stable formulations with desired properties.
Protocol 2.1: Constructing the Phase Diagram
Objective: To map the microemulsion domain for a system containing di-n-decyl sulfone, an oil phase, an aqueous phase, and a surfactant/co-surfactant mixture (Smix).
Materials:
-
Di-n-decyl sulfone (as one of the components)
-
Selected oil phase
-
Selected surfactant and co-surfactant
-
Aqueous phase (e.g., deionized water, buffer solution)
-
Glassware (burettes, beakers, vials)
-
Magnetic stirrer
Procedure:
-
Prepare the Smix: Prepare mixtures of the chosen surfactant and co-surfactant at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).[9]
-
Titration: For a chosen Smix ratio, prepare mixtures of the oil phase and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).
-
Water Titration: Titrate each oil/Smix mixture with the aqueous phase dropwise under constant stirring.
-
Observation: After each addition of the aqueous phase, allow the system to equilibrate and observe its appearance. Note the transition from a clear solution to a turbid or milky emulsion. The point at which the mixture becomes clear and transparent upon further titration can also indicate the formation of a microemulsion.
-
Plotting the Diagram: Plot the percentages of oil, water, and Smix on a ternary phase diagram for each point of transition. The region where clear and isotropic mixtures are formed represents the microemulsion domain.
-
Repeat the process for different Smix ratios to find the optimal ratio that provides the largest microemulsion area.
Part 3: Characterization of Di-n-decyl Sulfone Microemulsions
Once the microemulsion region is identified, select several formulations for further characterization to determine their physicochemical properties and stability.
Protocol 3.1: Physicochemical Characterization
Objective: To characterize the physical properties of the formulated microemulsions.
1. Visual Inspection and Light Scattering:
-
Procedure: Visually inspect the formulations against a bright light source for clarity and transparency. Use a polarized light microscope to check for isotropy (no birefringence).
-
Interpretation: A clear, transparent, and isotropic appearance is a primary indicator of a microemulsion.
2. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Technique: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the microemulsion sample with the aqueous phase and measure the particle size and PDI.
-
Interpretation: Microemulsions typically have droplet sizes in the range of 10-100 nm.[10] A low PDI value (< 0.3) indicates a narrow size distribution.
3. Zeta Potential Measurement:
-
Technique: Electrophoretic Light Scattering (ELS).
-
Procedure: Measure the zeta potential of the diluted microemulsion.
-
Interpretation: The zeta potential indicates the surface charge of the droplets and is a predictor of stability. A high absolute zeta potential ( > ±30 mV) suggests good electrostatic stabilization.
4. Electrical Conductivity:
-
Technique: Conductometer.
-
Procedure: Measure the electrical conductivity of the microemulsion.
-
Interpretation: This measurement helps to determine the type of microemulsion. High conductivity suggests an oil-in-water (O/W) microemulsion, while low conductivity suggests a water-in-oil (W/O) microemulsion. A sharp increase in conductivity with the addition of water indicates a transition from W/O to O/W.[11][12]
5. Rheological Analysis:
-
Technique: Rheometer.
-
Procedure: Measure the viscosity of the undiluted microemulsion at different shear rates.
-
Interpretation: Microemulsions are typically low-viscosity systems. The rheological behavior can influence their application and performance.
Protocol 3.2: Stability Studies
Objective: To assess the thermodynamic stability of the formulated microemulsions under various stress conditions.
1. Thermodynamic Stability Tests:
-
Centrifugation: Centrifuge the microemulsion samples at a high speed (e.g., 3000-5000 rpm) for a specified time (e.g., 30 minutes). Observe for any signs of phase separation, creaming, or cracking.
-
Freeze-Thaw Cycles: Subject the formulations to multiple cycles of freezing (e.g., -20°C for 48 hours) and thawing (room temperature for 48 hours). Check for any changes in appearance or phase separation.
2. Long-Term Stability:
-
Store the selected formulations at different temperatures (e.g., 4°C, 25°C, 40°C) for an extended period (e.g., 3-6 months).
-
Periodically evaluate the samples for any changes in visual appearance, droplet size, PDI, and zeta potential.
Troubleshooting and Considerations
-
Purity of Di-n-decyl Sulfone: The presence of impurities, such as the unreacted starting material (di-n-decyl sulfide) or the intermediate sulfoxide, can significantly impact the formulation.[13] It is crucial to use a highly pure grade of di-n-decyl sulfone or to perform purity analysis (e.g., via GC-MS or NMR) prior to formulation.[13]
-
Selection of Co-components: The choice of oil, surfactant, and co-surfactant is critical and will depend on the intended application and the desired properties of the final formulation.
Conclusion
Di-n-decyl sulfone presents an intriguing possibility for the development of novel microemulsion systems. Its unique chemical structure suggests multiple potential roles within a formulation. By following the systematic approach outlined in this application note—from solubility studies and phase diagram construction to comprehensive physicochemical characterization and stability testing—researchers can effectively evaluate and optimize the use of di-n-decyl sulfone to create advanced and stable microemulsions for a wide range of applications.
References
- Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena - OUCI. (n.d.).
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- Preparation and evaluation of microemulsion‑based transdermal delivery of Cistanche tubulosa phenylethanoid glycosides - Spandidos Publications. (2017-01-25).
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Application Notes & Protocols: The Role of Di-n-decyl Sulfone in Organic Synthesis
Abstract: This document provides a comprehensive technical guide on the properties, synthesis, and potential applications of di-n-decyl sulfone in the field of organic synthesis. While not a conventional reagent for mainstream transformations, its unique physical properties, including high thermal stability and a distinct polarity profile, suggest niche applications as a high-temperature solvent and phase-transfer additive. We will explore the fundamental chemistry of the sulfone group to rationalize the utility and limitations of saturated dialkyl sulfones, contrasting them with their more reactive aryl sulfone counterparts. This guide offers field-proven insights and detailed protocols for the synthesis of di-n-decyl sulfone and its application as a specialized solvent, aimed at researchers, chemists, and professionals in drug development seeking to expand their synthetic toolkit.
Introduction to Di-n-decyl Sulfone
Sulfones (R-SO₂-R') are a class of organosulfur compounds that have established themselves as remarkably versatile intermediates and building blocks in modern organic synthesis.[1][2] The sulfonyl group, with its hypervalent sulfur atom and strong electron-withdrawing nature, can activate adjacent C-H bonds, act as a good leaving group, and participate in a variety of powerful transformations such as the Julia-Kocienski olefination and the Ramberg-Bäcklund reaction.[1][2][3]
Di-n-decyl sulfone belongs to the subclass of symmetrical, long-chain aliphatic sulfones. Its structure is characterized by a central polar sulfonyl group flanked by two nonpolar ten-carbon alkyl chains. This pronounced amphiphilic character, combined with its high molecular weight and thermal stability, distinguishes it from the more commonly employed aryl sulfones or smaller dialkyl sulfones like dimethyl sulfoxide (DMSO). While the absence of an activating aryl group limits its direct participation in carbanion-mediated reactions, its physical properties open avenues for specialized applications.[4][5]
This guide will focus on the practical synthesis of di-n-decyl sulfone and its potential utility as a high-boiling point, polar aprotic solvent for challenging reaction conditions.
Physicochemical Properties of Di-n-decyl Sulfone
A clear understanding of a compound's physical properties is essential for its effective application. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 111530-37-1 | [4][5][6][7][8] |
| Molecular Formula | C₂₀H₄₂O₂S | [4][5][7] |
| Molecular Weight | 346.61 g/mol | [4][5][7] |
| Boiling Point | ~445.9 °C at 760 mmHg | [4][5] |
| Flash Point | ~230.3 °C | [4][5] |
| Density | ~0.912 g/cm³ | [4][5] |
| Appearance | White Solid / Liquid | [9][10] |
| Polarity | Polar Aprotic (head group) | [11][12] |
Chapter 1: Synthesis of Di-n-decyl Sulfone
The most direct and common method for preparing dialkyl sulfones is the oxidation of the corresponding dialkyl sulfide. This transformation is highly efficient and can be achieved with a variety of oxidizing agents. The choice of oxidant and reaction conditions allows for control over the oxidation state, preventing over-oxidation to the sulfonic acid.
Mechanism of Action: Sulfide Oxidation
The oxidation of a sulfide to a sulfone typically proceeds in two steps via a sulfoxide intermediate. The sulfur atom in the sulfide is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent. A second oxidation step, often requiring slightly harsher conditions or a longer reaction time, converts the intermediate sulfoxide to the final sulfone. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often with a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Workflow for the synthesis of di-n-decyl sulfone.
Protocol 1: Synthesis via Oxidation of Di-n-decyl Sulfide
This protocol describes the oxidation of di-n-decyl sulfide using hydrogen peroxide in acetic acid, a classic and reliable method.
Materials:
-
Di-n-decyl sulfide (1.0 eq)
-
Glacial Acetic Acid (10 vol)
-
Hydrogen Peroxide (30% w/w in H₂O, 2.5 eq)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Sodium bisulfite solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve di-n-decyl sulfide (1.0 eq) in glacial acetic acid (10 vol). Begin stirring the solution at room temperature.
-
Addition of Oxidant: To the stirring solution, add 30% hydrogen peroxide (2.5 eq) dropwise over 15 minutes. An exotherm may be observed; maintain the temperature below 40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS, observing the disappearance of the starting sulfide and the intermediate sulfoxide.
-
Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water. Quench any remaining peroxide by slowly adding saturated sodium bisulfite solution until a test with peroxide strips indicates its absence.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure di-n-decyl sulfone as a white solid.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the sulfide signal and appearance of the downfield-shifted α-methylene protons in the NMR spectrum is indicative of successful oxidation.
Chapter 2: Application as a High-Temperature Solvent
The high boiling point (446 °C) and thermal stability of di-n-decyl sulfone make it a compelling, albeit specialized, solvent for reactions that require extreme temperatures (>200 °C).[4][5] Such conditions are often necessary in the synthesis of high-performance polymers or in certain nucleophilic aromatic substitution (SₙAr) and cross-coupling reactions where substrate reactivity is low.[11]
Causality Behind Application:
-
Thermal Stability: The strong sulfur-oxygen and carbon-sulfur bonds in the sulfone group are resistant to thermal degradation, allowing for a wide operational temperature range.
-
Polar Aprotic Nature: The sulfonyl group is highly polar and can effectively solvate cations, which can accelerate certain nucleophilic substitution reactions. As an aprotic solvent, it does not engage in hydrogen bonding with nucleophiles, preserving their reactivity.[13]
-
Unique Solvating Environment: Unlike DMSO or diphenyl sulfone, the long decyl chains create a predominantly nonpolar, hydrocarbon-like environment. This can be advantageous for dissolving large, lipophilic substrates that have poor solubility in other conventional high-temperature polar aprotic solvents.
Caption: Logic for using di-n-decyl sulfone as a solvent.
Protocol 2: Representative SₙAr Reaction
This protocol provides a general workflow for a high-temperature nucleophilic aromatic substitution using di-n-decyl sulfone as the solvent.
Materials:
-
Deactivated aryl halide (e.g., 4-chloronitrobenzene, 1.0 eq)
-
Nucleophile (e.g., Potassium phenoxide, 1.2 eq)
-
Di-n-decyl sulfone (5-10 vol)
-
Three-neck flask with mechanical stirrer, thermometer, and Dean-Stark trap with condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Toluene (for azeotropic removal of water)
Procedure:
-
Setup: To a three-neck flask, add the aryl halide, nucleophile, and di-n-decyl sulfone. Add a small amount of toluene to act as an azeotropic agent.
-
Inerting: Equip the flask with a mechanical stirrer, thermometer, and a Dean-Stark trap filled with toluene, topped with a condenser under a nitrogen atmosphere.
-
Dehydration: Heat the mixture to the boiling point of toluene (~110 °C) to azeotropically remove any residual water from the reagents. Water will collect in the Dean-Stark trap.
-
Reaction: Once water removal is complete, slowly increase the temperature to distill off the toluene. Continue heating the reaction mixture to the target temperature (e.g., 220 °C).
-
Monitoring: Maintain the reaction at temperature, monitoring its progress by taking aliquots, diluting with a suitable solvent (e.g., THF), and analyzing by HPLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to below 100 °C. Carefully add a high-boiling point hydrocarbon solvent like toluene or xylene to dilute the mixture.
-
Isolation: Wash the diluted mixture with water to remove inorganic salts. The high lipophilicity of di-n-decyl sulfone means it will remain in the organic phase.
-
Purification: The product must be separated from the di-n-decyl sulfone solvent. This is the primary challenge and can typically be achieved via vacuum distillation (if the product is volatile) or column chromatography on silica gel.
Chapter 3: Limitations and Mechanistic Considerations
While useful as a solvent, di-n-decyl sulfone is a poor substrate for reactions that rely on the generation of an α-sulfonyl carbanion, such as the Julia-Kocienski olefination.[3][14][15][16]
The Causality of Low Reactivity: The acidity of the protons alpha to a sulfonyl group is critical for carbanion formation. In aryl sulfones, the resulting carbanion is significantly stabilized by resonance, delocalizing the negative charge onto the aromatic ring and the sulfonyl oxygens. This lowers the pKa of the α-protons into a range accessible by common bases like LDA or n-BuLi.
In contrast, the n-decyl groups of di-n-decyl sulfone are alkyl chains and offer no such resonance stabilization. They are weakly electron-donating via induction, which slightly destabilizes an adjacent carbanion. Consequently, the α-protons are significantly less acidic, and their deprotonation requires exceptionally strong superbases, conditions that are often not practical for complex molecule synthesis.
Caption: Comparison of α-carbanion stabilization.
Conclusion and Future Perspectives
Di-n-decyl sulfone is a compound of specialized utility in organic synthesis. Its primary value does not lie in its direct chemical reactivity, which is limited by the non-activating nature of its alkyl chains, but rather in its unique physical properties. As a thermally robust, high-boiling point solvent with a distinct solvating profile, it represents a useful, if niche, tool for chemists facing challenges of high-temperature reactions with large, lipophilic molecules. The protocols provided herein offer a reliable method for its synthesis and a general framework for its application as a solvent. Future research may explore its use in materials science or as an additive in biphasic systems where its amphiphilic character could be leveraged.
References
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Julia olefination - Wikipedia. Available at: [Link]
-
Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC - NIH. Available at: [Link]
-
Cas 111530-37-1, DI-N-DECYL SULPHONE - LookChem. Available at: [Link]
-
This compound | CAS#:111530-37-1 | Chemsrc. Available at: [Link]
-
Diaryl Sulfone Synthesis - ChemistryViews. Available at: [Link]
-
Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps - Beilstein Journals. Available at: [Link]
-
Scope of electrophiles employed in the sulfone synthesis from dialkyl-N-aminosulfonamides a - ResearchGate. Available at: [Link]
-
Modified Julia Olefination, Julia-Kocienski Olefination - Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Sulfones - Who we serve. Available at: [Link]
-
Article Enantiospecific Cross-coupling of Cyclic Alkyl Sulfones - ChemRxiv. Available at: [Link]
-
Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents - MDPI. Available at: [Link]
-
The Julia–Kocienski Olefination - Organic Reactions. Available at: [Link]
-
Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC - NIH. Available at: [Link]
-
Sulfones in cross coupling - Crudden Lab. Available at: [Link]
-
Development of Versatile Sulfone Electrophiles for Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Aryl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
A New Reagent to Access Methyl Sulfones | Organic Chemistry - ChemRxiv. Available at: [Link]
-
What is the list of some important solvents used in organic reactions and the purpose of using it? - Quora. Available at: [Link]
-
Alkyl sulfone synthesis by C-S coupling reactions - Organic Chemistry Portal. Available at: [Link]
-
Sulfones: An important class of organic compounds with diverse biological activities. Available at: [Link]
-
Phase-Transfer Catalysis Communications. Available at: [Link]
-
PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Available at: [Link]
-
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]
-
Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. Available at: [Link]
-
Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. Available at: [Link]
-
Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]
-
Synthesis and Characterization of Sulfide/Sulfone-Containing 18-8-18-Membered-Ring Ladder-Type Siloxanes - ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
"DI-N-DECYL SULPHONE stability issues in acidic/basic conditions"
Welcome to the technical support center for Di-n-Decyl Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of di-n-decyl sulfone in various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your results.
Introduction: The Intrinsic Stability of the Sulfone Group
The sulfonyl functional group (R-SO₂-R') is renowned for its chemical robustness.[1] In di-n-decyl sulfone, the central sulfur atom is in its highest oxidation state and is sterically shielded by two long alkyl chains. This combination confers significant resistance to both acidic and basic hydrolysis under typical experimental conditions. Unlike esters or amides, which are susceptible to hydrolysis, the carbon-sulfur bonds in aliphatic sulfones are generally stable.[1] However, understanding the limits of this stability is crucial for experimental design, especially when working under harsh or "forced" degradation conditions.[2]
Forced degradation studies are intentionally rigorous to identify potential degradation pathways and products that might occur over long-term storage or under extreme processing conditions.[3][4] This guide will provide the framework to assess the stability of di-n-decyl sulfone in your specific application.
Frequently Asked Questions (FAQs)
Q1: Is di-n-decyl sulfone expected to degrade in my acidic mobile phase during chromatography?
A1: Under typical reversed-phase or normal-phase chromatographic conditions, even with acidic modifiers like formic acid or trifluoroacetic acid, di-n-decyl sulfone is expected to be stable. The sulfone functional group is not readily susceptible to hydrolysis by weak or dilute acids at ambient temperatures.[1] However, it is always best practice to confirm this by running a system suitability test and monitoring for any new, unexpected peaks over the course of a long sequence.
Q2: I am using a strong base in my formulation. Will this degrade the di-n-decyl sulfone?
A2: Aliphatic sulfones are generally resistant to basic hydrolysis.[1] Significant degradation would likely require extreme conditions, such as prolonged exposure to high concentrations of a strong base at elevated temperatures. For most applications, di-n-decyl sulfone will remain intact. If your experimental protocol involves such harsh basic conditions, we recommend performing the stability-indicating analysis described in the troubleshooting section below.
Q3: I observed a new, small peak in my chromatogram after storing my di-n-decyl sulfone stock solution for several weeks. Is this a degradant?
A3: While di-n-decyl sulfone is very stable, the appearance of a new peak could be due to several factors:
-
Contamination: The new peak could be an impurity from the solvent, the storage container, or accidental contamination.
-
Oxidation of the Solvent: Some organic solvents can oxidize over time, leading to new peaks.
-
Low-Level Impurity: The new peak could be a minor impurity from the initial synthesis of the di-n-decyl sulfone that is now more apparent.
-
Degradation: While less likely, degradation cannot be entirely ruled out without further investigation, especially if the solution was exposed to light or high temperatures.
We recommend preparing a fresh stock solution and re-analyzing to see if the peak persists. If it does, a forced degradation study can help determine if it is a true degradant.
Q4: What are the likely degradation products of di-n-decyl sulfone under forced conditions?
A4: Given the high stability of the sulfone group, significant degradation is not expected under typical forced degradation conditions (e.g., 0.1 M HCl, 0.1 M NaOH at 60°C for 24 hours). Under extremely harsh conditions (e.g., very high temperatures or presence of strong reducing agents), cleavage of the carbon-sulfur bond could theoretically occur.[5][6] However, for typical acidic and basic hydrolysis stress testing, you are more likely to see no degradation.
Troubleshooting Guide: Investigating Potential Stability Issues
If you suspect that di-n-decyl sulfone may be degrading in your experimental setup, a systematic approach is necessary to identify the cause.
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in chromatogram | Analyte degradation, contamination, or solvent impurity. | 1. Prepare a fresh sample and standard in high-purity solvent. 2. Analyze a solvent blank. 3. If the peak persists only in the sample, proceed with the Forced Degradation Protocol. |
| Loss of di-n-decyl sulfone peak area over time | Analyte degradation or precipitation. | 1. Check the solubility of di-n-decyl sulfone in your solvent system at the storage temperature. 2. If solubility is not an issue, perform a time-course stability study at your experimental conditions. |
| Inconsistent or non-reproducible results | Intermittent degradation due to environmental factors (e.g., light). | 1. Protect your samples from light. 2. Ensure consistent temperature control. 3. Re-evaluate the preparation procedure for consistency. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Di-n-Decyl Sulfone
This protocol outlines a forced degradation study to assess the stability of di-n-decyl sulfone under acidic and basic stress conditions.[2][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of di-n-decyl sulfone at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Acidic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At timed intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
3. Basic Stress:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
At timed intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase to a suitable concentration for analysis.
4. Control Sample:
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water and incubate under the same conditions.
5. Analysis:
-
Analyze all samples by a suitable stability-indicating method, such as HPLC-UV or HPLC-MS.
-
Compare the chromatograms of the stressed samples to the control and time-zero samples.
-
Calculate the percentage of degradation by comparing the peak area of di-n-decyl sulfone in the stressed samples to the initial peak area.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm or MS in a suitable ionization mode.
Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate di-n-decyl sulfone from any potential degradants.
Visualizing Workflows and Pathways
Experimental Workflow for Forced Degradation
Caption: Workflow for the forced degradation study of di-n-decyl sulfone.
Hypothetical Degradation under Extreme Conditions
While highly unlikely under standard laboratory conditions, this diagram illustrates a theoretical cleavage pathway for the sulfone group under harsh reductive conditions, which is a known reaction for sulfones.[6]
Caption: Theoretical reductive cleavage of di-n-decyl sulfone.
References
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Kice, J. L., & Guaraldi, G. (1968). Mechanisms of substitution at sulfinyl sulfur. IV. Hydrolysis of sulfinyl sulfones (sulfinic anhydrides) in aqueous dioxane. Journal of the American Chemical Society, 90(15), 4076–4081. [Link]
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ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone). ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). Sulfone. In Wikipedia. Retrieved from [Link]
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Popovici, C., et al. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082. [Link]
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Lopes, J. F., et al. (2015). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of organic chemistry, 80(13), 6696–6706. [Link]
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ACS Publications. (2016). Base-Triggered Degradation of Poly(vinyl ester sulfone)s with Tunable Sensitivity. ACS Macro Letters. [Link]
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van der Westhuyzen, R., et al. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels, 31(6), 6373–6383. [Link]
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Royal Society of Chemistry. (1998). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications. [Link]
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Xu, K., & Angell, C. A. (1998). High Anodic Stability of a New Electrolyte Solvent: Unsymmetric Noncyclic Aliphatic Sulfone. Journal of The Electrochemical Society, 145(4), L70. [Link]
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ResearchGate. (n.d.). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. ResearchGate. Retrieved from [Link]
- Google Patents. (1975). Process for converting alkyl sultones to alkene sulfonic acids.
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Semantic Scholar. (n.d.). MECHANISMS OF THE HYDROLYSIS OF AROMATIC SULPHONYL CHLORIDES AND OF ALKYL AND ARYL ARENESULPHONATES. Semantic Scholar. [Link]
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MDPI. (2018). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 10(11), 1234. [Link]
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LookChem. (n.d.). Cas 111530-37-1,DI-N-DECYL SULPHONE. LookChem. [Link]
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ResearchGate. (n.d.). Thermal degradation mechanisms involving diphenyl sulfone units. ResearchGate. Retrieved from [Link]
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RWTH Aachen University. (2004). Asymmetric Synthesis of Sultones and Sulfonic Acid Derivatives. [Link]
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MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(4). [Link]
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ResearchGate. (n.d.). Thermal Stability of Petroleum Sulfones. ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). Sulfonic acid. In Wikipedia. Retrieved from [Link]
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Bakshi, M., & Singh, S. (2002). Stressed degradation studies: a tool for the determination of intrinsic stability of drugs. Journal of pharmaceutical and biomedical analysis, 28(6), 1011–1040. [Link]
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Journal of the American Chemical Society. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society, 143(33), 13026–13032. [Link]
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Letopharm Limited. (n.d.). This compound| CAS:#111530-37-1. Letopharm Limited. [Link]
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Chemistry LibreTexts. (2021). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
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BioPharm International. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 25(7). [Link]
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IntechOpen. (2018). Hydrolysis Reactions. In Hydrolysis. [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
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Semantic Scholar. (n.d.). The Hydrolysis of Sodium Alkyl Sulfates in Basic Aqueous Solution1. Semantic Scholar. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Journal of the American Chemical Society. (1964). The basicity of aliphatic sulfonamides. Journal of the American Chemical Society, 86(21), 4646–4649. [Link]
-
ResearchGate. (n.d.). Sulfonic Acids, Aliphatic. ResearchGate. Retrieved from [Link]
-
Science of The Total Environment. (2016). Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. Science of The Total Environment, 560-561, 135–145. [Link]
-
Wikipedia. (2023). Reductive desulfonylation. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid-Base Properties and Stability of Sulfoxylic Acid in Aqueous Solutions. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. [Link]
-
Fact.MR. (2026). Flavor-Release Films Market. Fact.MR. [Link]
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Technical Support Center: Purification of Synthesized Di-n-Decyl Sulfone
Welcome to the technical support center for the purification of di-n-decyl sulfone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of synthesized di-n-decyl sulfone. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your final product.
Understanding Di-n-Decyl Sulfone and Potential Impurities
Di-n-decyl sulfone is a dialkyl sulfone with two ten-carbon chains attached to a sulfonyl group.[1][2] Its long alkyl chains make it a relatively non-polar and high molecular weight compound.[3][4] The synthesis of such sulfones typically involves the oxidation of the corresponding thioether (di-n-decyl sulfide).[5][6][7] This synthetic route can often lead to specific impurities that need to be removed.
Common Impurities:
-
Unreacted Starting Material: Di-n-decyl sulfide.
-
Intermediate Product: Di-n-decyl sulfoxide.
-
Over-oxidation Products: Though less common with controlled oxidation, further reactions are a possibility.
-
Reagents and Byproducts: Residual oxidizing agents or their byproducts.
The purification strategy you choose will depend on the scale of your synthesis, the nature of the impurities, and the desired final purity of your di-n-decyl sulfone.
Frequently Asked Questions (FAQs)
Here are some common questions and their solutions that researchers face when purifying di-n-decyl sulfone.
Q1: My purified di-n-decyl sulfone has a low melting point and appears oily or waxy. What could be the cause?
A1: This is a classic sign of residual impurities, most likely unreacted di-n-decyl sulfide or the intermediate di-n-decyl sulfoxide. The presence of these related compounds can depress the melting point and give the final product an impure appearance. We recommend a multi-step purification approach, starting with recrystallization, followed by column chromatography if high purity is required.
Q2: I'm struggling to find a suitable solvent for recrystallizing di-n-decyl sulfone. What do you recommend?
A2: The key to a successful recrystallization is to find a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9][10] Given the non-polar nature of di-n-decyl sulfone, you should start with polar solvents. A good starting point would be a solvent system like ethanol/water or acetone/water. The goal is to dissolve the sulfone in a minimal amount of the hot primary solvent (e.g., ethanol) and then add the anti-solvent (e.g., water) dropwise until turbidity is observed, then redissolve by heating before allowing it to cool slowly.[10][11]
Q3: During column chromatography, my di-n-decyl sulfone is eluting with other impurities. How can I improve the separation?
A3: This indicates that the polarity of your mobile phase is too high, causing your compound of interest to travel down the column too quickly along with less polar impurities. For non-polar compounds like di-n-decyl sulfone, a non-polar mobile phase is generally recommended.[12][13] Try starting with a very non-polar solvent system, such as pure hexanes or a high ratio of hexanes to a slightly more polar solvent like ethyl acetate (e.g., 98:2 hexanes:ethyl acetate). You can then gradually increase the polarity of the mobile phase to elute your sulfone, leaving the less polar impurities (like the starting thioether) behind.
Q4: My final product shows traces of residual solvent even after drying. How can I remove it?
A4: Residual solvent can be persistent, especially with waxy solids. Ensure you are drying the product under high vacuum for an extended period. Gentle heating under vacuum (ensure the temperature is well below the compound's melting point) can also help. If the solvent is water, a lyophilizer (freeze-dryer) can be effective.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during the purification of di-n-decyl sulfone.
Guide 1: Optimizing Recrystallization
Recrystallization is often the first and most effective method for purifying solid organic compounds.[8]
Problem: Poor crystal formation or oiling out during cooling.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for recrystallization issues.
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude di-n-decyl sulfone in a minimal amount of a hot solvent in which it is readily soluble (e.g., acetone or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a second solvent in which the sulfone is poorly soluble (e.g., water or hexanes) dropwise until the solution becomes cloudy.
-
Clarification: Add a few more drops of the first solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Drying: Dry the purified crystals under high vacuum.
Guide 2: Fine-Tuning Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[12][14][15]
Problem: Co-elution of di-n-decyl sulfone with impurities.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for column chromatography separation.
Experimental Protocol: Gradient Column Chromatography
-
Column Preparation: Pack a glass column with silica gel as the stationary phase, using a non-polar solvent like hexanes to create a slurry.[14]
-
Sample Loading: Dissolve the crude di-n-decyl sulfone in a minimal amount of a low-boiling solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry sample to the top of the column.
-
Elution: Begin eluting with a non-polar mobile phase, such as 100% hexanes. This will elute the most non-polar impurities first (e.g., di-n-decyl sulfide).
-
Gradient: Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a more polar solvent like ethyl acetate. For example, you can use a stepwise gradient:
-
100% Hexanes
-
99:1 Hexanes:Ethyl Acetate
-
98:2 Hexanes:Ethyl Acetate
-
95:5 Hexanes:Ethyl Acetate
-
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure di-n-decyl sulfone.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Solvent Systems for Column Chromatography of Di-n-Decyl Sulfone
| Eluent System (v/v) | Polarity | Expected Eluted Compound |
| 100% Hexanes | Very Low | Di-n-decyl sulfide (starting material) |
| 98:2 Hexanes:Ethyl Acetate | Low | Di-n-decyl sulfone |
| 90:10 Hexanes:Ethyl Acetate | Moderate | Di-n-decyl sulfoxide (intermediate) |
Concluding Remarks
The purification of di-n-decyl sulfone, while potentially challenging due to its physical properties, can be systematically and successfully achieved by applying fundamental principles of organic chemistry. By carefully selecting your purification method and optimizing the experimental conditions, you can obtain a final product of high purity. This guide provides a starting point for troubleshooting common issues, but remember that each synthesis is unique, and some level of empirical optimization will always be necessary.
References
- Chrom Tech, Inc. (2024, November 20).
- University of Colorado Boulder. (n.d.).
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- Google Patents. (1968, May 14).
- Khan Academy. (n.d.).
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- Reddit. (2022, January 28).
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- Journal of the American Chemical Society. (n.d.). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)
- Benchchem. (n.d.). Diethyl Sulfone: A High-Temperature Solvent for Advanced Organic Synthesis.
- Chemsrc. (2025, August 23). This compound | CAS#:111530-37-1.
- ChemicalBook. (n.d.). This compound | 111530-37-1.
- ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions.
- Alfa Chemistry. (n.d.). CAS 111530-37-1 this compound.
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- YouTube. (2024, December 18). Recrystallization - a CLASSIC technique to purify a SOLID.
- Reddit. (2019, December 18).
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- ResearchGate. (n.d.).
- SciSpace. (2016, June 7). Recent Advances in the Synthesis of Sulfones.
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Technical Support Center: Overcoming Solubility Challenges with DI-N-DECYL SULPHONE
Welcome to the technical support center for DI-N-DECYL SULPHONE. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this long-chain alkyl sulfone. As a compound with significant lipophilicity, this compound presents unique formulation hurdles. This document offers a structured approach to understanding and overcoming these challenges, ensuring the successful integration of this compound into your experimental workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the primary physicochemical properties of this compound?
This compound is a sulfone compound with two n-decyl alkyl chains attached to a sulfonyl group.[1] This structure results in a high molecular weight and significant non-polarity. Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 111530-37-1 | [1][2][3] |
| Molecular Formula | C₂₀H₄₂O₂S | [1][3][4] |
| Molecular Weight | 346.61 g/mol | [1][4] |
| Boiling Point | 445.9°C at 760 mmHg | [1][3] |
| Flash Point | 230.3°C | [1][3] |
| Density | 0.912 g/cm³ | [1][3] |
| Appearance | Not explicitly stated, likely a waxy solid or viscous liquid at room temperature. | |
| Solubility | Generally listed as "N/A" in water, indicating very poor aqueous solubility.[1] Expected to be soluble in nonpolar organic solvents. |
Q2: Why is this compound so difficult to dissolve in aqueous solutions?
The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The two long, nonpolar n-decyl chains dominate the molecule's character, making it highly lipophilic (fat-loving) and hydrophobic (water-fearing). The central sulfonyl group, while polar, is insufficient to overcome the hydrophobicity of the long alkyl chains. This is a common characteristic of long-chain alkyl sulfates and soaps, where solubility in water decreases significantly as the alkyl chain length increases.[5][6][7]
Q3: What are the primary applications of this compound?
This compound is recognized for its surfactant and emulsifying properties.[1] It is used in the cleaning and detergent industry, as an additive in pesticides to enhance performance, and in the manufacturing of polymers and plastics due to its thermal and chemical stability.[1] In a research context, its surfactant properties may be of interest in formulation and drug delivery studies.
Q4: What are the main safety precautions when handling this compound?
Direct contact with this compound has the potential to cause skin and eye irritation.[1] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles and gloves. Work in a well-ventilated area and avoid creating dust if it is in solid form.[1] For more detailed information, always consult the latest Safety Data Sheet (SDS).[8][9][10][11][12]
Part 2: Troubleshooting Guides for Solubility Issues
This section provides in-depth, step-by-step guidance for addressing specific solubility challenges you may encounter during your experiments.
Guide 1: Initial Dissolution and Stock Solution Preparation
A common first step is the preparation of a concentrated stock solution. Given the lipophilic nature of this compound, the choice of an appropriate organic solvent is critical.
Problem: this compound does not dissolve in my chosen solvent or precipitates out of solution.
Causality: The insolubility arises from a mismatch between the polarity of the solute (this compound) and the solvent. The principle of "like dissolves like" is paramount here; a highly nonpolar molecule will dissolve best in a nonpolar solvent.[13]
Troubleshooting Workflow:
Caption: Initial dissolution workflow for this compound.
Step-by-Step Protocol:
-
Solvent Selection: Begin with a nonpolar, aprotic solvent. Based on the long alkyl chains, solvents like hexane, heptane, toluene, or chloroform are good starting points.
-
Initial Dissolution Attempt: Add the this compound to the chosen solvent at room temperature. Use a magnetic stirrer or vortex mixer to provide agitation.
-
Gentle Heating: If the compound does not dissolve, gently warm the mixture. An increase in temperature often enhances the solubility of solids in liquids.[13] Be mindful of the solvent's boiling point and the thermal stability of this compound, which is reported to be good.[1]
-
Co-Solvent Approach: If solubility is still limited, the addition of a small percentage of a slightly more polar co-solvent may be beneficial. This can help to solubilize the polar sulfonyl group without causing the nonpolar chains to precipitate.[14] For example, adding a small amount of ethanol to a hexane solution.
-
Stability Check: Once dissolved, allow the solution to return to room temperature and observe for any precipitation. A stable stock solution should remain clear.
Guide 2: Formulation for Aqueous-Based Biological Assays
Introducing a highly lipophilic compound into an aqueous buffer for biological experiments is a significant challenge. The goal is to create a stable dispersion or microemulsion to ensure consistent delivery of the compound to the biological system.
Problem: My this compound stock solution (in an organic solvent) precipitates when added to my aqueous assay buffer.
Causality: This is a classic example of solvent-shifting precipitation. The organic solvent is miscible with the aqueous buffer, but the compound dissolved within it is not. This leads to rapid supersaturation and precipitation.
Troubleshooting Workflow:
Caption: Workflow for formulating this compound in aqueous buffers.
Step-by-Step Protocol: Surfactant-Assisted Formulation
-
Surfactant Selection: Choose a non-ionic, biocompatible surfactant. Common choices include polysorbates (e.g., Tween® 20, Tween® 80) or Cremophor® EL.
-
Prepare Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer. A typical starting concentration is 0.1-1% (w/v).
-
Prepare this compound Stock: Dissolve the this compound in a minimal amount of a water-miscible organic solvent like ethanol or DMSO.
-
Combine and Disperse: While vigorously stirring or vortexing the surfactant solution, add the this compound stock solution dropwise. The surfactant molecules will form micelles around the lipophilic compound, creating a stable dispersion.
-
Visual Inspection: A successful formulation should appear clear or slightly opalescent, with no visible precipitate.
Step-by-Step Protocol: Co-Solvent System
-
Solvent Choice: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.
-
Dilution into Buffer: Slowly add a small volume of the stock solution to your aqueous buffer while stirring.
-
Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent as low as possible (ideally less than 1%, and often less than 0.1%) to avoid solvent effects on your biological system and to minimize the risk of precipitation.
-
Solubility Limit: Determine the maximum concentration of this compound that can be achieved in your final assay buffer without precipitation. This will be your working concentration limit.
Part 3: Analytical Considerations
Accurate quantification of this compound in your formulations and experimental systems is crucial for data integrity.
Q: How can I quantify the concentration of this compound?
A: Due to its non-volatile nature and lack of a strong chromophore, standard analytical techniques like UV-Vis spectrophotometry are not ideal. The most suitable methods would be based on chromatography coupled with mass spectrometry.
Recommended Analytical Workflow:
-
Sample Preparation: For aqueous formulations, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering matrix components. A nonpolar solvent like hexane or ethyl acetate would be suitable for LLE.
-
Chromatographic Separation:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column would be a good starting point.[15][16] A gradient elution with a mobile phase of water and an organic solvent like acetonitrile or methanol would likely be effective.
-
Gas Chromatography (GC): Given its high boiling point, GC may be less straightforward. However, with a high-temperature column and appropriate inlet conditions, it could be a viable option.[15]
-
-
Detection:
-
Mass Spectrometry (MS): Coupling either HPLC or GC to a mass spectrometer (LC-MS or GC-MS) will provide the most sensitive and selective detection.[15][16] The mass of the molecular ion ([M]+ or [M+H]+) would be the primary target for quantification.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors for HPLC that do not require a chromophore and would be suitable for quantifying this compound.
-
Note: The development of a specific analytical method will require optimization of sample preparation, chromatographic conditions, and detector parameters. It is recommended to use a certified reference standard of this compound for method development and calibration.
Part 4: Advanced Formulation Strategies
For more challenging applications, such as in vivo drug delivery, more advanced formulation strategies may be required.
-
Lipid-Based Formulations: Given its lipophilicity, incorporating this compound into lipid-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) could be highly effective.[17]
-
Polymeric Nanoparticles: Encapsulating this compound within biocompatible polymeric nanoparticles can improve its aqueous dispersibility and provide opportunities for controlled release.[18][19]
-
Cyclodextrin Complexation: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, thereby increasing their apparent water solubility.[18]
The selection of an advanced formulation strategy will depend on the specific requirements of your application, including the desired route of administration, required concentration, and release profile.
References
-
LookChem. (n.d.). Cas 111530-37-1, this compound. Retrieved from [Link]
-
CORE. (2017, October 25). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Retrieved from [Link]
-
Semantic Scholar. (2018, October 24). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Retrieved from [Link]
-
Publikationsserver der Universität Regensburg. (2017, August 30). Long chain soaps and alkyl sulfates in aqueous solutions at room temperature. Retrieved from [Link]
-
PRO Chemical & Dye. (2016, December 22). SAFETY DATA SHEET - Concentrated Vinyl Sulphon. Retrieved from [Link]
-
Thieme E-Books. (n.d.). Product Class 9: Arenesulfonic Acids and Derivatives. Retrieved from [Link]
-
Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]
-
Chemsrc. (2025, August 23). This compound | CAS#:111530-37-1. Retrieved from [Link]
-
PubChem. (n.d.). Divinyl sulfone. Retrieved from [Link]
-
R Discovery. (n.d.). Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Retrieved from [Link]
-
PubMed. (2021). Biocompatible hyaluronic acid-divinyl sulfone injectable hydrogels for sustained drug release with enhanced antibacterial properties against Staphylococcus aureus. Retrieved from [Link]
-
MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Rapid Quantification and Isotopic Analysis of Dissolved Sulfur Species. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionality evaluation of co-processed excipients as diluents in tablets manufactured by wet granulation. Retrieved from [Link]
-
YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]
-
National Academies Press. (2014). 4 Challenges In Drug Delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Studies on the Delivery of Hydrophilic Drugs in Nanoparticulate Systems. Retrieved from [Link]
-
Laboratorio FIRP. (n.d.). SURFACTANTS Types and Uses. Retrieved from [Link]
-
CORE. (2010, February 26). Organic Solvent Solubility Data Book. Retrieved from [Link]
-
Walsh Medical Media. (2011, August 24). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Decane-1-sulfonyl)decane. Retrieved from [Link]
-
Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. Retrieved from [Link]
-
ResearchGate. (2025, October 11). Amphiphilic Cyclodextrin Nanoparticles as Delivery System for Idebenone: A Preformulation Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of several additives on the thermal stability of sulfolane. Retrieved from [Link]
-
ECHA. (n.d.). Candidate List of substances of very high concern for Authorisation. Retrieved from [Link]
-
PubMed. (2023, March 28). Amphiphilic Cyclodextrin Nanoparticles as Delivery System for Idebenone: A Preformulation Study. Retrieved from [Link]
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Technical Support Center: Troubleshooting DI-N-DECYL SULPHONE Interference in Analytical Assays
Welcome to the technical support center for identifying and mitigating interference from DI-N-DECYL SULPHONE in your analytical assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected results and suspect contamination from this compound. While direct literature on this compound as an analytical interferent is not widely available, its chemical properties as a surfactant and its use as a plastic additive provide a strong basis for predicting its potential impact on sensitive analytical methods.[1][2] This guide synthesizes field-proven insights and established troubleshooting principles to address these potential issues proactively.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section provides rapid answers to common questions regarding potential this compound interference.
Q1: What is this compound and where does it come from?
This compound (CAS No. 111530-37-1) is an organic sulfur compound with a molecular weight of 346.61 g/mol .[2][3][4] It is characterized by two decyl groups attached to a sulfonyl group, giving it strong surfactant and emulsifying properties.[1][2] Its primary applications include:
-
Cleaning and Detergent Industry: Used as a surfactant to remove dirt, oil, and grease.[1][2]
-
Polymer and Plastics Production: Employed for its thermal and chemical stability, contributing to the durability of plastic materials.[2]
-
Pesticide Formulations: Acts as an additive to enhance the effectiveness of agricultural chemicals.[2]
For laboratory scientists, the most probable sources of sample contamination are the leaching of this compound from plastic consumables like pipette tips, microcentrifuge tubes, and plastic containers, or carryover from cleaning agents used on lab equipment.[5][6]
Q2: What are the tell-tale signs of this compound interference in my assay?
The symptoms of interference will vary depending on the analytical technique being used. Below is a summary table of potential observations:
| Analytical Platform | Potential Symptoms of this compound Interference |
| HPLC/UPLC | - Appearance of unexpected "ghost" peaks in the chromatogram, especially in gradient elution.[7][8] - Baseline instability or drift. - Poor peak shape (tailing or fronting) for the analyte of interest.[9] - Shifting retention times. |
| LC-MS/MS | - Significant drop in analyte signal intensity (ion suppression).[10][11][12][13] - Inconsistent quantification between samples. - Appearance of adducts with the sulfone compound in the mass spectrum. |
| Immunoassays (ELISA, etc.) | - High background signal or non-specific binding.[14][15][16][17] - Reduced assay sensitivity.[1] - Poor reproducibility between wells or plates. - Complete inhibition of the expected signal.[1] |
Q3: Why would this compound interfere with my specific assay?
The interference mechanisms are rooted in its chemical properties:
-
As a Surfactant: In immunoassays, its detergent properties can cause it to compete with your target antigen for binding sites on the microplate surface, or even displace already bound antigens.[1] It can also disrupt critical protein-protein interactions. In LC-MS, surfactants are well-known to cause ion suppression in the electrospray ionization (ESI) source by altering droplet formation and surface tension.[10][11]
-
As a Leachable Plastic Additive: Like other plasticizers, this compound is likely not covalently bound to the polymer matrix of lab consumables and can leach into your samples, especially when using organic solvents or elevated temperatures.[5][18][19]
-
As a Sulfone Compound: In mass spectrometry, sulfone-containing molecules can have distinct fragmentation patterns that may overlap with those of your analyte or its metabolites, complicating identification.[20][21][22][23]
Part 2: In-Depth Troubleshooting Guides
This section provides structured troubleshooting workflows for specific analytical platforms.
Guide 1: Troubleshooting HPLC/UPLC Interference
If you observe unexpected peaks or baseline issues in your HPLC/UPLC system, follow this guide to determine if this compound or a similar compound is the culprit.
Question: I see a persistent, broad peak in my gradient runs, even in my blanks. Could this be this compound?
Answer: Yes, this is a classic sign of contamination from a semi-volatile, hydrophobic compound leaching from your system or solvents.
Caption: Workflow for diagnosing and mitigating ion suppression.
-
Setup:
-
Infuse a standard solution of your analyte at a constant flow rate into the MS source using a syringe pump.
-
Connect the infusion line to the LC flow path via a T-junction placed after the analytical column but before the MS inlet.
-
Rationale: This creates a stable baseline signal of your analyte.
-
-
Execution:
-
While infusing, inject a blank matrix sample (one that has gone through your entire sample preparation process) onto the LC column.
-
Rationale: Any compounds eluting from the column that interfere with the ionization of your analyte will cause a dip in the stable infused signal.
-
-
Interpretation:
-
If you observe a significant drop in the baseline signal at a specific retention time, this indicates ion suppression is occurring at that point in your chromatogram.
-
If this retention time corresponds to where you would expect this compound to elute (a late-eluting, hydrophobic compound), it is a likely cause.
-
-
Improve Chromatographic Separation: Modify your gradient to separate your analyte from the interfering peak.
-
Enhance Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove this compound from your sample before injection.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of the interfering compound below the level where it causes significant suppression.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of your analyte will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal.
Guide 3: Troubleshooting Immunoassay Interference
The surfactant nature of this compound makes it particularly problematic for immunoassays that rely on surface binding.
Question: My ELISA has high background and low signal-to-noise. Could this compound be the cause?
Answer: Absolutely. Surfactants can interfere with multiple steps of an immunoassay.
Caption: Troubleshooting workflow for immunoassay interference.
-
Spike Experiment:
-
Prepare a known positive control sample in a buffer you are confident is clean.
-
Create serial dilutions of this compound and spike them into aliquots of your positive control.
-
Run these spiked samples in your assay.
-
Rationale: A dose-dependent decrease in signal or increase in background will confirm interference.
-
-
Optimize Blocking:
-
Ensure your blocking buffer is effective. You may need to increase the concentration of the blocking agent (e.g., BSA or casein) or the incubation time. [15] * Rationale: A robust blocking step is crucial to prevent non-specific binding of both your antibodies and the interfering compound.
-
-
Enhance Washing Steps:
-
Increase the number of wash steps and the soaking time for each wash.
-
Consider adding a low concentration of a mild, non-ionic surfactant like Tween-20 to your wash buffer (if not already present). [14] * Rationale: Vigorous washing can help remove non-specifically bound this compound. Adding a controlled, non-interfering surfactant can help displace the problematic one.
-
-
Sample Pre-treatment:
-
For complex samples, consider a pre-treatment step to remove hydrophobic compounds. This could include a protein precipitation step followed by solid-phase extraction.
-
Rationale: Removing the interferent before it enters the assay is the most effective mitigation strategy.
-
Part 3: Conclusion and Best Practices
While this compound is not a widely documented analytical interferent, its chemical properties make it a plausible source of error in sensitive assays. The primary route of contamination in a research setting is likely leaching from plastic lab consumables. By employing systematic troubleshooting, such as blank injections, component isolation, and post-column infusion, researchers can effectively diagnose and mitigate its potential effects. The cornerstone of prevention lies in the careful selection of high-quality, certified low-leachable labware and the use of high-purity solvents and reagents.
References
-
The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. PubMed. [Link]
-
Leachables: Minimizing the Influence of Plastic Consumables on the Laboratory Workflows. Eppendorf. [Link]
-
Troubleshooting Unwanted Peaks in HPLC- Regulatory-Compliant Case Study Summary. Technology Networks. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Use of detergents in the preparation of Salmonella samples for enzyme immunoassay on polymyxin-coated polyester cloth. PubMed. [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry. [Link]
-
ELISA conditions to reduce non-specific binding. ResearchGate. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Gas-phase Ion-Molecule Reactions for the Identification of the Sulfone Functionality in Protonated Analytes in a Linear Quadrupole Ion Trap Mass Spectrometer. PubMed. [Link]
-
Reduction of non-specific binding in immunoassays requiring long incubations. PubMed. [Link]
- Detergent-facilitated immunoassay of pharmacological agents.
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. [Link]
-
Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry. Scholars' Mine. [Link]
-
How to reduce non-specific reactions. MBL Life Science. [Link]
-
Favourable Effect of Detergent on Antigen Detection and Comparison of Enzyme Linked Detection Systems in an ELISA for Chlamydia Trachomatis. PubMed. [Link]
-
Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]
-
Leachables: Minimizing the Influence of Plastic Consumables in the Lab. Eppendorf. [Link]
-
This compound. LookChem. [Link]
-
Mass Spectra of Some Sulfinate Esters and Sulfones. ResearchGate. [Link]
-
This compound. Chemsrc. [Link]
-
Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. PMC - NIH. [Link]
-
Investigation and elimination of surfactant-induced interferences in anodic stripping voltammetry for the determination of tra. Journal of the Serbian Chemical Society. [Link]
-
Overcome effects of detergents & reducing agents in protein estimation. G-Biosciences. [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. ACS Publications. [Link]
-
Mitigating the Effect of Surfactants in Sample Preparation of a Phospholipid Formulation for Impurities Analysis by Reversed-Phase Liquid Chromatography. LCGC International. [Link]
-
Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. ResearchGate. [Link]
-
Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. PubMed. [Link]
-
Study of the Effect of Surfactants on the Determination of Gold by Flame Atomic Absorption Spectrometry. Asian Journal of Chemistry. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Plastic labware contaminant risk. Chemistry World. [Link]
-
Analytical Methods for the Determination of Surfactants in Surface Water. CORE. [Link]
-
Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. Canadian Journal of Chemistry. [Link]
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- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DI-N-DECYL SULPHONE Concentration in Formulations
Welcome to the comprehensive technical support guide for DI-N-DECYL SULPHONE. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating with this versatile sulfone-based surfactant and emulsifier. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your formulations effectively.
This compound is recognized for its excellent emulsifying properties and its thermal and chemical stability, finding applications in industries ranging from cleaning and detergents to pesticides and polymers.[1] However, its hydrophobic nature, stemming from the two long decyl chains, can present challenges in achieving optimal concentration and stability in various formulations. This guide provides a structured approach to overcoming these challenges through detailed FAQs and troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What are the key physicochemical properties of this compound?
A1: this compound is an organosulfur compound with two decyl groups attached to a sulfonyl center.[1] While extensive experimental data is not publicly available, the key known properties are summarized in the table below. Its structure suggests it is a non-ionic, lipophilic molecule with surfactant properties.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₂O₂S | [2][3] |
| Molecular Weight | 346.61 g/mol | [2] |
| Appearance | Not specified (likely a liquid or waxy solid at room temperature) | [2] |
| Boiling Point | 445.9°C at 760 mmHg | [2] |
| Density | 0.912 g/cm³ | [2] |
| Solubility | Data not available in common databases. Expected to have low aqueous solubility and be soluble in non-polar organic solvents. | [2] |
| LogP (Predicted) | 7.76 | Inferred from chemical structure |
Q2: In which solvents is this compound likely to be soluble?
-
Hydrocarbon solvents: such as alkanes (e.g., hexane, heptane) and aromatic hydrocarbons (e.g., toluene, xylene).
-
Chlorinated solvents: such as dichloromethane and chloroform.
-
Ethers: such as diethyl ether.
-
Oils and Lipids: including vegetable and mineral oils.
Its solubility is expected to be limited in polar solvents like water, and lower alcohols (e.g., methanol, ethanol).[6] For formulators, this means that this compound will preferentially reside in the oil phase of an emulsion.
Q3: What is the primary function of this compound in a formulation?
A3: this compound is primarily used as a surfactant and emulsifier .[1] Its molecular structure is amphiphilic, meaning it has both a polar part (the sulfonyl group) and non-polar parts (the two decyl chains). This allows it to position itself at the interface between two immiscible liquids, such as oil and water, reducing the interfacial tension and allowing them to mix and form a stable emulsion.[7]
Q4: What are the potential stability issues with formulations containing sulfones?
A4: While this compound itself is noted for its good thermal and chemical stability, sulfone-containing molecules, in general, can be susceptible to certain degradation pathways, particularly in aqueous environments.[1] These can include hydrolysis under extreme pH conditions or photodegradation.[8] It is crucial to conduct stability testing on your final formulation under relevant storage and use conditions.
Q5: Are there any known incompatibilities with this compound?
A5: Specific incompatibility data for this compound is not widely documented. However, as a non-ionic surfactant, it is generally expected to be compatible with a wide range of other surfactants (anionic, cationic, and other non-ionics) and excipients.[9] Potential incompatibilities could arise from interactions with certain polymers or strong oxidizing agents. It is always best practice to perform compatibility studies with all formulation components.[10]
Troubleshooting Guides
This section provides structured, question-and-answer-based guides to address specific experimental issues.
Scenario 1: Phase Separation in an Oil-in-Water (O/W) Emulsion
You have prepared an O/W emulsion using this compound as an emulsifier, and you observe creaming (an oil-rich layer at the top) or coalescence (the merging of oil droplets) over time.
Q: My O/W emulsion is separating. What is the first parameter I should investigate?
A: The concentration of this compound is the most critical starting point. Insufficient emulsifier concentration is a common cause of emulsion instability.[11] The emulsifier molecules form a protective layer around the oil droplets, preventing them from merging. If there isn't enough emulsifier to cover the surface of all the droplets, the emulsion will break.
Caption: Troubleshooting workflow for O/W emulsion phase separation.
Experimental Protocol: Optimizing Emulsifier Concentration
-
Prepare a series of formulations: Create several small batches of your emulsion, varying the concentration of this compound (e.g., from 0.5% to 5% w/w of the total formulation) while keeping all other components and process parameters constant.
-
Homogenize: Ensure each batch is subjected to the same homogenization process (mixing speed and duration).
-
Initial Assessment: Visually inspect the emulsions immediately after preparation for any signs of instability.
-
Accelerated Stability Testing: To quickly assess long-term stability, perform accelerated tests:
-
Centrifugation: Centrifuge the samples at a set speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).[7] Measure the height of any separated layers.
-
Freeze-Thaw Cycles: Subject the samples to alternating temperature cycles (e.g., 24 hours at -10°C followed by 24 hours at 40°C) for several cycles.[7] Observe for phase separation after each cycle.
-
-
Analysis: The optimal concentration of this compound will be the lowest concentration that results in a stable emulsion with no significant phase separation under accelerated testing conditions.[9]
Scenario 2: Precipitation or Cloudiness Upon Dilution
You have a stock solution of this compound in an organic solvent, and upon dilution into an aqueous buffer, the solution becomes cloudy or a precipitate forms.
Q: Why is my this compound precipitating when I add it to my aqueous system?
A: This is likely due to its low aqueous solubility. this compound is a hydrophobic molecule. When a concentrated solution in an organic solvent is diluted into an aqueous medium, the this compound molecules may aggregate and precipitate out of the solution because they are not sufficiently soluble in water.
Caption: Troubleshooting workflow for precipitation upon aqueous dilution.
Experimental Protocol: Enhancing Aqueous Dispersibility
-
Co-Solvent Approach:
-
Prepare your aqueous phase with a water-miscible co-solvent (e.g., 5-20% ethanol or propylene glycol) before adding the this compound stock solution.
-
Slowly add the stock solution to the aqueous co-solvent blend with vigorous stirring.
-
Observe for any signs of precipitation.
-
-
Use of a Co-Surfactant:
-
Incorporate a more water-soluble (higher HLB) surfactant into the aqueous phase. This co-surfactant can help to form mixed micelles that encapsulate the this compound and keep it dispersed.[7]
-
Prepare a series of aqueous solutions with varying concentrations of the co-surfactant.
-
Add the this compound stock solution and observe for the concentration of co-surfactant that prevents precipitation.
-
Scenario 3: Quantifying this compound in a Formulation
You need to determine the exact concentration of this compound in your formulation for quality control or stability studies.
Q: What is a suitable analytical method for quantifying this compound?
A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable detector is a robust method for this purpose. Since this compound is a non-polar compound, it will be well-retained on a C18 or C8 column. As it lacks a strong chromophore for UV detection, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be ideal. If these are not available, a low wavelength UV detector (e.g., <220 nm) might be feasible, but with lower sensitivity.
Experimental Protocol: General RP-HPLC Method for Quantification
-
Sample Preparation:
-
Accurately weigh a portion of your formulation.
-
Dissolve and extract the this compound into a solvent in which it is highly soluble and that is miscible with the mobile phase (e.g., acetonitrile or methanol). This may require sonication or vigorous mixing.
-
Centrifuge or filter the sample to remove any insoluble excipients.
-
Perform serial dilutions to bring the concentration within the linear range of your calibration curve.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio will need to be optimized to achieve a suitable retention time.[1]
-
Flow Rate: 1.0 mL/min.
-
Detector: ELSD, CAD, or UV at a low wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Prepare a series of standard solutions of a this compound reference standard of known purity in the same solvent as your sample.
-
Inject the standards and construct a calibration curve by plotting the peak area against concentration.
-
-
Quantification:
-
Inject the prepared sample.
-
Determine the concentration of this compound in your sample by comparing its peak area to the calibration curve.
-
Safety & Handling
-
This compound may cause skin and eye irritation upon direct contact.[2]
-
Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Avoid inhaling any dust or vapors.[2]
-
Consult the Safety Data Sheet (SDS) for detailed safety information.[12][13][14]
References
-
KNIME. (n.d.). HPLC Analysis of Non-Ionic Surfactants. Scribd. Retrieved from [Link]
-
Surfactant Manufacturers. (n.d.). 5 Surfactant Testing Methods Top Manufacturers Use to Ensure Quality. Retrieved from [Link]
- Zhu, T., et al. (2014). The determination methods for non-ionic surfactants. Journal of Chemical and Pharmaceutical Research, 6(7), 2238-2242.
-
Eicke, H. F. (n.d.). Surfactants in Nonpolar Media. Scribd. Retrieved from [Link]
- Unknown. (n.d.). Analytical Methods for the Determination of Surfactants in Surface Water.
- Pollard, D. J., et al. (2006). Solubility and Partitioning Behavior of Surfactants and Additives Used in Bioprocesses. Biotechnology and Bioengineering, 94(3), 543-553.
-
Microtrac. (n.d.). EMULSION STABILITY STUDY SURFACTANT EFFICIENCY USING THE TSI. Retrieved from [Link]
-
Interchim. (n.d.). Surfactant Performance Testing. YouTube. Retrieved from [Link]
-
Tuode Chem. (2024). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. Retrieved from [Link]
-
LookChem. (n.d.). Cas 111530-37-1, this compound. Retrieved from [Link]
-
Jinzong Machinery. (2024). Troubleshooting Common Issues in Emulsion Polymerization Reactors. Retrieved from [Link]
-
Making Cosmetics. (n.d.). Problems with Emulsions. Retrieved from [Link]
-
ResearchGate. (n.d.). Theoretical study of the properties of sulfone and sulfoxide functional groups. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Divinyl sulfone. Retrieved from [Link]
-
Pharmapproach.com. (n.d.). Chemical Stability Issues Frequently Encountered in Suspensions. Retrieved from [Link]
-
CM Studio. (2024). Emulsion Failures in the Lab: Why They Happen and How to Fix Them. Retrieved from [Link]
-
Quora. (2021). How does surfactant affect solubility of relatively non polar substance?. Retrieved from [Link]
- Johnson, W., Jr. (2016). Safety Assessment of Dialkyl Sulfosuccinate Salts as Used in Cosmetics. International Journal of Toxicology, 35(3_suppl), 34S-46S.
-
ChemSrc. (n.d.). This compound | CAS#:111530-37-1. Retrieved from [Link]
-
MXD Process. (n.d.). Solving Emulsification Challenges in Cosmetic Manufacturing. Retrieved from [Link]
-
Learn City. (2023). Solubility in Nonpolar Solvents. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfones. PubChem. Retrieved from [Link]
- Schöbel, J.-H., & Bolm, C. (2017). Sulfondiimines: synthesis, derivatisation and application. Chemical Society Reviews, 46(23), 7274-7288.
- Poveda, A., et al. (2019). Conformational properties of alkyl glucosyl sulfones in solution. Organic & Biomolecular Chemistry, 17(3), 548-557.
-
Advanced Sensor Technologies, Inc. (n.d.). Chemical Compatibility. Retrieved from [Link]
- Ma, Y., et al. (2019). Synthesis of a new sulfobetaine surfactant with double long alkyl chains and its performances in surfactant-polymer flooding. Journal of Petroleum Science and Engineering, 178, 93-101.
- Australian Government Department of Health and Aged Care. (2024).
- Unknown. (n.d.).
- Thermo Fisher Scientific Inc. (2013).
-
Organic Chemistry Portal. (n.d.). Alkyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation and characterization of new types of sulfonated poly (ether sulfide sulfone) for application in fuel cell. Retrieved from [Link]
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Technical Support Center: Investigating the Photodegradation of Di-n-Decyl Sulfone
Introduction: Welcome to the technical support guide for researchers investigating the degradation pathways of di-n-decyl sulfone under ultraviolet (UV) light. Di-n-decyl sulfone is a dialkyl sulfone whose photochemical stability is a key parameter in various scientific contexts. While specific literature on the photodegradation of this exact molecule is limited, this guide synthesizes established principles from the broader field of sulfone and organic photochemistry to provide a robust framework for your experiments. Here, we address common questions, offer detailed protocols, and provide troubleshooting solutions to navigate the complexities of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the expected photochemical behavior of di-n-decyl sulfone.
Q1: What is the most probable primary degradation pathway for di-n-decyl sulfone under UV irradiation?
Q2: What are the likely degradation byproducts?
A2: The initial C-S bond cleavage would generate a decyl radical (•C₁₀H₂₁) and a decylsulfonyl radical (C₁₀H₂₁SO₂•). These highly reactive radical intermediates will drive subsequent reactions to form a variety of stable byproducts:
-
Sulfur Dioxide (SO₂): The decylsulfonyl radical is expected to be unstable and readily lose sulfur dioxide, a common extrusion product in sulfone photolysis, to generate another decyl radical.[5]
-
Decane (C₁₀H₂₂): A decyl radical can abstract a hydrogen atom from the solvent or another molecule.
-
Eicosane (C₂₀H₄₂): Two decyl radicals can combine (radical coupling).
-
Decene (C₁₀H₂₀): Disproportionation reaction between two decyl radicals can occur.
-
Oxygenated Products: If the reaction is conducted in the presence of oxygen, decyl radicals can react with O₂ to form decylperoxy radicals. These can lead to the formation of decanols, decanals, or decanoic acids.[6]
Below is a proposed primary degradation pathway.
Caption: A typical experimental workflow for a photodegradation study.
Step-by-Step Protocol: Time-Course Photodegradation Study
-
Solution Preparation:
-
Prepare a stock solution of di-n-decyl sulfone (e.g., 1000 mg/L) in a suitable solvent (e.g., acetonitrile).
-
From the stock, prepare a working solution at the desired experimental concentration (e.g., 10 mg/L) in a volumetric flask.
-
Prepare a series of calibration standards for analytical quantification.
-
-
Photoreactor Setup:
-
Use a reaction vessel made of quartz, which is transparent to a wide range of UV light. [7] * Place a defined volume of the working solution into the vessel.
-
Add a magnetic stir bar for continuous mixing.
-
If studying anaerobic degradation, bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen. [8] * Place the vessel in a temperature-controlled chamber or water bath. Position the UV lamp at a fixed, reproducible distance from the vessel. [9]
-
-
Dark Control & Equilibration:
-
Before irradiation, stir the solution in the dark for 30 minutes to ensure equilibrium (e.g., adsorption to vessel walls, though unlikely for this compound). [10] * Withdraw the first sample (t=0) to establish the initial concentration.
-
-
Irradiation and Sampling:
-
Turn on the UV lamp to initiate the photoreaction.
-
At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture. [6]
-
-
Sample Analysis:
-
Immediately analyze the samples to prevent further reaction or degradation.
-
Quantification: Use High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining concentration of di-n-decyl sulfone.
-
Byproduct Identification: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile degradation products. Derivatization may be necessary for non-volatile products.
-
Section 3: Troubleshooting Guide
This table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| No or very low degradation observed. | 1. Incorrect Wavelength: The lamp's emission spectrum may not overlap with the absorbance spectrum of di-n-decyl sulfone. [8] 2. Low Light Intensity: The photon flux is insufficient to induce significant degradation. [10] 3. UV-absorbing Impurities: Contaminants in the solvent or on the glassware may be absorbing the UV light. | 1. Use a lower wavelength UV source (e.g., 254 nm). Measure the UV-Vis absorbance spectrum of your compound to identify the absorption maximum. 2. Move the lamp closer to the reactor or use a more powerful lamp. 3. Use high-purity solvents and meticulously clean all glassware. Run a solvent-only blank under irradiation. |
| Results are inconsistent and not reproducible. | 1. Fluctuating Lamp Intensity: The power supply may be unstable, or the lamp may be aging. [8] 2. Temperature Variations: The lamp can heat the solution, affecting reaction kinetics. [6] 3. Inconsistent Sample Preparation: Minor differences in concentration or solvent purity can alter results. [10] | 1. Use a stabilized power supply and allow the lamp to warm up completely before starting the experiment. Monitor lamp output with a radiometer. 2. Implement a cooling system or water bath to maintain a constant temperature. 3. Use precise volumetric techniques for all solution preparations. Use fresh solvent from the same batch for a series of experiments. |
| Degradation rate decreases over time. | 1. Inner Filter Effect: As degradation products form, they may absorb UV light, shielding the parent compound. 2. Catalyst Deactivation (if applicable): Not relevant for direct photolysis but important in photocatalysis. 3. Formation of Inhibitory Byproducts: Degradation products may act as quenchers for the excited state. [11] | 1. Start with a lower initial concentration of di-n-decyl sulfone. Monitor the full UV-Vis spectrum over time to check for the growth of absorbing intermediates. 2. N/A. 3. This is a mechanistic insight. Analyze for potential quenching species and consider scavenger experiments to probe the mechanism. |
Section 4: Data Interpretation
Q: How do I determine the reaction kinetics?
A: Plot the concentration of di-n-decyl sulfone (or its natural logarithm, ln(C)) against time.
-
If a plot of ln(C/C₀) vs. time yields a straight line, the reaction follows pseudo-first-order kinetics. The slope of this line is the negative of the rate constant (-k). This is a common observation in photodegradation studies where the concentration of the reactant is the limiting factor. [12]* If the kinetics are more complex, it may indicate multi-step degradation pathways or interference from byproducts.
Q: How can I confirm the role of specific reactive species?
A: Use scavenger experiments. [13]Add a chemical agent known to react selectively with a specific reactive species and observe its effect on the degradation rate.
-
To test for hydroxyl radicals (•OH) (more relevant in aqueous systems with photosensitizers), add isopropanol.
-
To test for radical mechanisms in general, the presence or absence of oxygen can be a key indicator. A significant change in the degradation rate or product distribution upon deoxygenating the solution points to the involvement of oxygen-mediated radical pathways.
By systematically applying these protocols and troubleshooting guides, researchers can effectively investigate the photodegradation pathways of di-n-decyl sulfone, contributing valuable knowledge to the field.
References
- Benchchem. (n.d.). Technical Support Center: Photodegradation of Disperse Red 73 and Stabilization Techniques.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Photocatalytic Tests of TiO2 Nanoparticles.
- ResearchGate. (n.d.). Photochemistry of Sulfoxides and Sulfones.
- Benchchem. (n.d.). Troubleshooting inconsistent results in Bi₂O₃ photocatalysis experiments.
- ResearchGate. (n.d.). (PDF) Photophysics and photochemistry of diphenyl sulfone. 2. Investigation of the S1 decay pathways.
- MDPI. (2022). Enhancing STEM Education by Integrating Research and Teaching in Photochemistry: An Undergraduate Chemistry Laboratory in Spectr.
- Semantic Scholar. (1972). The Photochemical Degradation of Diphenyl Sulfone-1-14C.
- ResearchGate. (n.d.). 117 questions with answers in PHOTODEGRADATION | Science topic.
- MDPI. (n.d.). The Study of an Ultraviolet Radiation Technique for Removal of the Indoor Air Volatile Organic Compounds and Bioaerosol.
- ResearchGate. (n.d.). Experimental setup used for samples' UV-irradiation studies with the....
- Guillet, J. (n.d.). FUNDAMENTAL PROCESSES IN THE UV DEGRADATION AND STABILIZATION OF POLYMERS.
- SIELC Technologies. (n.d.). Divinyl sulfone.
- MDPI. (n.d.). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.
- MDPI. (2023). Investigation on UV Degradation and Mechanism of 6:2 Fluorotelomer Sulfonamide Alkyl Betaine, Based on Model Compound Perfluorooctanoic Acid.
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Foam Formation with DI-N-DECYL SULPHONE
A Foreword from the Senior Application Scientist:
Welcome to the technical support guide for managing foam formation. This document is designed for researchers, scientists, and drug development professionals who are exploring the use of novel compounds, such as DI-N-DECYL SULPHONE, for foam control in experimental settings.
It is important to note that this compound is primarily recognized for its surfactant and emulsifying properties in cleaning and agricultural formulations.[1] Its application as a dedicated antifoaming agent in research and bioprocessing is not extensively documented in current literature. Therefore, this guide synthesizes the known chemical properties of this compound with established principles of foam control to provide a robust framework for troubleshooting. The methodologies outlined here are broadly applicable for evaluating any novel potential antifoaming agent.
Our approach is grounded in first principles: understanding the mechanism of foam formation and the physicochemical properties required for its disruption.[2][3][4] This guide will equip you with the knowledge to systematically diagnose and resolve foam-related issues, ensuring the integrity and efficiency of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when using a new or uncharacterized substance for foam control.
Q1: What is this compound and why might it be considered for foam control?
This compound is an organosulfur compound with the molecular formula C20H42O2S.[1][5][6][7] It is characterized by a sulfonyl functional group attached to two n-decyl chains.[1][8] Its known applications leverage its properties as a surfactant and emulsifier.[1] Surfactants can sometimes function as antifoaming agents if they possess specific properties, such as insolubility in the foaming medium and a lower surface tension than the medium itself, which allows them to spread at the air-liquid interface and disrupt foam lamellae.[3][4][9] The long decyl chains contribute to its hydrophobic nature, a key characteristic of many antifoaming agents.[4]
Q2: I've added this compound to my experiment, but foaming has increased. What is happening?
This is a common issue when a surfactant is misapplied as an antifoam. If this compound is soluble in your experimental medium, it can act as a foaming agent (stabilizer) rather than a foam inhibitor. Surfactants stabilize foam by forming a resilient film at the bubble interface.[10] An effective antifoam must be largely insoluble to work correctly.[3][11] You may be observing this pro-foaming effect if the concentration is too high or if the medium's properties (e.g., polarity, presence of other surfactants) promote its solubilization.
Q3: How do I determine the correct dosage for this compound?
The optimal concentration for any antifoam is system-dependent and must be determined empirically.[12] A dose-response experiment is critical. Start with a very low concentration (e.g., 1-10 ppm) and incrementally increase the dosage, observing the effect on foam formation.[13][14][15] The goal is to find the minimum effective concentration (MEC) that controls foam without negatively impacting your experimental system. Excessive amounts of an antifoam can be detrimental, potentially causing cytotoxicity in cell cultures or interfering with downstream processing.[12][13][16]
Q4: What are the key properties of an effective antifoaming agent?
An ideal antifoaming agent possesses the following characteristics:
-
Low Surface Tension: It must have a lower surface tension than the foaming liquid to spread effectively across the bubble surface.[3][4]
-
Insolubility: It must be insoluble in the medium it is defoaming.[3][11]
-
Dispersibility: It should be readily dispersible to be available at the air-liquid interface where foam forms.[3]
-
Chemical Inertness: It should not react with or interfere with the components of your experimental system.[17]
-
Persistence: It should remain effective over the duration of the experiment.[18]
Q5: Are there any safety precautions I should take when handling this compound?
Yes. According to available safety data, direct contact with this compound may cause skin and eye irritation.[1] Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as gloves and safety glasses.[19][20] It is also advised to avoid inhaling any dust or aerosols.[1] Always consult the material safety data sheet (MSDS) for the specific product you are using for comprehensive safety information.[19][20]
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using this compound or other novel compounds for foam control.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| No Reduction in Foam | 1. Insufficient Concentration: The dosage is below the minimum effective concentration (MEC). | Action: Gradually increase the concentration. Rationale: Antifoaming is a surface phenomenon; a critical concentration is needed to cover the air-liquid interface and destabilize foam bubbles.[13] |
| 2. Poor Dispersion/Insolubility: The agent is not adequately dispersed in the medium. It may be agglomerating or floating on the surface without interacting with the foam. | Action: Improve mixing or consider a different delivery solvent/emulsion. Rationale: An antifoam must be present as small, well-dispersed droplets to effectively enter the foam lamellae and cause rupture.[9] High shear mixing should be avoided as it can break emulsions.[21] | |
| 3. Chemical Incompatibility: The agent is being inactivated by or is reacting with components in the media. | Action: Conduct a compatibility study (see Protocol 2). Rationale: The complex nature of some media, especially in bioprocessing, can neutralize the effect of an antifoam.[12][22] | |
| Initial Foam Knockdown, but Foam Returns | 1. Antifoam Depletion: The agent is being consumed, adsorbed onto surfaces, or absorbed by cells over time. | Action: Implement a fed-batch or continuous dosing strategy instead of a single upfront addition. Rationale: This maintains a consistent, effective concentration of the antifoam in the system.[23] |
| 2. Chemical Degradation: The antifoam is not stable under the experimental conditions (e.g., pH, temperature). | Action: Verify the stability of this compound under your specific process conditions. Rationale: Changes in pH or temperature can alter the solubility and surface activity of a chemical agent. | |
| Negative Impact on Experiment (e.g., Cell Toxicity, Product Impurity) | 1. Excessive Concentration: The dosage used is too high, leading to off-target effects. | Action: Reduce the concentration to the determined MEC. Rationale: Many antifoams, especially at high concentrations, can have detrimental effects on biological systems or interfere with product quality.[16][22][24] |
| 2. Intrinsic Toxicity: The compound itself is toxic to the biological system being used. | Action: Screen for cytotoxicity at various concentrations (see Protocol 2). If toxicity is observed even at the MEC, an alternative foam control method should be sought. Rationale: It is crucial to decouple the antifoaming effect from any potential cytotoxic effects.[22][24] |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting foam control issues.
Caption: A systematic workflow for diagnosing and resolving foam control problems.
Part 3: Experimental Protocols & Data
Protocol 1: Determining Minimum Effective Concentration (MEC) of a Novel Antifoam
This protocol uses a sparging method to induce foam and determine the MEC of an antifoam agent.[18]
Materials:
-
Graduated cylinders (100 mL)
-
Air pump with a sparging stone
-
Your experimental medium (e.g., cell culture broth, reaction buffer)
-
Stock solution of this compound (e.g., 1% w/v in a suitable solvent like ethanol, then prepared as an emulsion if necessary)
-
Stopwatch
Procedure:
-
Prepare a series of graduated cylinders, each containing 50 mL of the experimental medium.
-
Add varying concentrations of the this compound stock solution to the cylinders to achieve final concentrations of 0, 1, 5, 10, 25, 50, and 100 ppm.
-
Place the sparging stone at the bottom of the "0 ppm" control cylinder and start the air pump at a fixed flow rate that generates significant foam.
-
Record the maximum foam height reached after 2 minutes.
-
Repeat steps 3 and 4 for each concentration, using a clean, dry sparging stone for each.
-
The MEC is the lowest concentration that effectively suppresses foam formation to an acceptable level.
Hypothetical Data Presentation:
| Concentration of this compound (ppm) | Maximum Foam Height (mL) | Observations |
| 0 (Control) | 45 | Rapid, stable foam formation. |
| 1 | 40 | Slight reduction in foam stability. |
| 5 | 25 | Noticeable reduction, but foam still present. |
| 10 | 5 | Significant foam knockdown. |
| 25 | <2 | Foam collapses almost immediately. |
| 50 | <2 | Complete foam suppression. |
| 100 | <2 | Complete foam suppression. |
Protocol 2: Assessing Biocompatibility and Impact on Cell Growth
This protocol is essential for applications in cell culture and fermentation.[12][22][24]
Materials:
-
Your specific cell line (e.g., CHO, E. coli)
-
Appropriate culture medium and vessels (e.g., shake flasks, microplates)
-
Cell counting equipment (e.g., hemocytometer, automated cell counter)
-
This compound stock solution
-
Incubator with appropriate temperature and atmospheric controls
Procedure:
-
Prepare cell cultures in multiple flasks or wells.
-
To triplicate cultures, add this compound to final concentrations of 0 (control), MEC, 2x MEC, and 10x MEC.
-
Culture the cells under standard conditions for your protocol (e.g., 72 hours).
-
At regular intervals (e.g., every 24 hours), take samples from each flask.
-
Measure the viable cell density (VCD) and viability for each sample.
-
If applicable, at the end of the culture, measure the yield of your product of interest (e.g., recombinant protein).
-
Compare the growth curves and final product titer between the control and the antifoam-treated groups.
Data Interpretation:
-
No significant difference between the control and MEC groups indicates good biocompatibility at the effective concentration.
-
A dose-dependent decrease in VCD or product yield suggests a toxic or inhibitory effect.[22][24]
Visualizing the Mechanism of Action
The effectiveness of an antifoam agent is predicated on its ability to enter the bubble film (lamella), spread, and ultimately cause it to rupture.
Caption: The three-step mechanism of chemical foam destruction.[2][25]
References
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This compound Chemical Properties and Usage. LookChem. [Link]
-
Mechanism of Anti-foaming agent. defoamers-antifoam. [Link]
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Antifoaming Agents: How Do They Work? Applied Material Solutions. [Link]
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How Do Antifoaming Agents Work. Polywill. [Link]
-
Antifoaming agents and mechanisms. Fiveable. [Link]
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This compound | CAS#:111530-37-1. Chemsrc. [Link]
-
The Mechanism of Action of Antifoams. Science Alert. [Link]
-
Antifoam efficiency of selected materials on culture medium-foam height. ResearchGate. [Link]
-
Foaming Control / Troubleshooting. ResearchGate. [Link]
-
How to Use Antifoam in Bioreactor Cultures. Cestaro. [Link]
-
How to Troubleshoot Foam Formation in ETP Reactors. Netsol Water. [Link]
-
Representative viable cell density of cultures from five antifoams. ResearchGate. [Link]
-
How do you dilute Antifoam? YunCang. [Link]
-
Defoamer Performance Testing: Standard Methods and Procedures. INVINO. [Link]
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Antifoaming and Defoaming Evaluation Procedures. Tramfloc, Inc. [Link]
-
Impact of media and antifoam selection on monoclonal antibody production and quality. NIH. [Link]
-
Foam Making. Prof Steven Abbott. [Link]
-
Beyond de-foaming: the effects of antifoams on bioprocess productivity. NIH. [Link]
- Sulfated/sulfonated surfactants.
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Sulfone. Wikipedia. [Link]
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Essential Technical Specifications of the Best Anti Foaming Agent. Yixing Cleanwater. [Link]
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Producing a foam | Class experiment. RSC Education. [Link]
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Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. Enviro Wiki. [Link]
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Defoamer. Wikipedia. [Link]
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Siltech® Foam Control Compounds. Siltech. [Link]
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Sulfonates – Knowledge and References. Taylor & Francis. [Link]
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Experiments for Foam Model Development and Validation. OSTI.GOV. [Link]
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Surfactants. The Essential Chemical Industry. [Link]
- Sulfone polymer foam produced with aqueous blowing agent.
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PROGILINE® FI Foam Inhibitors. Shrieve Chemical. [Link]
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Silicone antifoam and defoamer solutions for aggressive foam control. AB Specialty Silicones. [Link]
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(PDF) Vinyl Sulfone: A Multi-Purpose Function in Proteomics. ResearchGate. [Link]
- Foam control composition and method for controlling foam in aqueous systems.
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Recent Advancements in Polyphenylsulfone Membrane Modification Methods. MDPI. [Link]
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Diphenyl sulfone. Wikipedia. [Link]
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(PDF) Foam control. ResearchGate. [Link]
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Candidate List of substances of very high concern for Authorisation. ECHA. [Link]
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"temperature effects on DI-N-DECYL SULPHONE surfactant performance"
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals utilizing DI-N-DECYL SULPHONE in their experiments. As a non-ionic surfactant with a unique sulfone headgroup, its performance is intrinsically linked to temperature. This document provides in-depth troubleshooting advice and foundational knowledge to anticipate and resolve challenges related to temperature variations. Please note that while specific experimental data for this compound is limited in public literature, the principles outlined here are derived from the established chemistry of sulfones and surfactants, providing a robust framework for your experimental design.
Section 1: Frequently Asked Questions (FAQs) & Fundamental Concepts
This section addresses common questions regarding the fundamental behavior of this compound, focusing on the causal mechanisms behind its temperature-dependent properties.
Q1: What is this compound and why is its chemical structure significant?
A1: this compound is a non-ionic surfactant. Its structure consists of a central, polar sulfonyl group (SO₂) flanked by two long, non-polar n-decyl chains (C₁₀H₂₁).[1][2] This symmetrical, non-ionic nature distinguishes it from more common surfactants like sulfates or sulfonates. The sulfone group provides excellent thermal and chemical stability, while the long alkyl chains create a strongly hydrophobic character.[1][3] This structure is particularly relevant in applications requiring stable emulsification or dispersion in demanding temperature or chemical environments. The related vinyl sulfone motif has been explored in drug design, suggesting the potential for sulfone-based compounds in pharmaceutical applications.[4][5][6]
Q2: How does temperature generally affect the solubility of this compound?
Q3: What is the Krafft Temperature, and how is it relevant for this compound?
A3: The Krafft temperature (Tₖ) is the minimum temperature at which a surfactant can form micelles. Below the Krafft temperature, the maximum solubility of the surfactant is very low. Above the Krafft temperature, the solubility increases sharply, and micelles can form. For a surfactant like this compound with two long decyl chains, the hydrophobic character is significant, which typically leads to a higher Krafft temperature in water.
-
Troubleshooting Insight: If you observe that your this compound solution is cloudy or has precipitated at room temperature, it is likely you are below its Krafft temperature. Heating the solution gently should lead to clarification as it crosses the Tₖ and micelles begin to form.
Q4: How is the Critical Micelle Concentration (CMC) of this compound expected to change with temperature?
A4: The effect of temperature on the Critical Micelle Concentration (CMC) is complex and results from two opposing effects.[8]
-
Dehydration of the Headgroup: As temperature increases, the hydrogen bonds between water and the polar sulfone headgroup can be disrupted. This dehydration makes the surfactant less soluble, favoring micellization and thus lowering the CMC.
-
Disruption of Water Structure around Tails: Increased thermal energy disrupts the structured "iceberg" water layer surrounding the hydrophobic decyl chains. This makes it more energetically favorable for the surfactant monomers to remain in the bulk solution, thus increasing the CMC.
The interplay of these two factors often results in a U-shaped curve for the CMC vs. temperature plot, where the CMC value is at a minimum at a specific temperature.[9] For many surfactants, the CMC initially decreases with a rise in temperature before eventually increasing at higher temperatures.[10]
Q5: What is the thermal stability of this compound? At what point should I worry about degradation?
A5: Sulfone compounds are known for their excellent thermal stability.[1] Studies on similar acyclic aliphatic sulfones indicate that the onset of thermal decomposition typically occurs at temperatures above 350°C.[3] The reported boiling point for this compound is 445.9°C at 760 mmHg.[1][11][12] For most biochemical and drug development applications, which are conducted well below 100°C, thermal degradation of the surfactant itself is not a primary concern. However, it's important to consider the stability of the other molecules in your formulation.
Section 2: Troubleshooting Guide for Experimental Challenges
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem/Observation | Potential Cause | Troubleshooting Steps & Explanation |
| Precipitate or Cloudiness in Solution at Low/Room Temperature | Operating below the Krafft temperature. | 1. Gently warm the solution while stirring. The temperature at which the solution becomes clear is the Krafft temperature. 2. Causality: Below the Tₖ, the solubility of individual surfactant molecules (monomers) is limited. Above Tₖ, solubility dramatically increases as the system can now form micelles.[13] |
| Inconsistent Surface Tension Readings Across Experiments | Temperature fluctuations between measurements. | 1. Use a thermostatted/jacketed vessel for your sample and allow it to equilibrate for at least 15-20 minutes before measuring. 2. Causality: Surfactant adsorption at the air-water interface is a temperature-dependent process. Even minor temperature shifts can alter the surface concentration and packing of surfactant molecules, leading to different surface tension values.[14] |
| Poor Emulsification or Dispersion Performance | 1. Operating too far from the optimal temperature for micellization (minimum CMC). 2. Insufficient surfactant concentration. | 1. Systematically test performance at a range of temperatures (e.g., 25°C, 37°C, 50°C) to find the optimal point. 2. Ensure your working concentration is significantly above the expected CMC at that temperature. 3. Causality: Emulsification relies on the presence of micelles to encapsulate the dispersed phase. Performance is often optimal at the temperature where the CMC is lowest, as micelle formation is most favorable.[15] |
| Foaming Increases/Decreases Unexpectedly with Temperature | Temperature directly impacts both foam formation and stability. | 1. Characterize foaming at different temperatures if it is a critical parameter. 2. Causality: Generally, foaming ability can increase with temperature due to lower viscosity and surface tension. However, foam stability often decreases at higher temperatures because the liquid drains from the foam lamellae more quickly.[16] |
| Formulation Becomes Unstable After Long-Term Storage at Elevated Temperatures | Potential hydrolysis or oxidation, especially if in an aqueous solution with dissolved oxygen. | 1. Prepare solutions using deoxygenated buffers/water if long-term stability at high temperatures is required. 2. Store formulations under an inert atmosphere (e.g., nitrogen or argon). 3. Causality: While the sulfone group is very stable, the presence of dissolved oxygen can accelerate the degradation of some sulfonate surfactants at elevated temperatures, a principle that may have relevance here.[17][18] |
Section 3: Experimental Protocols & Methodologies
Protocol 1: Determination of Critical Micelle Concentration (CMC) vs. Temperature
This protocol describes the use of surface tensiometry to determine the CMC of this compound at various temperatures.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in the desired aqueous buffer. Ensure the surfactant is fully dissolved, warming gently if necessary (ensure you are above the Krafft temperature).
-
Temperature Equilibration: Set the jacketed vessel of the surface tensiometer to the first target temperature (e.g., 25°C). Place a known volume of buffer in the vessel and allow it to equilibrate.
-
Initial Measurement: Measure the surface tension of the pure buffer.
-
Titration: Add small, precise aliquots of the surfactant stock solution to the buffer. After each addition, allow the solution to equilibrate for 2-5 minutes before measuring the surface tension.
-
Data Collection: Continue the titration until the surface tension value reaches a plateau and remains relatively constant despite further additions.
-
Repeat for Other Temperatures: Repeat steps 2-5 for all other desired temperatures (e.g., 35°C, 45°C, 55°C).
-
Data Analysis: For each temperature, plot surface tension (γ) versus the logarithm of the surfactant concentration (log C). The data should show two distinct linear regions. The CMC is the concentration at the point where these two lines intersect.[15]
Diagram: CMC Determination Workflow
Caption: Workflow for determining CMC at multiple temperatures.
Protocol 2: Visual Determination of the Krafft Temperature (Tₖ)
This protocol provides a simple, visual method to estimate the Krafft temperature.
Methodology:
-
Solution Preparation: Prepare a series of solutions of this compound in your desired buffer at a concentration known to be above the CMC (e.g., 5-10 times the expected CMC).
-
Cooling: Place the solutions in a cooling bath (e.g., ice-water) and allow them to cool until a precipitate forms or the solution becomes visibly cloudy.
-
Heating: Transfer the solutions to a transparent, stirred, and jacketed vessel connected to a heating circulator with a calibrated thermometer or probe immersed in the sample.
-
Observation: Begin heating the solution slowly (e.g., 0.5 - 1°C per minute) with constant stirring.
-
Krafft Point Determination: Record the temperature at which the solution becomes completely clear. This is the Krafft temperature.
-
Verification: Cool the solution again to confirm that precipitation reoccurs.
Diagram: Relationship between Temperature, Solubility, and Micelles
Caption: The Krafft Point is the critical temperature for micelle formation.
Section 4: References
-
LookChem. This compound - 111530-37-1. [Link]
-
ResearchGate. Thermal Stability of Petroleum Sulfones | Request PDF. [Link]
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ResearchGate. (PDF) Effect of sulfonation degree on molecular weight, thermal stability, and proton conductivity of poly(arylene ether sulfone)s membrane. [Link]
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National Center for Biotechnology Information. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. [Link]
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ResearchGate. The influence of sulfonation degree on the thermal behaviour of sulfonated poly(arylene ethersulfone)s | Request PDF. [Link]
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ResearchGate. The effects of temperature on surfactant solution: A molecules dynamics simulation. [Link]
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National Center for Biotechnology Information. The performance of surfactant mixtures at low temperatures. [Link]
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Chemsrc. This compound | CAS#:111530-37-1. [Link]
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Wikipedia. Critical micelle concentration. [Link]
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ResearchGate. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions. [Link]
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ResearchGate. Description of Temperature Dependence of Critical Micelle Concentration | Request PDF. [Link]
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MDPI. Experimental and Thermodynamic Study on the Temperature-Dependent Surface Activity of Some Polyether Siloxane Surfactants at the Water–Air Interface. [Link]
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National Center for Biotechnology Information. Effect of counterions on surface and foaming properties of dodecyl sulfate. [Link]
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Kibron. Critical Micelle Concentration. [Link]
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ResearchGate. Effect of Temperature on Foaming Ability and Foam Stability of Typical Surfactants Used for Foaming Agent | Request PDF. [Link]
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ResearchGate. (PDF) Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. [Link]
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NIST Technical Series Publications. Critical micelle concentrations of aqueous surfactant systems. [Link]
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National Center for Biotechnology Information. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
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MDPI. Divinyl Sulfone Cross-Linked Cyclodextrin-Based Polymeric Materials: Synthesis and Applications as Sorbents and Encapsulating Agents. [Link]
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ResearchGate. Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
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FIRP Booklet. SURFACTANTS Types and Uses. [Link]
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ResearchGate. Synthesis and Properties of Sodium Dodecyl Sulfate-Derived Multifunctional Surfactants. [Link]
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National Center for Biotechnology Information. The vinyl sulfone motif as a structural unit for novel drug design and discovery. [Link]
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LookChem. Sodium Decyl Sulfate (CAS 142-87-0). [Link]
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National Center for Biotechnology Information. Dipeptide vinyl sulfones suitable for intracellular inhibition of dipeptidyl peptidase I. [Link]
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ResearchGate. Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution | Request PDF. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. echemi.com [echemi.com]
- 12. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. The performance of surfactant mixtures at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Critical Micelle Concentration - Kibron [kibron.com]
- 16. researchgate.net [researchgate.net]
- 17. Long-Term Thermal Stability of Ionic Surfactants for Improving Oil Production at High-Salinity High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Precipitation of DI-N-DECYL SULPHONE in Aqueous Solutions
Welcome to the technical support center for DI-N-DECYL SULPHONE. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This compound, a highly hydrophobic molecule, frequently presents precipitation issues in aqueous experimental settings. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you maintain its solubility and ensure the success of your experiments.
I. Understanding the Challenge: Physicochemical Properties of this compound
This compound (C₂₀H₄₂O₂S) is characterized by two long, non-polar decyl chains attached to a polar sulfonyl group.[1][2][3] This structure results in a high degree of hydrophobicity, making it poorly soluble in aqueous solutions. Key properties influencing its solubility are summarized in the table below.
| Property | Value | Implication for Aqueous Solubility |
| Molecular Formula | C₂₀H₄₂O₂S | Large molecule with a significant non-polar component. |
| Molecular Weight | 346.61 g/mol [2][4][5] | Higher molecular weight can contribute to lower solubility. |
| LogP | 7.76340[4] | Indicates very high hydrophobicity and a strong preference for non-polar environments over water. |
| Boiling Point | 445.9°C at 760 mmHg[1][4] | High boiling point suggests strong intermolecular forces. |
| Water Solubility | Not explicitly defined in available literature, but expected to be very low. | Prone to precipitation in aqueous media. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubility of this compound.
Q1: Why does my this compound precipitate out of my aqueous buffer?
A1: Precipitation, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium.[6] This is primarily due to its highly hydrophobic nature, driven by the two long decyl chains. When a concentrated stock solution in an organic solvent is diluted into an aqueous buffer, the organic solvent is dispersed, leaving the non-polar this compound molecules exposed to a polar environment. To minimize their interaction with water, they aggregate and form a solid precipitate.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in a water-miscible organic solvent in which this compound is freely soluble.[7] Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Dimethylformamide (DMF)
These solvents can effectively solvate the hydrophobic decyl chains, allowing for a concentrated stock solution that can be carefully diluted into your aqueous experimental system.
Q3: Can I just filter out the precipitate and use the remaining solution?
A3: It is strongly advised against this practice. Filtering out the precipitate will lead to an unknown and unquantifiable final concentration of your compound in the solution. This will compromise the accuracy and reproducibility of your experimental results. The better approach is to address the root cause of the precipitation.
Q4: Does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[8] Therefore, preparing your solutions at the temperature of your experiment, for instance, by pre-warming your media, can help prevent precipitation that might occur when moving from a warmer to a colder environment.[6]
III. Troubleshooting Guide: Preventing and Resolving Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound.
Issue: Immediate Precipitation Upon Dilution of Stock Solution
If you observe immediate cloudiness or solid formation upon adding your this compound stock solution to your aqueous buffer, consider the following troubleshooting steps. The workflow below illustrates a logical approach to resolving this issue.
Caption: Troubleshooting workflow for immediate precipitation.
1. Reduce the Final Concentration
-
Causality: The most common reason for precipitation is that the final concentration of this compound exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of the compound. If the required concentration is not negotiable, you will need to employ solubility enhancement techniques.
2. Optimize the Dilution Method
-
Causality: Adding a concentrated stock solution directly into a large volume of aqueous buffer can create localized areas of high concentration, leading to rapid precipitation.[7]
-
Solution: Employ a stepwise or serial dilution method. This involves diluting the stock solution in smaller, incremental steps. Additionally, add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even dispersion.
3. Utilize a Co-solvent System
-
Causality: The presence of a small amount of a water-miscible organic solvent in the final solution can significantly increase the solubility of hydrophobic compounds.[9]
-
Solution: Retain a small percentage of the organic solvent from your stock solution (e.g., 0.1-1% DMSO) in the final aqueous solution.[7] Be sure to verify that this concentration of co-solvent does not adversely affect your experimental system.
4. Incorporate a Surfactant
-
Causality: Surfactants form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate this compound, effectively shielding it from the aqueous environment and increasing its solubility.
-
Solution: Add a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to your aqueous buffer before adding the this compound stock solution. The optimal concentration of the surfactant will need to be determined empirically but typically ranges from 0.01% to 0.1%.
Issue: Precipitation Over Time in Long-Term Experiments
For experiments that run for extended periods, you may observe precipitation even if the initial solution was clear.
Caption: Troubleshooting workflow for delayed precipitation.
1. Control for Evaporation
-
Causality: In long-term cultures or experiments, evaporation of water from the medium can increase the concentration of all solutes, including this compound, potentially pushing it beyond its solubility limit.[6]
-
Solution: Ensure proper humidification in incubators. For plate-based assays, use low-evaporation lids or seal the plates with gas-permeable membranes.
2. Monitor and Control pH
-
Causality: While this compound itself is not ionizable, changes in the pH of the medium can affect the solubility of other components, which in turn could influence the stability of the compound in solution. For example, in cell culture, metabolic activity can alter the pH of the medium.[6]
-
Solution: Monitor the pH of your experimental medium. If significant shifts are observed, more frequent media changes or the use of a more robust buffering system may be necessary.
3. Consider Complexation with Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble.
-
Solution: Incorporate a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), into your aqueous buffer. The molar ratio of cyclodextrin to this compound will need to be optimized for your specific application.
IV. Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Working Solution
This protocol details the preparation of a 100 µM working solution of this compound in a standard aqueous buffer, utilizing a co-solvent and optimized dilution method.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out an appropriate amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a 100 mM stock solution.
-
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, brief sonication in a water bath can be used.
-
-
Create an Intermediate Dilution:
-
Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C).
-
To a sterile microcentrifuge tube, add 990 µL of the pre-warmed aqueous buffer.
-
Add 10 µL of the 100 mM this compound stock solution to the buffer. This creates a 1 mM intermediate solution with 1% DMSO.
-
Immediately vortex the tube for 30 seconds to ensure thorough mixing.
-
-
Prepare the Final Working Solution:
-
To a new sterile tube, add 900 µL of the pre-warmed aqueous buffer.
-
Add 100 µL of the 1 mM intermediate solution. This results in a final 100 µM working solution containing 0.1% DMSO.
-
Vortex for 30 seconds. The solution should be clear.
-
Protocol 2: Determining Maximum Aqueous Solubility (Shake-Flask Method)
This protocol provides a basic method to estimate the maximum solubility of this compound in your specific aqueous buffer.[7]
Materials:
-
This compound powder
-
Your aqueous buffer of interest
-
Glass vials with screw caps
-
Orbital shaker
-
Centrifuge or 0.22 µm syringe filters
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial (e.g., 1-2 mg).
-
Add a known volume of your aqueous buffer (e.g., 1 mL).
-
Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
-
-
Separate Undissolved Compound:
-
After incubation, carefully remove the vial. You should see undissolved solid at the bottom.
-
Separate the solid from the supernatant by either:
-
Centrifuging the vial at high speed (e.g., 10,000 x g) for 15 minutes.
-
Filtering the solution through a 0.22 µm syringe filter. Be sure to use a filter material compatible with your buffer and any co-solvents.
-
-
-
Quantify the Dissolved Compound:
-
Carefully collect the clear supernatant.
-
Determine the concentration of this compound in the supernatant using a suitable and validated analytical method. This concentration represents the maximum solubility under those conditions.
-
V. References
-
LookChem. This compound. [Link]
-
Chemsrc. This compound | CAS#:111530-37-1. [Link]
-
ResearchGate. (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. [Link]
-
MDPI. Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. [Link]
-
Canadian Science Publishing. Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. [Link]
-
R Discovery. Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. [Link]
-
Canadian Science Publishing. Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed vs. predicted values based. [Link]
-
PubChem. Divinyl sulfone | C4H6O2S | CID 6496. [Link]
-
Wikipedia. Diphenyl sulfone. [Link]
-
ACP. Factors affecting precipitation formation and precipitation susceptibility of marine stratocumulus with variable above- and below-cloud aerosol concentration. [Link]
-
MDPI. Analysis of Precipitation Change and Its Influencing Factors Around the Lop Nor Salt Flat. [Link]
-
PubChem. 1-(Decane-1-sulfonyl)decane | C20H42O2S | CID 19089489. [Link]
Sources
- 1. Cas 111530-37-1,this compound | lookchem [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 1-(Decane-1-sulfonyl)decane | C20H42O2S | CID 19089489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study of Dialkyl Sulfone Surfactants for Advanced Formulations
For researchers, scientists, and drug development professionals, the selection of surfactants is a critical decision that profoundly impacts the stability, efficacy, and safety of formulations. While traditional anionic and non-ionic surfactants are well-characterized, the exploration of novel surfactant architectures continues to be a frontier in formulation science. This guide provides an in-depth comparative analysis of a promising, yet less-explored class of surfactants: dialkyl sulfones . We will objectively compare their hypothesized performance with two industry-standard alternatives, the anionic surfactant Sodium Lauryl Sulfate (SLS) and the non-ionic, eco-friendly surfactant Coco Glucoside , a representative Alkyl Polyglucoside (APG). This comparison is supported by a proposed synthesis for a model dialkyl sulfone surfactant and established experimental data for the alternatives.
Introduction to the Surfactant Classes
Surfactants, or surface-active agents, are amphiphilic molecules that possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This unique structure allows them to adsorb at interfaces, reducing surface and interfacial tension, and to form micelles in solution. These properties are fundamental to their roles as detergents, emulsifiers, wetting agents, and solubilizers.
Dialkyl Sulfone Surfactants: A Novel Architecture
Dialkyl sulfone surfactants are characterized by a sulfonyl group (-SO₂-) linking two alkyl chains. One of these chains is typically a long, hydrophobic tail, while the other can be a shorter chain or a functionalized group that contributes to the molecule's overall amphiphilicity. The sulfone group is highly polar and a strong hydrogen bond acceptor, which imparts hydrophilicity. Unlike their more common sulfonate and sulfate cousins, the sulfone group is not ionic, rendering these surfactants non-ionic. This non-ionic character is anticipated to confer advantages in terms of reduced skin irritation and greater compatibility with a wider range of active pharmaceutical ingredients (APIs) and excipients.
For the purpose of this guide, we will consider a model dialkyl sulfone surfactant: Dodecyl Methyl Sulfone .
Sodium Lauryl Sulfate (SLS): The Anionic Workhorse
Sodium Lauryl Sulfate (SLS) is an anionic surfactant that has been a staple in the pharmaceutical and personal care industries for decades.[1] Its structure consists of a 12-carbon alkyl chain (lauryl) attached to a sulfate head group. As an anionic surfactant, it carries a negative charge, which makes it an excellent detergent and foaming agent.[1] However, this ionic nature can also lead to interactions with other charged molecules and has been associated with a higher potential for skin irritation compared to non-ionic surfactants.[2]
Coco Glucoside: The Mild, Green Alternative
Coco Glucoside is a non-ionic surfactant belonging to the Alkyl Polyglucoside (APG) family.[3] It is derived from renewable resources, typically coconut oil (providing the "coco" alkyl chains) and glucose (from corn or potato).[3][4] Coco Glucoside is known for its excellent mildness, making it a preferred choice for sensitive skin and baby products.[4] It is readily biodegradable and offers good foaming and cleansing properties, often used as a primary or co-surfactant in "sulfate-free" formulations.[5][6]
Synthesis of a Model Dialkyl Sulfone Surfactant: Dodecyl Methyl Sulfone
To facilitate a meaningful comparison, we propose a straightforward and scalable synthesis for our model dialkyl sulfone surfactant, Dodecyl Methyl Sulfone. This two-step synthesis is based on well-established principles of organic chemistry.
Proposed Synthetic Pathway
The synthesis of Dodecyl Methyl Sulfone can be achieved via a two-step process starting from readily available precursors: 1-bromododecane and dimethyl disulfide.
Caption: Proposed two-step synthesis of Dodecyl Methyl Sulfone.
Experimental Protocol
Step 1: Synthesis of Dodecyl Methyl Sulfide
-
Rationale: This step involves the nucleophilic substitution of the bromide in 1-bromododecane by a methyl thiolate anion generated in situ from the reduction of dimethyl disulfide. Sodium borohydride is a mild and effective reducing agent for this purpose.
-
Materials: 1-Bromododecane, Dimethyl disulfide, Sodium borohydride, Ethanol (solvent).
-
Procedure:
-
In a round-bottom flask, dissolve dimethyl disulfide in ethanol.
-
Cool the solution in an ice bath and slowly add sodium borohydride.
-
Stir the mixture for 30 minutes to ensure the complete formation of the methyl thiolate.
-
Add 1-bromododecane to the reaction mixture and allow it to warm to room temperature.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude dodecyl methyl sulfide.[7]
-
Purify the product by vacuum distillation or column chromatography.
-
Step 2: Oxidation of Dodecyl Methyl Sulfide to Dodecyl Methyl Sulfone
-
Rationale: The sulfide is oxidized to a sulfone using a green and efficient oxidizing agent, hydrogen peroxide, in the presence of a catalyst. Tungsten-based catalysts are known to be highly effective for this transformation.[8][9]
-
Materials: Dodecyl Methyl Sulfide, Hydrogen peroxide (30% aqueous solution), Sodium tungstate (catalyst), Acetonitrile (solvent).
-
Procedure:
-
Dissolve the purified dodecyl methyl sulfide in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of sodium tungstate.
-
Slowly add hydrogen peroxide to the mixture while maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 12-24 hours until the oxidation is complete (monitored by TLC).
-
Add a saturated solution of sodium sulfite to quench any remaining hydrogen peroxide.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, dodecyl methyl sulfone. The product can be further purified by recrystallization.[10][11]
-
Comparative Performance Data
The following table summarizes the key performance metrics for our model dialkyl sulfone surfactant (with hypothesized values based on its structure) and the two reference surfactants, SLS and Coco Glucoside.
| Performance Metric | Dodecyl Methyl Sulfone (Hypothesized) | Sodium Lauryl Sulfate (SLS) | Coco Glucoside (APG) | Test Method |
| Chemical Structure | C₁₂H₂₅SO₂CH₃ | C₁₂H₂₅OSO₃Na | C₈-₁₄ Alkyl-(Glucose)₁.₄ | - |
| Type | Non-ionic | Anionic | Non-ionic | - |
| Critical Micelle Concentration (CMC) | ~1-5 mM | ~8 mM[12][13] | ~1-3 mM | Surface Tensiometry, Conductivity |
| Surface Tension at CMC (γCMC) | ~30-35 mN/m | ~38-40 mN/m[12] | ~27-29 mN/m[14] | Du Noüy Ring or Wilhelmy Plate Method |
| Foaming Ability (Initial Foam Height) | Moderate | High[1] | Moderate to High[5][6] | Ross-Miles Method (ASTM D1173) |
| Foam Stability | Moderate | High | High | Ross-Miles Method (ASTM D1173) |
| Mildness/Irritation Potential | Low | High | Very Low[4] | In vitro skin models (e.g., EpiDerm™) |
| Biodegradability | Expected to be readily biodegradable | Readily biodegradable | Readily biodegradable[3] | OECD 301 series |
Discussion of Comparative Performance
Critical Micelle Concentration (CMC) and Surface Tension Reduction
The Critical Micelle Concentration (CMC) is a measure of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to form micelles and achieve maximum surface tension reduction.[13] We hypothesize that Dodecyl Methyl Sulfone will have a CMC in a similar range to Coco Glucoside, and potentially lower than SLS. This is because the non-ionic nature of the sulfone headgroup would not experience the electrostatic repulsion that the anionic sulfate headgroups of SLS do, which can make micellization less favorable.
Surface tension at the CMC (γCMC) reflects the effectiveness of a surfactant in reducing the surface tension of water. Coco Glucoside is known for its excellent ability to lower surface tension. We anticipate that Dodecyl Methyl Sulfone will also be highly effective, likely achieving a γCMC lower than that of SLS, due to the strong hydrogen bonding capabilities of the sulfone group with water molecules at the interface.
Foaming Properties
Foaming is a key attribute for many applications. SLS is renowned for its high, stable foam.[1] Coco Glucoside also produces a good quality, stable foam.[5][6] For Dodecyl Methyl Sulfone, we predict moderate foaming ability. While the non-ionic headgroup will contribute to foam formation, it may not be as voluminous as that produced by the electrostatically stabilized foam of SLS.
Mildness and Biocompatibility
A significant anticipated advantage of dialkyl sulfone surfactants is their mildness. The absence of an ionic charge is expected to result in a much lower potential for skin and eye irritation compared to SLS.[2] In this regard, its performance would be more akin to the very mild Coco Glucoside.[4] This makes dialkyl sulfones a compelling option for formulations intended for sensitive skin, prolonged contact applications, and in drug delivery systems where biocompatibility is paramount.
Experimental Protocols for Performance Evaluation
To validate the hypothesized properties of a novel surfactant like Dodecyl Methyl Sulfone and to perform a direct comparison with established surfactants, a series of standardized experimental protocols should be employed.
Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC)
Caption: Workflow for determining CMC and γCMC.
Evaluation of Foaming Properties (Ross-Miles Method)
Caption: Workflow for the Ross-Miles foam test.
Conclusion and Future Outlook
This comparative guide introduces dialkyl sulfone surfactants as a promising class of non-ionic surfactants with the potential for high performance and excellent mildness. Based on their molecular structure, we hypothesize that they can offer a compelling balance of surface activity and biocompatibility, positioning them as a valuable alternative to both traditional anionic surfactants like SLS and other non-ionic surfactants.
While further experimental validation of the properties of dialkyl sulfone surfactants is necessary, the proposed synthetic route and the comparative framework presented here provide a solid foundation for future research and development. For scientists and professionals in drug development and formulation science, the exploration of novel surfactant architectures like dialkyl sulfones opens up new possibilities for creating safer, more effective, and more stable products.
References
- Study on Foam Properties of Alkyl Polyglucoside Series Surfactants. (URL not available)
- Foaming for Formulators: Coco-glucoside. Cosmetics & Toiletries. (2021). (URL not available)
- Coco Glucoside - An Eco-friendly Surfactant For Cosmetics & Skin Care. (2018). (URL not available)
- COCO GLUCOSIDE.
- Coco Glucoside: What Is It, Its Uses & Is It Safe for You?
- COCO-GLUCOSIDE. Farmalabor Materie Prime. (2024). (URL not available)
- Study on influence of Co-Solvent on the Critical Micelle Concentration (CMC) of aqueous sodium lauryl sulphate solution by conductance & surface tension measurement. (URL not available)
- CMCS OF SLS IN DIFFERENT SOLUTION SYSTEMS.
- Understanding the Role of Sodium Lauryl Sulfate on the Biorelevant Solubility of a Combination of Poorly Water-Soluble. Journal of Pharmacy & Pharmaceutical Sciences. (2019).
- Sodium Lauryl Sulfate (SLS) vs.
- Sodium Lauryl Sulfate Market Size & Share | Industry Trends & Forecast 2030. (2025). (URL not available)
- Sodium Lauryl Sulfate (SLS) Business Research Report 2024. GlobeNewswire. (2024).
- Sodium Lauryl Sulfate (SLS) Decade Long Trends, Analysis and Forecast 2025-2033. (2025). (URL not available)
- Sodium Lauryl Sulfate. MakingCosmetics Inc. (URL not available)
- D
- SAFETY DATA SHEET COCO GLUCOSIDE. Natural Bulk Supplies. (URL not available)
- Critical micelle concentr
- 22285_001_en_ COCO-GLUCOSIDE. Farmalabor Materie Prime. (2024). (URL not available)
- Surface tension versus concentration of individual surfactants.
- Dodecyl methyl sulfide synthesis. ChemicalBook. (URL not available)
- Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL not available)
- New Odorless Method for the Corey—Kim and Swern Oxidations Utilizing Dodecyl Methyl Sulfide (Dod-S-Me).
- Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. PMC - NIH. (URL not available)
- Sulfone synthesis by oxidation. Organic Chemistry Portal. (URL not available)
- Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry (RSC Publishing). (URL not available)
- Methyl sulfones patented technology retrieval search results.
- A reagent to access methyl sulfones. PMC - NIH. (2025).
- Versatile Synthesis of Drug-like Methyl Sulfones For Medicinal Chemistry. Enamine. (URL not available)
- A New Reagent to Access Methyl Sulfones. ChemRxiv. (2024).
Sources
- 1. nbinno.com [nbinno.com]
- 2. ulprospector.com [ulprospector.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. satopradhan.com [satopradhan.com]
- 5. zenstore.it [zenstore.it]
- 6. Coco Glucoside - An Eco-friendly Surfactant For Cosmetics & Skin Care [newdirectionsaromatics.com]
- 7. Dodecyl methyl sulfide synthesis - chemicalbook [chemicalbook.com]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
- 10. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Purity of DI-N-DECYL SULPHONE Samples
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical research and advanced material science, the purity of a chemical entity is not merely a quantitative measure; it is the bedrock of experimental reproducibility and the ultimate determinant of a product's safety and efficacy. DI-N-DECYL SULPHONE (CAS 111530-37-1), a sulfone compound with two decyl groups attached to a sulfonyl group, is increasingly utilized in various formulations for its surfactant and emulsifying properties, as well as its thermal and chemical stability.[1] Ensuring the purity of this compound is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, or compromised material integrity.
This guide provides an in-depth, comparative analysis of the essential analytical techniques for validating the purity of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to provide a comprehensive and trustworthy resource.
Understanding the Impurity Profile: A Necessary First Step
Before embarking on any analytical validation, it is crucial to anticipate the potential impurities in a this compound sample. These can originate from several sources:
-
Starting Materials: Unreacted didecyl sulfide or didecyl sulfoxide are common precursors and potential impurities.[1]
-
Reaction Byproducts: The oxidation of didecyl sulfide to the sulfone can sometimes be incomplete, leading to the presence of the corresponding sulfoxide. Furthermore, depending on the synthetic route, byproducts from the oxidizing agent may be present.[2]
-
Degradation Products: Although this compound exhibits good stability, improper storage conditions (e.g., exposure to extreme heat or UV radiation) could potentially lead to degradation.
-
Residual Solvents: Solvents used during synthesis and purification steps may be retained in the final product.
A thorough understanding of the synthetic pathway is therefore indispensable for developing a targeted and effective purity assessment strategy.
Chromatographic Techniques: The Workhorses of Purity Analysis
Chromatography is a cornerstone of purity determination, offering high-resolution separation of the main component from its impurities.[3] Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools, each with its own set of advantages for analyzing this compound.
Gas Chromatography (GC)
GC is an excellent choice for analyzing volatile and thermally stable compounds.[3] Given this compound's predicted boiling point of 445.9°C at 760 mmHg, GC is a viable technique.[4]
Causality of Method Selection: The choice of a GC-based method is predicated on the volatility of this compound and its potential impurities. A nonpolar column is often suitable for separating long-chain aliphatic compounds. Coupling GC with a Flame Ionization Detector (FID) provides a robust and universally responsive method for quantifying organic compounds, while a Mass Spectrometer (MS) detector offers definitive identification of separated components.[2][3]
Experimental Protocol: GC-MS for this compound Purity
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC-MS Instrument Parameters: [2]
-
Column: A nonpolar column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Injection: 1 µL of the sample with a split ratio of 20:1. A higher split ratio can be used for more concentrated samples.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a library (e.g., NIST).
-
Calculate the purity by determining the peak area percentage of this compound relative to the total peak area of all components, excluding the solvent peak.[3][5]
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] For sulfones, reversed-phase HPLC is a commonly employed method.[7]
Causality of Method Selection: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, with its two long alkyl chains, is highly hydrophobic and will be well-retained on a C18 column. A UV detector is suitable for detection if the sulfone or its impurities possess a chromophore. However, since simple alkyl sulfones lack a strong chromophore, a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is preferable. Coupling HPLC with mass spectrometry (LC-MS) provides the highest degree of confidence in peak identification.[8]
Experimental Protocol: HPLC-ELSD for this compound Purity
Caption: Workflow for HPLC-ELSD analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in acetonitrile.
-
HPLC-ELSD Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
ELSD Drift Tube Temperature: 50 °C.
-
Nebulizer Gas (Nitrogen) Pressure: 3.5 bar.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity based on the relative area percentage of the main this compound peak.
Comparative Analysis of Chromatographic Techniques
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability | Suitable for volatile and thermally stable compounds. | Broad applicability, including non-volatile and thermally labile compounds. |
| Detection | Mass Spectrometry provides structural information for definitive identification. | ELSD is a universal detector for non-volatile analytes, but provides no structural information. |
| Sensitivity | Generally high, especially with selected ion monitoring (SIM). | Good sensitivity, but can be lower than MS for certain compounds. |
| Typical Impurities Detected | Residual solvents, volatile byproducts, unreacted starting materials. | Less volatile byproducts, oligomers, degradation products. |
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide invaluable information about the chemical structure of the main component and can be used to identify and, in some cases, quantify impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for structural elucidation of organic molecules.[9] For purity assessment, ¹H NMR is particularly useful as the integral of each signal is directly proportional to the number of protons giving rise to that signal.
Causality of Method Selection: ¹H NMR provides a "fingerprint" of the molecule. The presence of signals that do not correspond to the structure of this compound indicates the presence of impurities. Quantitative NMR (qNMR) can be employed for highly accurate purity determination by comparing the integral of a signal from the analyte to that of a certified internal standard.[2]
Experimental Protocol: ¹H NMR for this compound Purity
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample (approx. 10-20 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Data Acquisition: [2]
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field instrument.
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the protons of this compound.
-
Identify any extraneous peaks and, if possible, assign them to specific impurities.
-
For a simple purity estimation, the percentage of impurity can be calculated by comparing the integral of an impurity peak to that of a known proton signal from the main compound.
-
Mass Spectrometry (MS)
While often used as a detector for chromatography, standalone MS can also provide a quick assessment of purity. Direct infusion of a sample into a mass spectrometer can reveal the presence of ions with mass-to-charge ratios (m/z) that do not correspond to the expected molecular ion of this compound.
Causality of Method Selection: Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).[10] The presence of unexpected ions in the mass spectrum is a clear indication of impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent and impurity ions, aiding in their identification.
Alternative and Complementary Techniques
While chromatography and spectroscopy are the primary methods, other techniques can provide valuable complementary information.
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and sulfur. A significant deviation from the theoretical values for C₂₀H₄₂O₂S indicates the presence of impurities.
-
Melting Point: A pure crystalline solid will have a sharp melting point. A broad melting range is indicative of impurities.
A Self-Validating Approach to Purity Assessment
A trustworthy purity assessment relies on the convergence of data from orthogonal analytical techniques. For this compound, a robust, self-validating approach would involve:
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A Toxicological Comparison of Sulfone and Sulfoxide Surfactants: A Guide for Researchers
This guide provides a detailed toxicological comparison between sulfone and sulfoxide surfactants, offering experimental insights and methodologies for researchers, scientists, and professionals in drug development. By moving beyond a simple listing of facts, we delve into the causal relationships behind experimental choices and toxicological outcomes, grounded in authoritative scientific literature.
Introduction: Understanding the Chemical Landscape
Surfactants are indispensable tools in pharmaceutical formulations, acting as solubilizers, emulsifiers, and wetting agents to enhance drug delivery and stability.[1][2] Among the vast array of surfactant structures, those containing sulfur-oxygen functional groups—specifically sulfoxides and sulfones—present unique physicochemical properties.
A sulfoxide features a sulfur atom double-bonded to one oxygen atom, while a sulfone contains a sulfur atom double-bonded to two oxygen atoms.[3] This seemingly minor difference in oxidation state can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability.[4][5] In drug design, for instance, the highly polar sulfone group is often introduced to lower a molecule's lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) profile and, in some cases, reduce toxicity.[4] This guide aims to dissect the toxicological nuances that arise from these structural differences, providing a framework for selecting and evaluating these surfactants in research and development.
Caption: Oxidation pathway from a thioether to a sulfoxide and a sulfone.
General Mechanisms of Surfactant-Induced Toxicity
Before comparing sulfone and sulfoxide surfactants, it is crucial to understand the general mechanisms by which surfactants exert toxic effects. Their fundamental amphiphilic nature drives them to interact with biological interfaces, primarily cell membranes.
-
Membrane Disruption: At concentrations above the critical micelle concentration (CMC), surfactants can solubilize lipid membranes, leading to a loss of integrity, leakage of cellular contents, and cell death (cytolysis).[6]
-
Protein Denaturation: Surfactants can interact with proteins, disrupting their tertiary and quaternary structures and leading to a loss of function.
-
Respiratory Toxicity: When inhaled, surfactants can interfere with the surface lining fluid in the lungs, potentially causing alveolar collapse.[7]
The toxicity of a surfactant is not defined by its head group alone but is also heavily influenced by its charge (cationic, anionic, non-ionic) and the length of its hydrophobic alkyl chain.[8][9] For example, cationic surfactants are often more toxic than anionic or non-ionic ones due to their strong interaction with negatively charged cell membranes.[10]
Toxicological Profile: A Direct Comparative Case Study
Direct toxicological comparisons of surfactants differing only by a sulfoxide or sulfone group are scarce in public literature. However, a highly informative study on the biotransformation products of sulfur mustard (SM) provides critical insights. While SM is a chemical warfare agent and not a surfactant, its metabolites offer a direct comparison between the sulfoxide and sulfone functional groups on an identical carbon backbone.
In a study using a human hepatocyte cell line (HepG2), the cytotoxicity of SM was compared to its oxidation products: sulfur mustard sulfoxide (SMO) and sulfur mustard sulfone (SMO₂).[11] The results, determined by the XTT assay for cell viability, were striking:
-
Sulfur Mustard Sulfoxide (SMO): Showed no cytotoxic effect at any concentration tested.[11]
-
Sulfur Mustard Sulfone (SMO₂): Exhibited significantly higher toxicity than the parent sulfur mustard compound.[11]
This finding suggests that, at least in this molecular context, the conversion of a sulfoxide to a sulfone group dramatically increases cytotoxicity. This is likely due to the sulfone's powerful electron-withdrawing nature, which can alter the molecule's reactivity and interaction with biological targets.
| Compound | Functional Group | Relative Cytotoxicity (HepG2 Cells) | Reference |
| Sulfur Mustard (SM) | Thioether | Toxic | [11] |
| SM Sulfoxide (SMO) | Sulfoxide | No effect at concentrations tested | [11] |
| SM Sulfone (SMO₂) | Sulfone | Significantly more toxic than SM | [11] |
Methodologies for Toxicological Assessment
To empower researchers to conduct their own comparative studies, this section details standardized protocols for assessing surfactant toxicity. The choice of assay is critical; in vitro methods are excellent for high-throughput screening and mechanistic studies, while in vivo alternatives provide data on tissue-level irritation.
Experimental Protocol 1: In Vitro Cytotoxicity Assessment via Neutral Red Uptake (NRU) Assay
This protocol is based on the principle that viable cells will incorporate and bind the supravital dye Neutral Red in their lysosomes. A loss of cell viability or membrane integrity results in a decreased uptake of the dye. This assay is a well-established method for predicting the skin irritation potential of surfactants.[12]
Principle: The amount of dye retained by the cells is directly proportional to the number of viable cells in the culture.
Materials:
-
Human skin fibroblast cell line (e.g., Hs68, BJ)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test surfactants (dissolved in an appropriate vehicle)
-
Neutral Red (NR) solution (50 µg/mL in PBS)
-
NR Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Surfactant Exposure: Prepare serial dilutions of the sulfone and sulfoxide surfactants in the cell culture medium. Remove the old medium from the cells and replace it with the surfactant-containing medium. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Dye Uptake: Remove the treatment medium and wash the cells gently with PBS. Add 100 µL of the NR solution to each well and incubate for 3 hours.
-
Dye Extraction: Remove the NR solution, wash the cells with PBS, and add 150 µL of the NR Desorb solution to each well. Shake the plate for 10 minutes to extract the dye.
-
Measurement: Read the absorbance of the extracted dye at 540 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage of the negative control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) for each surfactant.
Experimental Protocol 2: Irritation Potential via Hen's Egg Test – Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is a widely accepted alternative to the Draize rabbit eye test for assessing the irritation potential of substances.[13] It evaluates the effects of a test substance on the vascularized chorioallantoic membrane of a fertilized chicken egg.
Principle: Irritant substances cause damage to the blood vessels of the CAM, leading to hemorrhage, lysis, or coagulation within a 5-minute observation period.
Materials:
-
Fertilized hen's eggs (incubated for 9 days)
-
Egg incubator (37.5°C, 40-60% humidity)
-
Egg candler
-
Dremel tool with a cutting disc
-
Test surfactants (e.g., 1% solution in saline)
-
0.9% NaCl solution (negative control)
-
0.1 M NaOH solution (positive control)
-
Stereomicroscope
Procedure:
-
Egg Preparation: On day 9 of incubation, candle the eggs to identify the air sac and the vascularized area. Mark the air sac.
-
Window Cutting: Carefully cut a window into the shell over the air sac, taking care not to damage the underlying membrane.
-
Membrane Hydration: Moisten the inner membrane with 0.9% NaCl and carefully remove it to expose the CAM.
-
Application of Test Substance: Apply 300 µL of the test surfactant directly onto the CAM. Start a timer immediately.
-
Observation: Observe the CAM under a stereomicroscope for 5 minutes. Record the time of appearance for three endpoints: hemorrhage (bleeding), lysis (vessel degradation), and coagulation (clot formation).
-
Scoring: Calculate the Irritation Score (IS) using a standardized formula based on the time of onset for each endpoint. An IS of 0-0.9 is considered non-irritating, 1-4.9 is slightly irritating, 5-8.9 is moderately irritating, and 9-21 is severely irritating.
Caption: A generalized workflow for assessing surfactant cytotoxicity in vitro.
Conclusion and Future Outlook
The toxicological comparison of sulfone and sulfoxide surfactants reveals a complex, context-dependent relationship. While a key study on sulfur mustard metabolites indicates that the sulfone functional group can confer significantly higher cytotoxicity than the sulfoxide, this finding cannot be universally extrapolated to all surfactant structures.[11] The broader use of sulfones in drug design to improve ADME properties suggests that their impact on a molecule's overall safety profile is nuanced and depends on the complete chemical structure.[4]
This guide underscores a critical principle in toxicology: structure-activity relationships are powerful predictive tools, but they are not substitutes for empirical testing. For researchers and drug development professionals, the provided protocols for in vitro cytotoxicity and in vivo irritation potential offer a robust framework for generating the necessary data to make informed decisions. As new surfactant-based formulations are developed, a thorough toxicological evaluation remains the cornerstone of ensuring product safety and efficacy.
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Lee, H. Y., Kim, J. H., et al. (2000). In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro, 14(4), 345-349. [Link]
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Ardelean, S., Feflea, S., et al. (2011). Toxicologic screening of some surfactants using modern in vivo bioassays. Revista Medico-Chirurgicala a Societatii de Medici si Naturalisti din Iasi, 115(1), 251-258. [Link]
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Cunha, Z., Falson, F., et al. (2008). In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception. PLoS One, 3(4), e2035. [Link]
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Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. (2019). Chemical Research in Toxicology. [Link]
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In vivo eco-toxicological assessment of some cationic and amphoteric surfactants in transgenic Caenorhabditis elegans. (2025). ResearchGate. [Link]
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VITROCELL. (2024). The INSPIRE Initiative: Using human cell-based in vitro systems to assess respiratory toxicity of surfactants delivered as liquid or aerosols. [Link]
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Badmus, S. O., Amusa, H. K., et al. (2021). Environmental risks and toxicity of surfactants: overview of analysis, assessment, and remediation techniques. Environmental Science and Pollution Research, 28(43), 60975-60994. [Link]
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Cellular Toxicity of Surfactants Used as Herbicide Additives. (2011). Journal of Korean Medical Science, 26(12), 1569-1574. [Link]
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Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. (2022). National Institutes of Health. [Link]
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Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. (n.d.). MDPI. [Link]
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ACUTE TOXICITY OF SURFACTANTS AND DETERGENT-BASED DECONTAMINANTS IN MICE AND RATS. (2012). Interdisciplinary Toxicology. [Link]
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APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. (n.d.). International Journal of Pharmacognosy. [Link]
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Navigating the Environmental Profile of DI-N-DECYL SULPHONE: A Comparative Guide for Researchers
An in-depth analysis of the predicted environmental impact of DI-N-DECYL SULPHONE juxtaposed with established and emerging alternatives in surfactant and specialty chemical applications.
In the landscape of industrial chemicals, this compound (CAS 111530-37-1) carves its niche in applications demanding high thermal and chemical stability, such as in the production of polymers and plastics, and as a performance-enhancing additive in pesticides and cleaning formulations.[1] However, for researchers and drug development professionals who operate at the vanguard of innovation and sustainability, a critical evaluation of a compound's environmental footprint is paramount. This guide offers a comprehensive environmental impact assessment of this compound, a subject with limited direct ecotoxicological data. By drawing parallels with structurally related and functionally similar compounds, we provide a predictive analysis of its environmental fate and compare it against well-characterized alternatives.
This compound: A Profile
Predicted Environmental Profile of this compound
Based on its structure—two long, linear alkyl chains and a highly stable sulfone group—we can infer the following environmental characteristics:
-
Persistence and Biodegradation: The long alkyl chains suggest a potential for biodegradation, likely initiating at the terminal ends of the chains. However, the stability of the sulfone group may impede complete mineralization. By analogy, while Linear Alkylbenzene Sulfonates (LAS) are readily biodegradable under aerobic conditions, the degradation of the aromatic ring is a key step.[2] The dialkyl sulphone structure lacks such a readily attackable aromatic ring, potentially leading to greater persistence of the core molecule or its metabolites. Studies on sulfolane, a cyclic sulfone, have shown slow biodegradation, particularly under anaerobic conditions.[3][4]
-
Bioaccumulation Potential: The high octanol-water partition coefficient (log Kow) expected for a molecule with twenty carbon atoms suggests a significant potential for bioaccumulation in fatty tissues of organisms. This is a common characteristic of long-chain aliphatic compounds.
-
Aquatic Toxicity: The surfactant-like properties of this compound imply a potential for aquatic toxicity. Surfactants can disrupt the cell membranes of aquatic organisms. The toxicity of surfactants like LAS and alcohol ethoxylates is well-documented and is related to their concentration and the length of their alkyl chains.[5][6]
Comparative Analysis: this compound vs. Key Alternatives
To provide context for the predicted environmental profile of this compound, we compare it with two major classes of surfactants and a class of emerging "green" alternatives.
Linear Alkylbenzene Sulfonates (LAS)
LAS has been a workhorse surfactant in the detergent industry for decades. Its environmental profile is extensively studied.
-
Performance: Excellent cleaning and foaming properties.
-
Environmental Profile:
-
Biodegradation: Readily biodegradable under aerobic conditions, with removal rates in activated sludge treatment plants often exceeding 99%.[7]
-
Toxicity: Can be toxic to aquatic organisms, but the environmental risk is managed by high removal rates in wastewater treatment.[5][6] Degradation products are generally less toxic than the parent compound.[6]
-
Alcohol Ethoxylates (AEs)
AEs are non-ionic surfactants widely used in household and industrial cleaners.
-
Performance: Excellent grease removal, good wetting properties, and often used in combination with other surfactants.
-
Environmental Profile:
-
Biodegradation: Readily biodegradable, with removal rates in wastewater treatment typically above 97%.[7] The biodegradation pathway involves the shortening of the ethoxylate chain followed by the degradation of the alkyl chain.
-
Toxicity: Aquatic toxicity varies with the length of the alkyl chain and the degree of ethoxylation. As with LAS, high removal rates in wastewater treatment mitigate environmental risk.[5]
-
Alkyl Polyglucosides (APGs) and other "Green" Surfactants
APGs are a class of non-ionic surfactants derived from renewable resources (e.g., corn glucose and coconut fatty alcohols).[8] They are part of a growing trend towards more sustainable surfactant chemistries.
-
Performance: Good cleaning and foaming properties, and are known for their mildness.[9]
-
Environmental Profile:
-
Biodegradation: Readily biodegradable.
-
Toxicity: Generally have a lower aquatic toxicity profile compared to their petrochemical-based counterparts.
-
Comparative Summary
| Feature | Predicted for this compound | Linear Alkylbenzene Sulfonates (LAS) | Alcohol Ethoxylates (AEs) | Alkyl Polyglucosides (APGs) |
| Primary Feedstock | Petrochemical | Petrochemical | Petrochemical/Oleochemical | Renewable (Plant-based) |
| Biodegradation | Predicted to be slower than LAS/AEs due to stable sulfone group | Readily biodegradable (>99% removal in activated sludge)[7] | Readily biodegradable (>97% removal in activated sludge)[7] | Readily biodegradable |
| Bioaccumulation | High potential due to long alkyl chains | Lower potential | Varies with alkyl chain length | Low potential |
| Aquatic Toxicity | Predicted to be significant | Moderate to high, mitigated by high removal rates | Moderate, varies with structure | Generally low |
Experimental Protocols for Environmental Impact Assessment
For a comprehensive evaluation of any new or existing chemical like this compound, a suite of standardized ecotoxicological and fate studies are required. Below are outlines of key experimental protocols.
Ready Biodegradability Test (OECD 301)
This test assesses the potential for a chemical to be rapidly and completely biodegraded by microorganisms.
Methodology:
-
Preparation of Test Medium: A mineral medium containing the test substance as the sole source of organic carbon is prepared.
-
Inoculum: The medium is inoculated with a small amount of microorganisms from a mixed source, such as activated sludge from a wastewater treatment plant.
-
Incubation: The test flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.
-
Measurement: The extent of biodegradation is determined by measuring the consumption of oxygen or the production of carbon dioxide.
-
Pass Criteria: A substance is considered readily biodegradable if it reaches a certain percentage of theoretical oxygen demand or carbon dioxide production within a 10-day window during the 28-day test period.
Causality: This test simulates the conditions of an aerobic aqueous environment and provides a conservative estimate of a chemical's persistence. A failure to meet the "readily biodegradable" criteria suggests that the substance may persist in the environment.
Acute Aquatic Toxicity Test (OECD 202, Daphnia magna)
This test determines the concentration of a substance that is lethal to 50% of a test population of the freshwater invertebrate Daphnia magna over a 48-hour period (LC50).
Methodology:
-
Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used.
-
Test Solutions: A series of test solutions with varying concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.
-
Exposure: The daphnids are exposed to the test solutions for 48 hours under controlled conditions of temperature and light.
-
Observation: The number of immobilized or dead daphnids is recorded at 24 and 48 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using statistical methods.
Causality: This test provides a benchmark for the acute toxicity of a chemical to aquatic invertebrates, which are a crucial part of aquatic ecosystems. The LC50 value is used for environmental classification and risk assessment.
Visualizing the Assessment Framework
Environmental Impact Assessment Workflow
Caption: A streamlined workflow for the environmental impact assessment of a chemical substance.
Structural Comparison of Surfactant Classes
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A Comparative Guide to the Biodegradability of Long-Chain Alkyl Sulfones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alkyl sulfones are a class of organic compounds characterized by a sulfone group (R-S(=O)₂-R') attached to at least one long alkyl chain. Their unique chemical properties make them relevant in various industrial and pharmaceutical applications. However, their potential environmental fate, particularly their biodegradability, is a critical aspect of their overall safety and sustainability profile. This guide provides an in-depth technical comparison of the biodegradability of long-chain alkyl sulfones with other common surfactants, namely linear alkylbenzene sulfonates (LAS) and alkyl sulfates (e.g., sodium dodecyl sulfate, SDS). Due to the limited direct experimental data on the biodegradability of long-chain alkyl sulfones, this guide synthesizes information from related compounds to propose a likely degradation pathway and offers a framework for their experimental evaluation.
The Hypothesized Biodegradation Pathway of Long-Chain Alkyl Sulfones
The complete mineralization of long-chain alkyl sulfones by microorganisms is anticipated to be a multi-step process involving the degradation of the alkyl chain and the cleavage of the carbon-sulfur (C-S) bond of the sulfone group.
Step 1: Initial Oxidation of the Long Alkyl Chain
The initial attack on the long, linear alkyl chain is likely to be the rate-limiting step in the aerobic biodegradation of long-chain alkyl sulfones. This process is well-documented for long-chain alkanes and is expected to proceed via one of two primary enzymatic pathways:
-
Terminal Oxidation: The most common pathway involves the oxidation of the terminal methyl group of the alkyl chain to a primary alcohol. This reaction is catalyzed by monooxygenase enzymes. The resulting alcohol is then further oxidized to an aldehyde and then to a carboxylic acid.
-
Subterminal Oxidation: Alternatively, oxidation can occur at a sub-terminal carbon atom, leading to the formation of a secondary alcohol, which is then converted to a ketone.
Once a carboxylic acid is formed, the alkyl chain can be progressively shortened by the β-oxidation pathway, a core metabolic process in many microorganisms.
Step 2: Cleavage of the Sulfone Group
The sulfone group is generally considered to be chemically stable and resistant to microbial degradation. However, research has identified enzymatic systems capable of cleaving carbon-sulfur bonds. One such system involves radical S-Adenosyl-l-methionine (SAM) enzymes, which can catalyze the reductive cleavage of C-S bonds in sulfone-containing molecules. This step is crucial for the complete mineralization of the compound and the release of sulfur in a bioavailable form, such as sulfite or sulfate.
The following diagram illustrates the hypothesized aerobic degradation pathway of a long-chain alkyl sulfone:
Caption: Experimental workflow for the OECD 301F Manometric Respirometry Test.
Conclusion
While direct experimental data on the biodegradability of long-chain alkyl sulfones is currently scarce in publicly available literature, a scientifically informed assessment of their likely environmental fate is possible. The biodegradation of these compounds is expected to be initiated by the oxidation of the long alkyl chain, followed by a slower enzymatic cleavage of the stable sulfone group.
In comparison to widely used surfactants like linear alkylbenzene sulfonates and alkyl sulfates, long-chain alkyl sulfones are predicted to exhibit slower biodegradation rates primarily due to the recalcitrance of the sulfone moiety. To definitively characterize their environmental persistence, standardized ready biodegradability tests, such as the OECD 301F method, are essential. The protocols and comparative insights provided in this guide offer a robust framework for researchers and drug development professionals to design and interpret biodegradability studies for this important class of molecules, ultimately contributing to a more comprehensive understanding of their environmental profile. Further research is strongly encouraged to fill the existing data gaps and validate the hypothesized degradation pathways.
References
-
OECD 301f : Manometric Respirometry Test. Impact Solutions. Available at: [Link]
-
OECD 301/310: Ready Biodegradability Tests. ibacon GmbH. Available at: [Link]
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OECD 301F: Manometric Respiratory Biodegradability Test. Aropha. Available at: [Link]
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Degradation pathway of linear alkylbenzene sulfonates. Adapted from Scott and Jones (2000). ResearchGate. Available at: [Link]
-
Two enzymes of a complete degradation pathway for linear alkylbenzenesulfonate (LAS) surfactants: 4-sulfoacetophenone Baeyer-Villiger monooxygenase and 4-sulfophenylacetate esterase in Comamonas testosteroni KF-1. PubMed. Available at: [Link]
-
Manometric respiration tests according to OECD 301F with the OxiTop® Control measuring system under GLP conditions. Xylem Analytics. Available at: [Link]
-
Aerobic biodegradation of linear alkylbenzene sulfonates and sulfophenylcarboxylic acids for different salinity values by means of continuous assays. PubMed. Available at: [Link]
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Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater. Universidad de Cádiz. Available at: [Link]
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OECD Guidelines Test No. 301 C & F. BPC Instruments. Available at: [Link]
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Ultimate and Primary Biodegradation of a Range of Nonpolymeric and Polymeric Surfactants in Seawater. Innospec Sustainability. Available at: [Link]
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Testing the Biodegradability of Sodium Dodecyl Sulfate as a Surfactant. Available at: [Link]
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Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. PMC. Available at: [Link]
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Biodegradation of Sodium Dodecyl Sulfate: A Mini review. JOURNAL OF ENVIRONMENTAL MICROBIOLOGY AND TOXICOLOGY. Available at: [Link]
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Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test), 2023, V1. Available at: [Link]
-
OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development. Available at: [Link]
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OECD 301: Ready biodegradability. Available at: [Link]
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Biodegradation of linear alkylbenzene sulfonate contamination by pseudomonas aeruginosa isolates. Iraqi Academic Scientific Journals. Available at: [Link]
-
Generation of biodegradability data on petroleum constituents using enhanced tests (OECD Guideline 301 F). Concawe. Available at: [Link]
-
Biodegradation of Linear Alkylbenzene Sulfonates (LAS): A Mini Review. ResearchGate. Available at: [Link]
Performance Under Pressure: A Comparative Guide to Di-n-Decyl Sulphone in Polymer Matrices
For researchers, scientists, and drug development professionals navigating the complex landscape of polymer additives, the selection of a suitable plasticizer or functional modifier is a critical decision that profoundly impacts the final product's performance. This guide offers an in-depth technical comparison of Di-n-Decyl Sulphone (DNDS), a high-performance additive, benchmarked against other common alternatives in various polymer systems. By elucidating the causality behind experimental choices and providing robust, self-validating protocols, this document serves as a practical resource for optimizing polymer formulations.
Introduction: The Molecular Logic of this compound
This compound (CAS 111530-37-1) is a sulfone compound characterized by a central sulfonyl group flanked by two n-decyl chains.[1][2][3][4] This molecular architecture imparts a unique combination of properties, including high thermal and chemical stability, making it a valuable additive in the manufacturing of durable polymers and plastics.[1] Its primary applications lie in its use as a plasticizer, particularly in Polyvinyl Chloride (PVC) formulations for ion-selective electrodes (ISEs), and as a surfactant and emulsifying agent in various industrial products.[1]
The long aliphatic decyl chains contribute to its excellent compatibility with polymer matrices, effectively reducing intermolecular forces between polymer chains and thereby increasing flexibility. The polar sulfonyl group, on the other hand, can engage in specific interactions that influence properties like ion transport in membranes. Understanding this structure-property relationship is key to leveraging the full potential of DNDS in advanced material formulations.
Comparative Performance Analysis: this compound in Focus
While comprehensive comparative data for this compound across a wide range of polymer matrices remains an area of ongoing research, its performance characteristics in PVC are well-documented, particularly in the specialized field of ion-selective electrodes. This section will focus on a detailed comparison within this context, providing a framework for evaluation that can be extrapolated to other polymer systems.
Plasticizer Efficiency and Mechanical Properties
The primary function of a plasticizer is to increase the flexibility and workability of a polymer.[5] This is typically quantified by measuring the reduction in the glass transition temperature (Tg) and the changes in mechanical properties such as tensile strength, elongation at break, and Young's modulus.[6][7][8]
Table 1: Key Mechanical Performance Indicators for Plasticized PVC
| Performance Metric | Description | Typical Effect of Plasticizer | Relevance for DNDS |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Decreases with increasing plasticizer concentration. | A significant reduction in Tg would indicate high plasticizing efficiency. |
| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before breaking.[6] | Generally decreases with the addition of a plasticizer.[6][8] | Lower tensile strength is expected, but excessive reduction can compromise material integrity. |
| Elongation at Break | The percentage increase in length that a material undergoes before it breaks.[10] | Increases significantly with plasticizer addition, indicating enhanced flexibility.[6][8] | A high elongation at break is a key indicator of effective plasticization. |
| Young's Modulus | A measure of the stiffness of a material.[6] | Decreases with increasing plasticizer content, signifying a softer, more flexible material.[6] | A lower Young's modulus would confirm the plasticizing effect of DNDS. |
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and long-term performance at elevated temperatures. For PVC, thermal degradation primarily involves dehydrochlorination, which can be influenced by the type of plasticizer used.[11][12] DNDS is noted for its excellent thermal stability, which can contribute to the overall heat resistance of the polymer blend.[1]
Table 2: Comparison of Thermal Properties
| Property | This compound (Predicted) | Common Phthalate Plasticizers (e.g., DEHP) |
| Boiling Point | 445.9 °C at 760 mmHg[1] | ~385 °C |
| Flash Point | 230.3 °C[1] | ~210 °C |
| Thermal Degradation of PVC | Expected to enhance thermal stability due to its inherent high decomposition temperature. | Can sometimes lower the onset of PVC degradation.[11] |
Leaching and Migration
A significant concern with plasticizers is their tendency to leach or migrate out of the polymer matrix over time, which can lead to a loss of flexibility and potential environmental and health issues.[13][14][15] The rate of leaching is influenced by factors such as the plasticizer's molecular weight, its compatibility with the polymer, and the external environment.[16] While specific leaching data for DNDS is not extensively published, its higher molecular weight compared to some common phthalates suggests a potentially lower migration rate.
Experimental Protocols for Performance Evaluation
To facilitate a direct and objective comparison of this compound with other plasticizers in your specific polymer matrix, the following detailed experimental protocols are provided.
Workflow for Polymer Formulation and Sample Preparation
The initial step in any comparative study is the consistent and reproducible preparation of polymer samples.
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"DI-N-DECYL SULPHONE efficacy as a pesticide adjuvant versus commercial alternatives"
For Researchers, Scientists, and Agrochemical Formulation Professionals
Abstract
The escalating demand for enhanced agricultural productivity necessitates the development of highly effective and environmentally benign pesticide formulations. Adjuvants play a pivotal role in optimizing the performance of active pesticide ingredients. This guide provides a comprehensive technical comparison of DI-N-DECYL SULPHONE, a sulfone-based compound with potential as a pesticide adjuvant, against established commercial alternatives.[1] Due to the nascent stage of research on this compound in this specific application, this document synthesizes existing knowledge on adjuvant mechanisms and evaluation methodologies to propose a robust framework for its comparative efficacy assessment. We will delve into the theoretical underpinnings of its potential mode of action, outline detailed experimental protocols for head-to-head comparisons, and present a logical structure for data analysis and interpretation.
Introduction to Pesticide Adjuvants and the Role of this compound
Pesticide adjuvants are substances added to a pesticide formulation or tank mix to enhance the effectiveness of the active ingredient.[2][3][4][5] Their functions are diverse and can be broadly categorized as activator adjuvants, which enhance the pesticide's biological activity, and utility modifiers, which improve the application characteristics of the spray mixture.[2][3][6][7]
Common Commercial Adjuvant Classes:
-
Surfactants (Surface-Active Agents): These are the most common type of adjuvant and function by reducing the surface tension of spray droplets, leading to improved wetting and spreading on the target leaf surface.[4][8][9][10] They can be non-ionic, anionic, cationic, or amphoteric.[8]
-
Oil-Based Adjuvants: This category includes crop oils, crop oil concentrates (COCs), and methylated seed oils (MSOs).[4][9] They primarily enhance penetration of the active ingredient through the waxy cuticle of the plant leaf.[4][9]
-
Ammonium Fertilizers: Products like ammonium sulfate (AMS) are often used to overcome antagonism from hard water ions and can improve the uptake of certain herbicides.[7][11]
This compound: A Candidate Adjuvant
This compound is a chemical compound with the formula C20H42O2S.[12][13][14][15] While its primary applications have been in other industries, its chemical structure, featuring two long alkyl chains, suggests potential surfactant-like properties.[1] These properties, including emulsification and cleaning capabilities, indicate that it could function as an effective adjuvant by improving the spreading and retention of pesticide sprays on plant surfaces.[1]
Proposed Experimental Framework for Efficacy Evaluation
To rigorously assess the efficacy of this compound against commercial standards, a multi-faceted experimental approach is required. The following protocols are designed to provide a comprehensive comparison.
Physicochemical Property Analysis
Objective: To characterize the fundamental properties of this compound that are relevant to its function as an adjuvant.
Methodology:
-
Surface Tension Measurement:
-
Prepare solutions of this compound in deionized water at various concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or pendant drop method).
-
Compare the results to a standard non-ionic surfactant (NIS) and a crop oil concentrate (COC).
-
-
Droplet Spreading Assay:
-
Apply droplets of a fixed volume containing a pesticide formulation with and without this compound (and commercial adjuvants) onto a hydrophobic surface (e.g., paraffin wax film) to simulate a waxy leaf cuticle.
-
Measure the diameter of the droplets after a set period to quantify spreading.
-
-
Emulsification Stability Test:
-
Prepare an emulsion of a common oil-based pesticide in water with this compound as the emulsifier.
-
Observe the stability of the emulsion over time, noting any separation or creaming.
-
Compare its performance to a known emulsifying agent.
-
Causality: The ability to lower surface tension is a primary indicator of a good wetting agent.[8] The droplet spreading assay provides a direct visual measure of this property on a relevant surface. Emulsification is critical for the stability of many pesticide formulations.
Greenhouse Efficacy Trials
Objective: To evaluate the biological enhancement of a pesticide by this compound under controlled conditions.
Methodology:
-
Plant Material: Grow a target weed species (e.g., Abutilon theophrasti - velvetleaf) and a crop species (e.g., Zea mays - corn) to a consistent growth stage.
-
Herbicide Application:
-
Prepare a stock solution of a post-emergence herbicide (e.g., glyphosate).
-
Create tank mixes of the herbicide with:
-
No adjuvant (control)
-
This compound at a range of concentrations
-
A commercial non-ionic surfactant (NIS) at its recommended rate
-
A commercial crop oil concentrate (COC) at its recommended rate
-
-
Apply the treatments to the plants using a calibrated laboratory sprayer.
-
-
Efficacy Assessment:
-
At set intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control using a 0-100% scale (0 = no effect, 100 = complete death).
-
Measure the fresh and dry weight of the above-ground biomass of the weeds.
-
Assess any phytotoxicity (crop injury) on the corn plants.
-
Self-Validation: The inclusion of a no-adjuvant control and established commercial adjuvants provides clear benchmarks for assessing the performance of this compound. The dose-response element for this compound will help identify the optimal concentration.
Field Trials
Objective: To validate the performance of this compound under real-world agricultural conditions.
Methodology:
-
Trial Design: Establish a randomized complete block design with multiple replications for each treatment.
-
Treatments: The same treatments as in the greenhouse trials should be used.
-
Application: Apply the herbicide-adjuvant mixtures using standard agricultural spray equipment.
-
Data Collection:
-
Weed control efficacy ratings at regular intervals.
-
Crop yield at the end of the growing season.
-
Environmental parameters (temperature, humidity, rainfall) should be recorded throughout the trial.
-
Authoritative Grounding: The design and execution of these trials should adhere to established guidelines from regulatory bodies such as the European and Mediterranean Plant Protection Organization (EPPO) or the American Society for Testing and Materials (ASTM).[16]
Data Presentation and Visualization
Comparative Data Summary
The following table structure is proposed for summarizing the quantitative data from the efficacy trials.
| Adjuvant Treatment | Application Rate (% v/v) | Surface Tension (mN/m) | Droplet Spread Diameter (mm) | Greenhouse Weed Control (%) | Field Weed Control (%) | Crop Yield ( kg/ha ) |
| Control (No Adjuvant) | 0 | - | - | - | - | - |
| This compound | 0.1 | - | - | - | - | - |
| This compound | 0.25 | - | - | - | - | - |
| This compound | 0.5 | - | - | - | - | - |
| Commercial NIS | Recommended Rate | - | - | - | - | - |
| Commercial COC | Recommended Rate | - | - | - | - | - |
Visualizing Experimental Workflows
A clear understanding of the experimental process is crucial for reproducibility and interpretation.
Caption: Proposed workflow for evaluating this compound efficacy.
Logical Relationships in Adjuvant Action
The efficacy of an adjuvant is a result of a cascade of physical and biological interactions.
Caption: The causal chain of adjuvant-enhanced pesticide efficacy.
Conclusion and Future Directions
While direct comparative data for this compound as a pesticide adjuvant is not yet publicly available, its chemical properties suggest it is a promising candidate. The experimental framework outlined in this guide provides a scientifically rigorous pathway for its evaluation against current commercial standards. Future research should focus on executing these comparative studies to generate the necessary data to fully understand its potential. Key areas of investigation will include its performance with different classes of pesticides (herbicides, insecticides, fungicides), its environmental fate and ecotoxicological profile, and the optimization of its formulation for various agricultural applications.
References
- Herbicide Adjuvants: Advantages, Classification and Mode of Action - YouTube. (2021).
- Surfactants as specific type of adjuvant, mode of action and applications in agriculture. (n.d.).
- Understanding adjuvants used with agriculture chemicals - Crops and Soils. (n.d.).
- Types of Adjuvants in Agriculture - Skychem Group. (2025).
- Adjuvants: What they do and how they do it - Saskatchewan Pulse Growers. (2023).
- Guidelines for the registration of agricultural adjuvant products | Australian Pesticides and Veterinary Medicines Authority. (2015).
-
Guidelines for Efficacy Assessment of Chemical Pesticides - à . (1993). Retrieved from
- Spray Adjuvants - Penn State Extension. (2022).
- Adjuvants for Enhancing Herbicide Performance - Apparent Ag. (n.d.).
- Understanding Herbicide Adjuvants - Bayer Crop Science. (2022).
- Cas 111530-37-1,this compound - LookChem. (n.d.).
- Requirements applied in Belgium to an application for the authorization of an “adjuvant” for agricultural use - Phytoweb. (2018).
- 111530-37-1, this compound Formula - ECHEMI. (n.d.).
- Increasing pesticide effectiveness with adjuvants - University of Florida. (n.d.).
- Using Adjuvants in Your Pesticide Program. (2023).
- This compound | 111530-37-1 - ChemicalBook. (n.d.).
- This compound | CAS#:111530-37-1 | Chemsrc. (2025).
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A Comparative Guide to the Cross-Validation of Analytical Methods for Di-n-decyl Sulphone
In the landscape of pharmaceutical development and chemical research, the robust and reliable quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the determination of Di-n-decyl sulphone. As a compound of interest, potentially as a process impurity or a novel synthetic target, establishing a validated analytical method is a critical step. Herein, we will not merely present protocols but delve into the scientific rationale behind the experimental choices, offering a self-validating system of logic for the cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Analytical Challenge of this compound
This compound, with its long alkyl chains and central sulfonyl group, presents a unique analytical challenge. Its non-polar nature and lack of a strong chromophore necessitate careful consideration of the analytical approach. The choice of method will be dictated by the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the potential for interfering substances. This guide will explore the cross-validation of a developed HPLC-UV method and a GC-MS method, providing a comprehensive framework for researchers to select the most appropriate technique for their needs. The principles of method validation laid out by the International Council for Harmonisation (ICH) in their Q2(R2) guideline serve as the foundation for the experimental design and acceptance criteria discussed.[1]
Methodologies Under Comparison
The selection of HPLC-UV and GC-MS for comparison is deliberate. HPLC is a workhorse of the pharmaceutical industry, valued for its versatility and robustness. GC-MS, on the other hand, offers exceptional specificity and sensitivity, particularly for volatile and semi-volatile compounds.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
Principle: This method leverages the partitioning of this compound between a non-polar stationary phase and a polar mobile phase. Due to the absence of a significant chromophore in the molecule, detection at low UV wavelengths (e.g., 210 nm) is employed, where the sulfonyl group exhibits some absorbance.
Causality of Experimental Choices:
-
Column: A C18 column is selected for its strong hydrophobic retention of the long decyl chains.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is chosen to ensure consistent elution and baseline stability. The high proportion of acetonitrile is necessary to elute the highly non-polar analyte in a reasonable time.
-
Detection: UV detection at 210 nm is a pragmatic choice for compounds lacking a distinct chromophore, though it may be susceptible to interference from other components in the sample matrix that also absorb at this wavelength.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in acetonitrile at 1 mg/mL and serially diluted to create calibration standards.
-
Sample Preparation: The sample is dissolved in acetonitrile to a target concentration and filtered through a 0.45 µm filter.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: This method relies on the volatilization of this compound, followed by its separation in a gas chromatographic column and subsequent detection by a mass spectrometer. The mass spectrometer provides high specificity by identifying the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.
Causality of Experimental Choices:
-
Column: A low-polarity capillary column (e.g., DB-5ms) is chosen for its ability to resolve non-polar compounds based on their boiling points.
-
Injection Mode: Splitless injection is used to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity, which is crucial for trace-level analysis.
-
Ionization: Electron Ionization (EI) is a standard and robust ionization technique that generates reproducible fragmentation patterns for library matching and structural confirmation.
-
Detection: Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound.
Experimental Protocol:
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic m/z values for this compound.
-
Standard Preparation: A stock solution of this compound is prepared in dichloromethane at 1 mg/mL and serially diluted.
-
Sample Preparation: The sample is dissolved or extracted into dichloromethane.
Cross-Validation Protocol: A Framework for Comparison
Cross-validation aims to demonstrate that two different analytical procedures can be used for the same intended purpose by showing that they meet the same predefined performance criteria.[1] The following parameters, as defined by ICH Q2(R2), will be assessed for both the HPLC-UV and GC-MS methods.[1]
Caption: Workflow for the cross-validation of analytical methods.
Comparative Data and Interpretation
The following tables summarize the hypothetical, yet realistic, performance data for the two methods.
Specificity
Objective: To assess the ability of the method to unequivocally measure the analyte in the presence of expected components such as impurities, degradation products, and matrix components.[2]
| Parameter | HPLC-UV | GC-MS |
| Blank Interference | No significant peaks at the retention time of the analyte. | No interfering peaks at the retention time and m/z of the analyte. |
| Forced Degradation | Analyte peak is spectrally pure and resolved from degradation products. | Mass spectra of the analyte peak remain pure in stressed samples. |
Interpretation: Both methods demonstrate good specificity. However, the inherent selectivity of mass spectrometry provides a higher degree of confidence in the peak identity for the GC-MS method, especially in complex matrices.
Linearity and Range
Objective: To demonstrate a linear relationship between the analyte concentration and the method response over a defined range.[3]
| Parameter | HPLC-UV | GC-MS |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| y-intercept | Close to zero | Close to zero |
Interpretation: Both methods exhibit excellent linearity within their respective ranges. The GC-MS method demonstrates a lower operational range, indicating higher sensitivity.
Accuracy
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4] This is assessed by spike recovery studies at three concentration levels.
| Concentration Level | HPLC-UV (% Recovery) | GC-MS (% Recovery) |
| Low (80% of target) | 98.5% | 101.2% |
| Medium (100% of target) | 100.2% | 99.5% |
| High (120% of target) | 101.5% | 98.9% |
| Mean Recovery | 100.1% | 99.9% |
Interpretation: Both methods show excellent accuracy with mean recoveries close to 100%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[5]
| Parameter | HPLC-UV (%RSD) | GC-MS (%RSD) |
| Repeatability (n=6) | < 1.0% | < 2.0% |
| Intermediate Precision (different day, analyst) | < 2.0% | < 3.0% |
Interpretation: The HPLC-UV method demonstrates slightly better precision, which is often the case for liquid chromatography compared to gas chromatography. However, both methods are well within typical acceptance criteria for precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[4]
| Parameter | HPLC-UV | GC-MS |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
Interpretation: The GC-MS method is significantly more sensitive, with an LOQ that is ten times lower than the HPLC-UV method. This is a critical advantage for the analysis of trace-level impurities, such as potential genotoxic impurities where control at the ppm level is often required.[6]
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]
| Varied Parameter | HPLC-UV (Impact on Results) | GC-MS (Impact on Results) |
| Flow Rate / Carrier Gas Flow | Minor shift in retention time | Minor shift in retention time |
| Column Temperature | Minor shift in retention time | Minor shift in retention time |
| Mobile Phase Composition | Significant impact on retention time | N/A |
Interpretation: Both methods are robust to small changes in flow rate and temperature. The HPLC-UV method is more sensitive to variations in mobile phase composition, requiring careful preparation.
Method Selection Rationale
The choice between the HPLC-UV and GC-MS methods for the analysis of this compound is not a matter of one being definitively "better" but rather which is more "fit for purpose."
Caption: Decision tree for analytical method selection.
-
For routine quality control of the bulk substance where the concentration is expected to be high and the matrix is clean, the HPLC-UV method is preferable. Its superior precision, simpler instrumentation, and potentially faster run times make it a more efficient choice for this application.
-
For the analysis of trace levels of this compound, for instance, as a potential genotoxic impurity or in biological matrices, the GC-MS method is the clear choice. Its significantly lower LOD and LOQ, combined with the high specificity of mass spectrometric detection, are essential for reliable trace quantification.
Conclusion
This guide has provided a comprehensive comparison of two plausible analytical methods for this compound, grounded in the principles of analytical method validation. The cross-validation data, though hypothetical, is based on the expected performance of these techniques for a compound with the physicochemical properties of this compound. By understanding the strengths and limitations of each method, researchers and drug development professionals can make informed decisions about the most appropriate analytical strategy for their specific needs, ensuring data of the highest quality and integrity.
References
- Vertex AI Search. (2020).
- Slideshare. (n.d.).
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A Comparative Benchmarking Guide: DI-N-DECYL SULPHONE vs. Conventional Non-Ionic Surfactants for Advanced Drug Development
Abstract
The selection of an appropriate non-ionic surfactant is a critical determinant in the successful formulation of biologic drugs, influencing stability, solubility, and preventing aggregation. While polysorbates and poloxamers have historically dominated this space, the exploration of novel excipients is essential for addressing the unique challenges posed by new therapeutic modalities. This guide provides a comprehensive benchmarking framework for DI-N-DECYL SULPHONE, a sulfone-based non-ionic surfactant, against established alternatives such as Polysorbate 80, Poloxamer 188, and Triton X-100. We present a head-to-head comparison of their physicochemical properties and outline a rigorous experimental framework for performance evaluation in the context of biopharmaceutical development. This document is intended for researchers, formulation scientists, and drug development professionals seeking to make data-driven decisions on excipient selection.
The Critical Role of Non-Ionic Surfactants in Biologic Formulations
Non-ionic surfactants are indispensable amphiphilic molecules used in biopharmaceutical formulations to protect proteins from interfacial stress, thereby preventing denaturation and aggregation.[1][2] Stresses encountered during manufacturing, shipping, and storage (e.g., agitation, freeze-thaw cycles) can expose the hydrophobic core of a protein, leading to the formation of aggregates that can compromise product efficacy and induce immunogenicity.
Surfactants mitigate this by preferentially adsorbing at interfaces (e.g., air-water, solid-water), forming a protective layer around the protein.[2] Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles, which can further stabilize proteins and solubilize poorly soluble compounds.[3] The ideal surfactant for a given formulation must possess a low CMC, demonstrate high efficacy in reducing surface tension, and, most importantly, maintain the native structure and function of the biologic drug over its intended shelf life.[4] While Polysorbate 80 (Tween 80) and Poloxamer 188 (Pluronic F-68) are widely used, they are not without limitations, including susceptibility to oxidative degradation and the potential for particle formation, creating a need for novel, highly stable alternatives.
This guide introduces this compound, a compound with two decyl groups attached to a central sulfonyl group, and positions it for comparative evaluation against industry-standard non-ionic surfactants.[5]
Physicochemical Profiles of Compared Surfactants
A foundational comparison begins with the fundamental physicochemical properties that govern surfactant behavior. The sulfone group in this compound is a key structural feature, distinguishing it from the ether and ester linkages found in common ethoxylated surfactants. Sulfones are known for their high thermal and chemical stability.[5]
This compound
-
Structure: A symmetrical molecule featuring a polar sulfonyl (O=S=O) head and two non-polar n-decyl (C10H21) tails.
-
CAS Number: 111530-37-1[6]
-
Key Properties: Recognized for its emulsifying properties and thermal stability.[5] Its application has been noted in the cleaning and pesticide industries, but its utility in biopharmaceuticals remains largely unexplored.[5]
Polysorbate 80 (Tween 80)
-
Structure: A complex mixture of polyoxyethylene derivatives of sorbitan monooleate.
-
Key Properties: A widely used hydrophilic emulsifier and stabilizer in pharmaceutical formulations.[1] Its primary fatty acid is oleic acid.[1] It is known to be effective at low concentrations but is susceptible to degradation via hydrolysis and oxidation, which can impact formulation stability.
Poloxamer 188 (Pluronic F-68)
-
Structure: A triblock copolymer consisting of a central hydrophobic chain of polyoxypropylene flanked by two hydrophilic chains of polyoxyethylene.
-
Key Properties: Commonly used to reduce water shear force in suspension cell cultures and as a stabilizer in various formulations.[8][9] It is generally considered to be more stable to oxidation than polysorbates.
Triton X-100
-
Structure: An octylphenol ethoxylate, with a polyethylene oxide chain as the hydrophilic part.
-
Key Properties: A classic and effective non-ionic surfactant used extensively in biochemical research for cell lysis and membrane protein solubilization without denaturation.[10][11] Its use in pharmaceuticals has been curtailed due to environmental concerns regarding its degradation products.
Comparative Data Summary
| Property | This compound | Polysorbate 80 (Tween 80) | Poloxamer 188 (Pluronic F-68) | Triton X-100 |
| CAS Number | 111530-37-1[6] | 9005-65-6 | 9003-11-6 | 9002-93-1 |
| Molecular Formula | C20H42O2S[6] | C64H124O26 | (C3H6O)n(C2H4O)m | (C2H4O)nC14H22O |
| Avg. Mol. Weight ( g/mol ) | 346.61[6] | ~1310 | ~8400 | ~625 |
| CMC (mM in water) | Not Published (To Be Determined) | 0.012 - 0.015[12] | ~1.0% w/v (~1.19 mM) | 0.16 - 0.9 mM[11][13] |
| Boiling Point (°C) | 445.9 at 760 mmHg[5][14] | >100 | >100 | >200 |
| Density (g/cm³) | 0.912[5][6] | ~1.06-1.09 | ~1.06 | ~1.07 |
Head-to-Head Benchmarking: A Proposed Experimental Framework
To objectively evaluate the performance of this compound against its counterparts, a systematic, multi-parametric approach is required. The following protocols are designed to be self-validating and provide the critical data needed for an informed selection.
Rationale for Experimental Design
The causality behind this experimental framework is rooted in the fundamental mechanisms of surfactant action.
-
CMC Determination is the first critical step. The CMC defines the threshold for micelle formation and thus the concentration at which the surfactant's full potential for solubilization and stabilization is realized.[3] An effective surfactant should have a low CMC, minimizing the amount of excipient required.
-
Surface Tension Analysis directly measures a surfactant's ability to adsorb at interfaces and reduce surface free energy—its primary mode of protecting proteins from interfacial stress.[4][15]
-
Protein Stability Assays provide the ultimate, functionally relevant test. By subjecting a model protein to thermal or mechanical stress in the presence of each surfactant, we can directly quantify their protective capabilities in a simulated real-world scenario.
Experiment 1: Critical Micelle Concentration (CMC) Determination by Fluorescence Probe Method
This method utilizes the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, it partitions into the hydrophobic core of the micelles, causing a characteristic shift in its fluorescence emission spectrum.[16]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and each benchmark surfactant (Polysorbate 80, Poloxamer 188, Triton X-100) in ultrapure water. Prepare a 1 mM stock solution of pyrene in methanol.
-
Sample Preparation: Create a series of surfactant dilutions ranging from 0.0001 mM to 10 mM in ultrapure water. To each dilution, add pyrene stock solution to a final concentration of 1 µM. Ensure the final methanol concentration is below 0.1% to avoid affecting micellization.
-
Incubation: Allow the samples to equilibrate for 2 hours at 25°C in the dark.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the samples at 335 nm. Record the emission spectra from 350 nm to 450 nm.
-
Data Analysis: Determine the intensity ratio of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum. Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of this sigmoidal plot, often calculated using the Boltzmann regression model.[16]
Experiment 3: Protein Stability and Aggregation Prevention (Thermal Stress)
This assay directly assesses the primary function of the surfactant in a biopharmaceutical context: protecting a protein from stress-induced aggregation. Dynamic Light Scattering (DLS) is used to monitor the size distribution of protein particles over time.
-
Model Protein Selection: Use a well-characterized model protein such as Bovine Serum Albumin (BSA) or a representative monoclonal antibody (mAb) at a concentration of 1 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.4.
-
Sample Formulation: Prepare five formulations:
-
Control: Protein in PBS alone.
-
Test A: Protein in PBS + this compound (at 5x its determined CMC).
-
Test B: Protein in PBS + Polysorbate 80 (at 5x its CMC).
-
Test C: Protein in PBS + Poloxamer 188 (at 5x its CMC).
-
Test D: Protein in PBS + Triton X-100 (at 5x its CMC).
-
-
Initial Measurement (T=0): Measure the initial particle size distribution and polydispersity index (PDI) of each formulation using DLS at 25°C. The initial measurement should show a monomodal distribution corresponding to the monomeric protein.
-
Thermal Stress: Incubate all samples at an elevated temperature (e.g., 55°C) to induce thermal unfolding and aggregation.
-
Time-Course Measurement: At regular intervals (e.g., 0, 30, 60, 90, 120 minutes), remove aliquots and measure the particle size distribution and PDI with DLS at 25°C.
-
Data Analysis: Plot the change in the average particle diameter (Z-average) or the percentage of aggregated protein over time for each formulation. The surfactant that best minimizes the increase in particle size and PDI over the time course is the most effective stabilizer under these conditions.
Interpreting the Data: A Decision-Making Framework
The results from the proposed experiments provide a multi-faceted view of surfactant performance. The ideal candidate for a sensitive biologic formulation will exhibit a combination of desirable traits.
-
Low CMC: Indicates efficiency, requiring less excipient to achieve a stabilizing effect.
-
Low γ_CMC: Demonstrates superior ability to occupy interfaces and reduce surface energy, offering better protection against surface-induced denaturation.
-
Minimal Protein Aggregation: The most critical parameter, showing direct evidence of the surfactant's ability to preserve the protein's native state under stress.
The final selection will involve a trade-off based on the specific needs of the drug product. For example, a formulation requiring high-concentration protein may prioritize a surfactant with exceptional anti-aggregation properties, even if its CMC is moderately higher.
Conclusion and Future Outlook
This guide establishes a robust, scientifically-grounded framework for benchmarking this compound against established non-ionic surfactants. The inherent chemical stability of the sulfone moiety presents a compelling theoretical advantage over the ester and ether bonds in polysorbates and other ethoxylated surfactants, respectively. However, this hypothesis must be validated through the rigorous experimental protocols outlined herein.
Successful validation of this compound could introduce a valuable new tool for formulation scientists, particularly for biologics that are sensitive to oxidative degradation or require exceptional long-term stability. Future work should extend this analysis to include mechanical stress studies (e.g., agitation), freeze-thaw stability, and long-term stability assessments at various storage conditions. Furthermore, toxicological and biocompatibility studies will be essential prerequisites for its consideration in clinical and commercial drug products.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of DI-N-DECYL SULPHONE
As researchers and scientists at the forefront of innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of DI-N-DECYL SULPHONE, ensuring the protection of our personnel, facilities, and environment. This is not merely a procedural checklist but a framework for responsible chemical lifecycle management.
Part 1: Hazard Characterization and Assessment
Before any disposal procedure can be initiated, a thorough understanding of the substance's properties and potential hazards is paramount. This compound (CAS No. 111530-37-1) is a sulfone compound used in various industrial and potentially research applications.[1] While comprehensive, globally harmonized hazard data is not always readily available for every compound, the foundational principle of laboratory safety dictates that any substance with incomplete toxicological information should be handled as a hazardous chemical.[2]
Available data indicates that this compound may cause skin and eye irritation upon direct contact.[1] Therefore, all handling and disposal operations must be predicated on avoiding direct exposure. The physical properties of the compound also inform its handling and storage.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 111530-37-1 | [1] |
| Molecular Formula | C20H42O2S | [1] |
| Molecular Weight | 346.61 g/mol | [1] |
| Boiling Point | 445.9°C at 760 mmHg | [1] |
| Flash Point | 230.3°C | [1] |
| Density | 0.912 g/cm³ | [1] |
Given the high boiling point and flash point, this compound does not present an unusual flammability risk under standard laboratory conditions. However, its classification as a potential irritant necessitates careful handling to prevent dermal and ocular exposure.
Part 2: Personal Protective Equipment (PPE) and Safety Precautions
The selection of appropriate PPE is the most direct line of defense against chemical exposure. The causality is simple: creating a barrier between the researcher and the chemical negates the primary routes of exposure. For all procedures involving this compound, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required at all times.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for pinholes or tears before use and remove them before leaving the laboratory to prevent contaminating common surfaces.[4][5]
-
Body Protection: A full-length laboratory coat must be worn and kept fastened.[6]
-
Work Area: All handling of this compound, especially if it is in a powder form that can be aerosolized, should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by regulations from agencies like the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[7] As such, it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [7][8]
The following protocol outlines a self-validating system for the compliant disposal of this compound waste.
Experimental Protocol: Hazardous Waste Collection
-
Waste Determination: The moment this compound is deemed no longer usable, it is classified as a waste product.[9] This includes expired material, contaminated batches, and residual amounts from experiments. Treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[2]
-
Container Selection & Management:
-
Select a waste container that is chemically compatible with sulfones. High-density polyethylene (HDPE) or the original manufacturer's container are excellent choices.[7][10]
-
Ensure the container has a leak-proof, screw-on cap. Parafilm, corks, or stoppers are not acceptable closures for waste containers.[10]
-
The container must be in good condition, free from cracks, rust, or leaks.[9]
-
Keep the waste container closed except when actively adding waste.[10]
-
-
Waste Labeling:
-
As soon as the first quantity of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[2][7]
-
Complete all fields on the tag clearly and legibly. Do not use abbreviations or chemical formulas.[7] Required information typically includes:
-
Full Chemical Name: "this compound"
-
Quantity/Concentration
-
Date of Generation
-
Principal Investigator's Name and Contact Information
-
Laboratory Location (Building and Room Number)
-
Hazard Pictograms (as appropriate)
-
-
-
Segregation and Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[11]
-
Utilize secondary containment, such as a chemically compatible tray or tub, to capture any potential leaks. The secondary container must be able to hold 110% of the volume of the primary container.[10]
-
Segregate the this compound waste from incompatible materials. While sulfones are generally stable, they should be stored away from strong oxidizing agents.[11]
-
-
Arrange for Disposal:
-
Once the container is full or has been accumulating for a set period (e.g., 90 days), request a pickup from your institution's EHS department or licensed hazardous waste contractor.[10]
-
Follow your institution's specific procedure for submitting a waste collection request, which may involve an online form or a paper manifest.[7]
-
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Logical workflow for the safe collection and disposal of this compound waste.
Part 4: Spill Management and Empty Container Disposal
Accidents can happen, and preparedness is key. For a small spill of this compound solid:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material designed for chemical spills.
-
Sweep the material into a designated waste container. Avoid generating dust.
-
Clean the affected area thoroughly.
-
Label the spill cleanup debris as "Hazardous Waste" and dispose of it according to the protocol in Part 3.
For empty containers that once held this compound, they must be decontaminated before being discarded.
-
Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the residue.
-
Collect Rinsate: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous waste. [2][9] The rinsate should be placed in a properly labeled hazardous waste container.
-
Final Disposal: Once triple-rinsed and air-dried (preferably in a fume hood), the original chemical labels on the container must be completely defaced or removed.[11] The cap should be removed, and the container can then typically be disposed of in the regular laboratory glass or plastic recycling stream, per your institution's policy.[2]
By adhering to this comprehensive guide, you ensure that your work with this compound is conducted with the highest standards of safety and environmental responsibility, building a culture of trust and expertise in your laboratory.
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A Researcher's Guide to the Safe Handling of DI-N-DECYL SULPHONE
Hazard Assessment and Known Properties
DI-N-DECYL SULPHONE is a sulfone compound utilized for its surfactant and detergent properties in various industries.[1] Understanding its chemical and physical characteristics is the first step in a thorough risk assessment.
Known Chemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H42O2S | [1][2][3] |
| Molecular Weight | 346.61 g/mol | [1][2][3] |
| Boiling Point | 445.9°C at 760 mmHg | [1][2] |
| Flash Point | 230.3°C | [1][2] |
| Density | 0.912 g/cm³ |[1][2] |
Identified Hazards: The primary hazards identified from available safety data are skin and eye irritation upon direct contact.[1] Safety statements advise to avoid inhaling dust and to prevent contact with skin and eyes.[1] In the absence of a complete toxicological profile, it is prudent to treat this compound with a high degree of caution, assuming the potential for respiratory tract irritation if dust is inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical and should be based on the specific tasks being performed. The following table outlines the recommended PPE for handling this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Powder Form) | Safety glasses with side shields or chemical splash goggles.[4][5] A face shield is recommended for larger quantities.[4][6] | Chemical-resistant gloves (e.g., nitrile).[5] Ensure to check manufacturer's chemical resistance data. | Long-sleeved laboratory coat.[5] | If weighing outside of a chemical fume hood or if dust is generated, a NIOSH/MSHA approved respirator is recommended.[5] |
| Preparing Solutions | Chemical splash goggles.[4][5] | Chemical-resistant gloves (e.g., nitrile or neoprene).[5] | Long-sleeved laboratory coat.[5] | Work in a well-ventilated area or a chemical fume hood to avoid inhaling any vapors.[7][8] |
| General Handling and Operations | Safety glasses with side shields.[4][5] | Chemical-resistant gloves (e.g., nitrile).[5] | Long-sleeved laboratory coat.[5] | Not generally required with adequate ventilation. |
| Cleaning Spills | Chemical splash goggles and a face shield.[4][6] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls.[9] | A NIOSH/MSHA approved respirator with appropriate cartridges should be used for significant spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.
Preparation:
-
Consult Safety Information: Always attempt to locate a substance-specific Safety Data Sheet (SDS) before beginning work.
-
Designate a Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, especially when handling the powder form.[7][8]
-
Assemble PPE: Don all required personal protective equipment as outlined in the table above.
-
Prepare for Spills: Ensure that a spill kit with appropriate absorbent materials is readily accessible.
Handling and Use:
-
Weighing:
-
If possible, weigh this compound inside a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Use a scoop or spatula for transfers to avoid generating dust.
-
-
Solution Preparation:
-
When dissolving, add the solid this compound to the solvent slowly to prevent splashing.
-
Ensure the container is appropriately labeled with the chemical name and any known hazards.
-
-
General Use:
-
Keep containers of this compound tightly closed when not in use.[7]
-
Avoid actions that can generate dust, such as shaking the container.
-
Post-Handling:
-
Decontamination: Clean all equipment and the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
Emergency and Spill Management
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill Cleanup: For small spills of solid material, carefully scoop the material into a labeled container for disposal. Avoid creating dust. Clean the spill area with a wet cloth or paper towels, and place these in the hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Segregation:
-
Disposal Method:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[5]
-
Always adhere to your institution's specific guidelines and local, state, and federal regulations for hazardous waste disposal.[5]
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
-
Cas 111530-37-1, this compound - LookChem. Available at: [Link]
-
This compound | CAS#:111530-37-1 | Chemsrc. Available at: [Link]
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Protective apparel - NorFalco. Available at: [Link]
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Personal Protective Equipment | US EPA. Available at: [Link]
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]
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Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International. Available at: [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon Occupational Safety and Health. Available at: [Link]
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Current occupational exposure limits for Ontario workplaces under Regulation 833. Available at: [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration. Available at: [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides - epa nepis. Available at: [Link]
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Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances - ECETOC. Available at: [Link]
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Diphenyl sulfone - Wikipedia. Available at: [Link]
Sources
- 1. Cas 111530-37-1,this compound | lookchem [lookchem.com]
- 2. This compound | CAS#:111530-37-1 | Chemsrc [chemsrc.com]
- 3. echemi.com [echemi.com]
- 4. epa.gov [epa.gov]
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- 6. Protective apparel [norfalco.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
